3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-19-10-8-14-13(18)16-11-3-5-12(6-4-11)17-9-2-7-15-17/h2,7,9,11-12H,3-6,8,10H2,1H3,(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWRRTLKMGABBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Formulation Strategies for Pyrazolyl-Urea Therapeutics
Executive Summary
The pyrazolyl-urea scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. While the structural rigidity and distinct hydrogen-bonding capabilities of this motif enable exceptional target affinity—most notably through the allosteric stabilization of the "DFG-out" conformation in kinases—these same features often impart challenging physicochemical properties. High lipophilicity, strong crystal lattice energies, and poor aqueous solubility are recurrent hurdles.
This whitepaper provides a comprehensive analysis of the physicochemical properties of pyrazolyl-urea compounds, delineates the causality between structural modifications and ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes, and establishes self-validating experimental protocols for property profiling and solubility enhancement.
The Pyrazolyl-Urea Pharmacophore: Mechanistic Grounding
The core of the pyrazolyl-urea scaffold consists of a doubly unsaturated five-membered pyrazole ring linked directly to a urea moiety (-NH-CO-NH-). This combination creates a highly functionalized microenvironment:
-
The Urea Motif: Acts as a potent bidentate hydrogen-bond donor (via the two NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen) 1.
-
The Pyrazole Ring: Provides a rigid, aromatic platform capable of π−π stacking, with its nitrogen atoms (N1 and N2) modulating the electronic distribution and pKa of the adjacent urea [[2]](__).
Target Engagement: The DFG-Out Stabilization
In the context of p38 MAP kinase inhibition, diaryl urea compounds inhibit the enzyme by stabilizing a conformation incompatible with ATP binding. Crystallographic evidence of compounds like BIRB 796 (Doramapimod) reveals that the urea establishes a critical hydrogen bond network with the carboxylate oxygen of Glu71 and the N-H of Asp168 3. Simultaneously, lipophilic substitutions on the pyrazole ring (such as a tert-butyl group at C-5) occupy a deep hydrophobic pocket exposed only in the DFG-out state .
Mechanism of p38 MAPK DFG-out stabilization by pyrazolyl-urea compounds.
Structure-Property Relationships (SPR) & Physicochemical Challenges
The very features that drive the exceptional potency of pyrazolyl-ureas also dictate their complex physicochemical behavior.
Lipophilicity (LogP) vs. Aqueous Solubility
To maximize Van der Waals interactions within target binding pockets, medicinal chemists frequently append bulky, lipophilic groups (e.g., tert-butyl, phenyl, or naphthalene rings) to the pyrazole or urea termini 3. While this increases binding affinity, it drastically elevates the partition coefficient (LogP > 4.0) and drives aqueous solubility down to the low micromolar or even nanomolar range 4.
Causality: High lipophilicity combined with the planar, rigid nature of the urea-pyrazole system results in high crystal lattice energy ("brick-dust" properties). The energy required to break the crystal lattice exceeds the solvation energy provided by water, resulting in poor dissolution.
Strategies for Property Optimization
To mitigate these issues without sacrificing potency, researchers employ several structural strategies:
-
Heterocycle Replacement: Replacing highly lipophilic phenyl rings with nitrogen-containing heterocycles (e.g., 2-pyridyl or 2-pyrimidyl) can dramatically improve solubility. For example, in Trk kinase inhibitors, substituting a phenyl ring with a 2-pyrimidyl group increased aqueous solubility from <3 μM to over 100 μM 4.
-
Solubilizing Side Chains: Appending basic amines (e.g., morpholine or piperazine) introduces an ionizable center (pKa ~7.5 - 8.5), allowing for salt formation and pH-dependent solubility enhancement 3.
Quantitative Data Summary
The following table summarizes the physicochemical drift observed during the optimization of representative pyrazolyl-urea compounds.
| Compound / Scaffold | Primary Target | MW ( g/mol ) | LogP / LogD | Aqueous Sol. (μM) | Key Structural Feature |
| BIRB 796 (Doramapimod) | p38 MAPK | 528.6 | ~4.5 | < 10.0 | C-5 tert-butyl pyrazole; Naphthalene urea |
| Compound 10k | TrkA / TrkB | ~450.0 | ~3.8 | < 3.0 | 4-Aminopyrazolylpyrimidine core |
| Compound 10z (AZ-23) | TrkA / TrkB | ~430.0 | ~2.5 | 100.0 | Solubilizing 2-pyrimidyl side chain |
| Compound 16 | GCS | 412.4 | 2.8 | > 50.0 | N-linked trifluoromethyl pyrazole |
Experimental Protocols for Property Profiling
To ensure trustworthy and reproducible data, physicochemical profiling must rely on self-validating experimental systems. Kinetic solubility assays (DMSO spikes) often overestimate solubility due to supersaturation. Therefore, thermodynamic shake-flask methodologies are mandatory for this chemical class.
Protocol 1: Thermodynamic Shake-Flask Solubility & LogD Determination
Objective: Determine the true equilibrium solubility of the crystalline lattice and the distribution coefficient at physiological pH.
-
Solid Dispensing: Accurately weigh 2-3 mg of the crystalline pyrazolyl-urea API into a 2 mL glass HPLC vial. Causality: Glass is used to prevent non-specific binding of highly lipophilic compounds to plastic walls.
-
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). For LogD determination, add an equal volume (1.0 mL) of 1-octanol (pre-saturated with buffer).
-
Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm at a constant 37 °C for 48 hours. Causality: 48 hours ensures the complete transition from any transient amorphous/metastable states to the lowest-energy crystalline form, yielding true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37 °C to pellet undissolved solid and cleanly separate the aqueous and octanol phases.
-
Quantification: Carefully extract aliquots from the aqueous (and octanol) phases. Dilute appropriately in mobile phase and quantify via LC-MS/MS against a standard curve prepared in a matrix-matched solvent.
Protocol 2: Nanosuspension Preparation for In Vivo Dosing
When structural optimization cannot overcome the "brick-dust" nature of a pyrazolyl-urea, formulation strategies such as nanosuspensions must be employed. Reducing particle size to the nanometer range exponentially increases the surface area-to-volume ratio, enhancing the dissolution velocity per the Noyes-Whitney equation 5.
-
Organic Phase Preparation: Dissolve the pyrazolyl-urea compound in a water-miscible organic solvent (e.g., acetone or ethanol) to create a highly concentrated stock solution.
-
Aqueous Phase Preparation: Prepare an aqueous anti-solvent solution containing a steric/polymeric stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80). Causality: Stabilizers adsorb to the newly formed nanoparticle surfaces, lowering interfacial tension and preventing Ostwald ripening and agglomeration.
-
Anti-Solvent Precipitation: Rapidly inject the organic phase into the aqueous phase under continuous high-speed homogenization (e.g., 15,000 rpm using an Ultra-Turrax).
-
Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator, leaving a stable, sub-micron colloidal dispersion of pure drug particles.
Bottom-up nanosuspension preparation workflow for poorly soluble pyrazolyl-ureas.
Conclusion
The pyrazolyl-urea scaffold remains a cornerstone in the development of targeted therapeutics due to its unparalleled ability to engage complex kinase allosteric sites. However, the inherent physicochemical liabilities of this rigid, planar, and lipophilic system require rigorous, proactive management. By integrating thermodynamic solubility profiling early in the discovery cascade and employing rational structural modifications (e.g., heterocycle replacement) alongside advanced formulation techniques (e.g., nanosuspensions), drug development professionals can successfully translate these potent molecules into viable clinical candidates.
References
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC / ResearchGate URL:[Link]
Sources
The Pyrazolyl-Urea Pharmacophore: Engineering Type II Kinase Inhibitors for Oncology and Inflammation
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist in medicinal chemistry, I approach molecular scaffolds not merely as static structures, but as dynamic tools designed to manipulate protein conformations. Among the myriad of heterocyclic cores, the pyrazole ring stands out as a privileged, metabolically stable hinge-binding anchor. However, its true potential is unlocked when functionalized into pyrazolyl-urea derivatives .
By coupling the pyrazole core with a highly directional urea moiety, we engineer molecules capable of trapping kinases in their inactive states. This whitepaper explores the causality behind the design, synthesis, and biological validation of pyrazolyl-ureas, providing a self-validating framework for researchers developing next-generation anti-inflammatory and anticancer therapeutics.
Pharmacophore Dynamics: The Causality of Type II Kinase Inhibition
The transition from Type I (ATP-competitive) to Type II (allosteric) kinase inhibitors represents a paradigm shift in achieving target selectivity. Standard ATP-binding sites are highly conserved across the kinome, making off-target toxicity a persistent hurdle. Pyrazolyl-ureas circumvent this by exploiting the DFG-out conformation of kinases 1.
Why the Urea Moiety?
The urea functional group is incorporated because it acts as a critical bidentate hydrogen-bond donor/acceptor system. When a pyrazolyl-urea enters the kinase domain:
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The Pyrazole Ring anchors the molecule to the hinge region via hydrogen bonding, mimicking the adenine ring of ATP.
-
The Urea Motif extends into the adjacent allosteric pocket exposed only when the Asp-Phe-Gly (DFG) motif flips outward. The urea NH groups donate hydrogen bonds to the conserved catalytic glutamate, while the urea carbonyl accepts a hydrogen bond from the backbone amide of the DFG aspartate.
This dual-action binding locks the kinase in an inactive state, resulting in slow-binding kinetics and an extended residence time—factors that directly correlate with prolonged in vivo efficacy. For instance, BIRB 796 (Dorapamapimod), a 5-pyrazolyl-urea, utilizes this exact mechanism to achieve picomolar inhibition of p38 MAPK 1.
Quantitative Profiling of Lead Derivatives
The versatility of the pyrazolyl-urea scaffold allows for tuning against various targets, from inflammatory pathways to tumor angiogenesis. Table 1 summarizes the quantitative data of key derivatives currently utilized as pharmacological benchmarks.
Table 1: Pharmacological Profiling of Key Pyrazolyl-Urea Derivatives
| Compound | Primary Target | Potency / IC₅₀ | Primary Application | Source |
| BIRB 796 | p38 MAPK | Picomolar range | Anti-inflammatory | 1 |
| GeGe-3 | DMPK1 / Angiogenesis | ~10 μM (Cellular) | Anticancer | 2 |
| Compound 3c | p38α MAPK | 0.037 µM | Anti-inflammatory | 3 |
| Compound 4d | IL-8 Chemotaxis | 10 nM | Anti-inflammatory | 4 |
Mechanistic Pathway Interception
Recent studies have demonstrated that pyrazolyl-ureas like GeGe-3 possess potent anti-angiogenic properties by targeting dystrophia myotonica protein kinase 1 (DMPK1) and blocking downstream PI3K/AKT signaling in endothelial cells 5. The diagram below visualizes the dual-node interception of these derivatives.
Mechanism of action for pyrazolyl-urea derivatives in kinase signaling networks.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biochemical validation of a standard 5-pyrazolyl-urea. Every step is designed with built-in causality and self-validation mechanisms.
Phase 1: Chemical Synthesis via Isocyanate Trapping
Objective: To generate a conformationally restricted asymmetric urea without forming symmetric byproducts.
-
Pyrazole Core Formation: React a substituted hydrazine with a 1,3-dicarbonyl compound in ethanol under reflux for 4 hours.
-
Causality: Ethanol provides a protic environment that accelerates the condensation, while refluxing ensures complete cyclization to the thermodynamically stable 5-aminopyrazole isomer.
-
-
Isocyanate Trapping: Dissolve the purified 5-aminopyrazole in strictly anhydrous dichloromethane (DCM). Add the appropriate aryl isocyanate dropwise at 0°C under an argon atmosphere. Stir for 12 hours, allowing it to slowly reach room temperature.
-
Causality: Anhydrous conditions are critical. Any ambient moisture will hydrolyze the highly reactive isocyanate into an amine, which will then react with another isocyanate molecule to form an unwanted symmetric diaryl urea. The 0°C initiation controls the exothermic reaction, preventing degradation.
-
-
Purification and Self-Validation: Purify the crude product via flash column chromatography (Hexane/EtOAc). Validate using ¹H-NMR.
-
Self-Validation: The presence of two distinct, broad singlets in the ¹H-NMR spectrum (typically between 8.0–9.5 ppm) confirms the formation of the asymmetric urea NH protons. If only one broad singlet is observed, it indicates symmetric urea contamination, prompting a re-evaluation of solvent anhydrousness.
-
Phase 2: Biochemical Validation via TR-FRET
Objective: To quantify the slow-binding kinetics and residence time characteristic of Type II DFG-out inhibitors.
-
Assay Preparation: Incubate the purified pyrazolyl-urea with the target kinase (e.g., p38α) and a fluorescently labeled tracer in a buffered solution (HEPES, pH 7.4) containing 0.01% Bovine Serum Albumin (BSA).
-
Causality: BSA is intentionally included to prevent the non-specific adsorption of the highly lipophilic pyrazolyl-urea to the microplate walls. Without BSA, the effective concentration of the drug drops, artificially inflating the apparent IC₅₀.
-
-
Time-Resolved Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at multiple time points (0, 30, 60, and 120 minutes).
-
Causality: Type II inhibitors require time to induce the DFG-out conformational shift. Standard continuous assays often miss this dynamic. TR-FRET captures the time-dependent decrease in tracer binding, accurately reflecting the drug's residence time.
-
-
Orthogonal Cellular Validation: Test the compound in a secondary cellular assay, such as a HUVEC proliferation assay 5.
-
Self-Validation: If the biochemical IC₅₀ is low (nanomolar) but the cellular IC₅₀ is high (micromolar), it indicates poor cell permeability. This self-validating step forces the medicinal chemist back to the design phase to optimize the Lipophilic Efficiency (LipE) of the compound.
-
Self-validating experimental workflow for pyrazolyl-urea drug development.
Conclusion and Future Perspectives
The pyrazolyl-urea scaffold represents a masterclass in rational drug design. By understanding the thermodynamic requirements of kinase allostery, we can leverage the pyrazole ring for hinge anchoring and the urea moiety for deep-pocket hydrogen bonding. As we move forward, the application of these derivatives is expanding beyond traditional anti-inflammatory p38 MAPK inhibitors into the oncology space, with novel compounds targeting angiogenesis and tumor microenvironments. Success in this field relies not just on combinatorial chemistry, but on the rigorous, self-validating biochemical protocols that accurately capture the kinetic reality of these molecules.
References
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.PMC / MDPI Pharmaceuticals.
- Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3.
- Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents.PubMed / Acta Pharmaceutica Sinica B.
- Synthesis and Biological Evaluation of N-Pyrazolyl-N'-alkyl/benzyl/phenylureas: a New Class of Potent Inhibitors of Interleukin 8-Induced Neutrophil Chemotaxis.
- The pyrazolyl-urea GeGe3 inhibits tumor angiogenesis and reveals dystrophia myotonica protein kinase (DMPK)1 as a novel angiogenesis target.Oncotarget.
Sources
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- 5. The pyrazolyl-urea GeGe3 inhibits tumor angiogenesis and reveals dystrophia myotonica protein kinase (DMPK)1 as a novel angiogenesis target | Oncotarget [oncotarget.com]
Discovery and Synthesis of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comprehensive Guide to Rational Design and Validation
Executive Summary
As a Senior Application Scientist specializing in lipid signaling and enzyme kinetics, I have witnessed firsthand the paradigm shift in targeting the arachidonic acid cascade. Soluble epoxide hydrolase (sEH) has emerged as a premier pharmacological target for the treatment of acute systemic inflammation, hypertension, and neuropathic pain[1]. By inhibiting sEH, we prevent the degradation of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that exhibit profound vasodilatory, anti-inflammatory, and analgesic properties[2].
This technical guide provides a field-proven, end-to-end framework for the discovery, rational design, chemical synthesis, and high-throughput validation of novel sEH inhibitors.
Biological Rationale: The Arachidonic Acid Cascade
The mammalian sEH enzyme is a bifunctional homodimer; its C-terminal domain (C-EH) is responsible for epoxide hydrolase activity, while the N-terminal domain possesses lipid phosphate phosphatase activity[3]. The C-EH domain rapidly hydrolyzes beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically less active and occasionally pro-inflammatory[2].
Inhibiting the C-EH domain stabilizes EET concentrations in vivo, shifting the physiological balance toward resolution of inflammation and pain reduction[4].
Fig 1: Arachidonic acid cascade illustrating the therapeutic intervention point of sEH inhibitors.
Rational Drug Design and Pharmacophore Modeling
The discovery of 1,3-disubstituted ureas and carbamates as potent sEH inhibitors revolutionized the field[5]. The urea group acts as a transition-state mimic of the epoxide ring-opening process.
Causality in Structural Design
-
The Primary Pharmacophore (Central Urea): The nitrogen protons of the urea function as critical hydrogen bond donors to Asp335 in the enzyme's active site, while the carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466[1]. Without at least one hydrogen on the urea nitrogen, inhibitory potency is completely lost[5].
-
Left-Hand Side (LHS): The LHS requires a bulky, hydrophobic group (e.g., adamantyl, trifluoromethoxyphenyl) to occupy the deep, L-shaped hydrophobic tunnel of the sEH active site. This drives the stoichiometric, tight-binding affinity (nanomolar Ki )[6].
-
Right-Hand Side (RHS): Early inhibitors like AUDA suffered from poor physical properties and rapid metabolism. Modern rational design incorporates polar or flexible groups (e.g., piperidine rings, ether linkages) on the RHS. This improves aqueous solubility, formulation viability, and drug-target residence time without sacrificing potency[4].
Fig 2: 1,3-disubstituted urea pharmacophore model showing LHS and RHS structural optimizations.
Chemical Synthesis Methodology
To ensure high yields and prevent the formation of symmetric urea byproducts, the synthesis of 1,3-disubstituted ureas must be strictly controlled. Below is the self-validating protocol for synthesizing a benchmark inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea).
Step-by-Step Synthesis Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-isocyanato-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Expert Insight: Isocyanates are highly reactive with ambient moisture. Using anhydrous DCM prevents water from hydrolyzing the isocyanate into an amine, which would subsequently react with remaining isocyanate to form an unwanted symmetric 1,3-bis(trifluoromethoxyphenyl)urea byproduct.
-
-
Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-(4-aminopiperidin-1-yl)propan-1-one (1.05 eq) dissolved in DCM dropwise.
-
Expert Insight: Cooling controls the exothermic nucleophilic addition, preventing side reactions and maintaining the integrity of the piperidine ring.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 to 24 hours.
-
Validation: Monitor reaction completion via LC-MS or TLC (using a UV-active stain). The complete disappearance of the isocyanate peak confirms successful coupling.
-
Workup: Quench the reaction with deionized water. Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 1,3-disubstituted urea.
In Vitro Validation: The High-Throughput PHOME Assay
Historically, sEH assays relied on radioactive or spectrophotometric substrates with low solubility. The development of the FRET-based substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) enabled true high-throughput screening (HTS)[7].
When sEH hydrolyzes the epoxide moiety of PHOME, an intramolecular cyclization occurs, releasing a cyanohydrin. Under basic conditions, this cyanohydrin rapidly decomposes into a cyanide ion and a highly fluorescent 6-methoxy-2-naphthaldehyde[8].
Step-by-Step PHOME Assay Protocol
-
Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris-HCl (pH 7.0) and 0.1 mg/mL Bovine Serum Albumin (BSA)[3].
-
Expert Insight: BSA is critical. Because sEH inhibitors are highly lipophilic, they tend to non-specifically adsorb to the plastic walls of microplates. BSA acts as a carrier, ensuring the free concentration of the inhibitor is accurately represented[3].
-
-
Enzyme Preparation: Dilute recombinant human sEH (HsEH) in the assay buffer. Add 100 µL of the enzyme solution to a 96-well black microplate[8].
-
Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO, final DMSO <1%). Incubate for 10 minutes at 25°C.
-
Expert Insight: Because these are competitive, tight-binding inhibitors, pre-incubation is mandatory to allow the system to reach steady-state equilibrium before the substrate is introduced[6].
-
-
Reaction Initiation: Add 10 µL of 40 µM PHOME substrate to all wells to initiate the hydrolysis reaction[2].
-
Kinetic Measurement: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence kinetically every 1-3 minutes for 20 minutes at 25°C using an excitation wavelength of 330 nm and an emission wavelength of 465 nm[2].
-
Self-Validation: Include a positive control (e.g., 100 nM t-TUCB) and a negative control (DMSO vehicle). Calculate the Z' factor; a robust HTS assay must yield a Z' > 0.5 to be considered statistically reliable[7].
Fig 3: Workflow of the FRET-based PHOME assay for high-throughput screening of sEH inhibitors.
Quantitative Benchmarks for sEH Inhibitors
To evaluate the success of a novel synthesis, researchers benchmark their compounds against established sEH inhibitors. The table below summarizes the structure-activity relationship (SAR) evolution of key inhibitors.
| Compound Name | LHS (Hydrophobic) | Primary Pharmacophore | RHS (Solubilizing/PK) | IC50 (HsEH) | Key Characteristics & Clinical Utility |
| AUDA | Adamantyl | Urea | Dodecanoic acid | ~3 nM | High in vitro potency but suffers from extremely poor aqueous solubility and rapid β -oxidation in vivo. |
| t-TUCB | Trifluoromethoxyphenyl | Urea | Cyclohexyloxy-benzoic acid | ~1 nM | Broad-spectrum potency across mammalian species; demonstrates excellent stability and is heavily utilized in veterinary medicine[9]. |
| TPPU | Trifluoromethoxyphenyl | Urea | Propionylpiperidine | ~3 nM | Exhibits excellent pharmacokinetic properties, high aqueous solubility, and high brain penetrance for neuro-inflammation models. |
Note: In vivo target engagement is typically confirmed by utilizing LC-MS/MS to measure the ratio of EETs to DHETs in plasma. A successful inhibitor will significantly elevate the EET/DHET ratio.
References
-
[5],[6] Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS), 96(16), 8849-8854. URL:[Link]
-
[1],[10] Das, N., Dhanawat, M., Kulshrestha, A., & Shrivastava, S. K. (2011). Pharmacophoric Modeling and Atom-Based 3D-QSAR of Novel 1-Aryl-3-(1-acylpiperidin-4-yl) Urea as Human Soluble Epoxide Hydrolase Inhibitors (sEHIs). Medicinal Chemistry, 7(6), 581-592. URL:[Link]
-
[2] Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. URL:[Link]
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[3] MDPI. (2024). Intradomain Allosteric Regulation of Soluble Epoxide Hydrolase by Its Substrates. International Journal of Molecular Sciences, 25(24), 13608. URL:[Link]
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[7] Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. URL:[Link]
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[4] Lee, K. S. S., Ng, J. C., Yang, J., Hwang, S. H., Morisseau, C., Wagner, K., & Hammock, B. D. (2020). Preparation and evaluation of soluble epoxide hydrolase inhibitors with improved physical properties and potencies for treating diabetic neuropathic pain. Bioorganic & Medicinal Chemistry, 28(22), 115735. URL:[Link]
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[9] Mad Barn Research Bank. (2020). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. URL:[Link]
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The Pyrazolyl-Urea Scaffold in Enzyme Inhibition: Structural Dynamics, Kinase Targeting, and Assay Methodologies
Executive Summary
The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, historically leveraged for its favorable physicochemical properties and versatile substitution patterns[1]. When functionalized with a urea moiety, it forms the pyrazolyl-urea pharmacophore—a structural motif that has revolutionized the development of highly selective, allosteric enzyme inhibitors[2]. This whitepaper provides an in-depth technical analysis of pyrazolyl-urea compounds, focusing on their unique thermodynamic ability to stabilize the inactive "DFG-out" conformation of kinases (Type II inhibition)[3]. We dissect their mechanism of action across key therapeutic targets (p38α MAPK, Aurora kinases, and DMPK1) and provide field-proven, self-validating experimental protocols for characterizing these slow-binding inhibitors.
Structural Rationale: Mastering the DFG-Out Conformation
The vast majority of early-generation kinase inhibitors were Type I inhibitors, which directly compete with Adenosine Triphosphate (ATP) for the highly conserved purine-binding pocket[3]. Because the ATP-binding site is structurally homologous across the human kinome, Type I inhibitors often suffer from off-target toxicity.
Pyrazolyl-ureas bypass this limitation by acting as Type II allosteric inhibitors [4]. They exploit the conformational plasticity of the activation loop, specifically the conserved Asp-Phe-Gly (DFG) motif[3].
-
The Urea Moiety: Acts as a critical bidentate hydrogen bond donor. It forms highly stable hydrogen bonds with the conserved catalytic glutamate residue (located on the αC-helix) and the backbone amide of the aspartate in the DFG motif[2].
-
The Pyrazole Ring: When the phenylalanine residue of the DFG motif flips outward (the "DFG-out" state), it exposes a deep, lipophilic allosteric pocket. The pyrazole ring, often substituted with bulky lipophilic groups (e.g., a tert-butyl or trifluoromethyl group), projects into this newly formed cavity, anchoring the inhibitor and sterically occluding ATP binding,[5].
This binding mode is thermodynamically demanding, resulting in exceptionally slow dissociation rates ( koff ) and prolonged target residence times—a highly desirable pharmacokinetic trait[6].
Key Kinase Targets and Inhibitory Profiles
p38α Mitogen-Activated Protein Kinase (MAPK)
p38α MAPK is a master regulator of pro-inflammatory cytokines (TNF-α, IL-1β) and is a prime target for autoimmune and inflammatory diseases[7],. BIRB 796 (Doramapimod) is the prototypical 1-phenyl-5-pyrazolyl urea inhibitor[8],[6]. Crystallographic studies reveal that BIRB 796 locks p38α in a DFG-out conformation, preventing the activation loop from being phosphorylated by upstream kinases like MKK3/6[9],[10]. Other derivatives, such as Compound 3c, have shown potent in vivo anti-inflammatory activity with reduced gastric toxicity compared to traditional NSAIDs[7].
Fig 1: Mechanism of p38α MAPK inhibition by pyrazolyl-ureas via DFG-out stabilization.
Aurora Kinases and JAK Signaling
Overexpression of Aurora kinases drives aberrant mitosis and tumorigenesis[11]. Pyrazolyl benzimidazole derivatives (e.g., Compound 7) exhibit extreme potency against Aurora B, inducing apoptosis in leukemia and colon cancer cell lines[11],[4]. Similarly, pyrazolyl-ureas like Compound 99 demonstrate dual JAK/Aurora inhibition, highlighting the scaffold's versatility in targeting the kinome's deep pockets[4].
DMPK1 and Tumor Angiogenesis
Recent breakthroughs have identified the pyrazolyl-urea GeGe3 as a potent anti-angiogenic agent[12],[13]. GeGe3 inhibits Dystrophia Myotonica Protein Kinase (DMPK) 1, a novel mediator of angiogenesis. By blocking MAPK and PI3K pathways in endothelial cells, GeGe3 severely impairs Vascular Endothelial Growth Factor (VEGF)-induced tube formation and tumor growth[12]. It also acts as a potent inhibitor of interleukin-8 (IL-8) induced neutrophil chemotaxis[14],[15].
Table 1: Quantitative Inhibitory Profiles of Key Pyrazolyl-Urea Compounds
| Compound | Primary Target | IC50 / Potency | Primary Indication | Ref |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 - 520 nM | Inflammatory Diseases | [6] |
| 1-phenyl-5-pyrazolyl urea 7 | p38 MAPK | 13 nM | Arthritis / Osteoporosis | [8] |
| Compound 3c | p38α MAPK | 37 nM | Anti-inflammatory | [7] |
| Compound 7 | Aurora B Kinase | 2.2 nM | Oncology (Leukemia/Colon) | [11] |
| Compound 99 | JAK3 Kinase | 57 nM | Oncology | [4] |
| GeGe3 | DMPK1 | Phenotypic Block | Tumor Angiogenesis | [12] |
Experimental Methodologies: Self-Validating Protocols
To accurately characterize pyrazolyl-urea inhibitors, standard rapid-kinetic assays are insufficient. The following protocols are engineered to account for the unique biophysical properties of Type II inhibitors.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality & Logic: Type II pyrazolyl-ureas require a thermodynamically demanding shift from the DFG-in to the DFG-out state, resulting in slow-binding kinetics[6]. If a compound is not pre-incubated with the kinase, standard assays will falsely report low potency. Furthermore, highly conjugated pyrazoles often exhibit auto-fluorescence. TR-FRET utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, leaving only the specific FRET signal. The ratiometric readout (665 nm / 620 nm) self-corrects for inner-filter effects, creating a highly robust, self-validating system.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., p38α) and biotinylated substrate peptide.
-
Compound Pre-Incubation (Critical Step): Dispense 5 µL of the pyrazolyl-urea compound (serial dilution in DMSO) into a 384-well plate. Add 10 µL of the kinase solution. Incubate for 60 minutes at room temperature. Rationale: This allows the slow-binding inhibitor to fully stabilize the DFG-out conformation before ATP introduction.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 45 minutes.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.
-
Signal Maturation: Incubate for 60 minutes in the dark to allow the FRET complex to assemble.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine the IC50.
Fig 2: TR-FRET Assay Workflow optimized for slow-binding Type II pyrazolyl-urea inhibitors.
Protocol 2: HUVEC Tube Formation Assay for Anti-Angiogenic Validation
Causality & Logic: Biochemical assays confirm target engagement (e.g., DMPK1 inhibition by GeGe3[12]), but cannot account for cellular permeability or non-specific cytotoxicity. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay forces endothelial cells to differentiate into capillary-like structures on a Matrigel matrix, mimicking in vivo angiogenesis. The system is self-validating: a positive control (VEGF) ensures cellular responsiveness, a reference inhibitor (Sorafenib) validates the dynamic range, and a parallel MTT assay ensures the anti-angiogenic effect is driven by specific pathway inhibition rather than broad cytotoxicity[13].
Step-by-Step Workflow:
-
Matrix Preparation: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Preparation: Harvest HUVECs (passages 2-5) and resuspend in basal medium containing 1% FBS.
-
Compound Treatment: Pre-treat HUVECs with the pyrazolyl-urea compound (e.g., GeGe3 at 1, 10, and 20 µM) or vehicle (0.1% DMSO) for 30 minutes.
-
Seeding & Stimulation: Seed 1.5 × 10^4 cells/well onto the polymerized Matrigel. Add 20 ng/mL VEGF to stimulate tube formation.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 6 to 8 hours. Rationale: Extended incubation beyond 12 hours leads to natural apoptosis of HUVECs in low-serum conditions, skewing results.
-
Imaging & Analysis: Image the wells using an inverted phase-contrast microscope. Quantify the number of branch points, total tube length, and number of closed polygons using automated angiogenesis analysis software (e.g., ImageJ Angiogenesis Analyzer).
Translational Challenges and Future Perspectives
While the pyrazolyl-urea scaffold yields exceptional potency, its translation to the clinic faces hurdles. The highly lipophilic nature of the bulky substituents required to fill the DFG-out pocket often leads to poor aqueous solubility and high plasma protein binding[8],. Furthermore, compounds like BIRB 796 have exhibited hepatotoxicity in clinical trials, likely due to off-target interactions or reactive metabolites generated from the urea moiety[1].
Future drug development is pivoting toward isosteric replacements of the urea linkage or the design of Proteolysis Targeting Chimeras (PROTACs) . By tethering a pyrazolyl-urea warhead to an E3 ligase ligand, researchers can exploit the scaffold's high-affinity DFG-out binding to selectively degrade, rather than merely inhibit, oncogenic kinases[16].
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The Theoretical Binding Mode of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors: A Mechanistic and Experimental Guide
Executive Summary
Soluble epoxide hydrolase (sEH) is a master regulator within the arachidonic acid (AA) signaling cascade. It is responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that exhibit potent anti-inflammatory, vasodilatory, and neuroprotective properties—into less active dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, making it a highly validated therapeutic target for cardiovascular, metabolic, and inflammatory diseases 1[1].
To date, 1,3-disubstituted urea derivatives represent the gold standard of sEH inhibitors. This whitepaper provides an in-depth analysis of the theoretical binding mode of urea-based inhibitors, the causality behind their structural evolution, and the self-validating experimental protocols required for their development.
Caption: Arachidonic acid cascade highlighting the role of sEH and its targeted inhibition.
The Architecture of the sEH Catalytic Pocket
The mammalian sEH enzyme contains a C-terminal α/β-hydrolase domain responsible for epoxide ring opening. The catalytic mechanism relies on an SN2-type reaction driven by a highly conserved catalytic triad. In human sEH, this triad consists of Asp335 , Asp496 , and His524 2[2].
Crucially, the active site features an L-shaped hydrophobic pocket containing two essential tyrosine residues: Tyr383 and Tyr466 (corresponding to Tyr381 and Tyr465 in murine models). During endogenous substrate metabolism, these tyrosines hydrogen-bond with the oxygen atom of the EET epoxide, polarizing the ring and facilitating a nucleophilic attack by the carboxylate of Asp335 3[3].
Theoretical Binding Mode of Urea-Based Inhibitors
The efficacy of urea-based inhibitors stems from their ability to act as transition-state mimics of epoxide hydrolysis. The theoretical binding mode is defined by a rigid, tripartite hydrogen-bonding network that perfectly complements the enzyme's catalytic machinery 4[4].
-
Hydrogen Bond Acceptor (The Carbonyl): The carbonyl oxygen (C=O) of the central urea group acts as a hydrogen bond acceptor, interacting simultaneously with the hydroxyl groups of Tyr383 and Tyr466. This mimics the polarization of the endogenous epoxide oxygen.
-
Hydrogen Bond Donors (The Amines): The adjacent N-H groups of the urea moiety act as hydrogen bond donors, engaging the carboxylate side chain of the catalytic Asp335 residue.
-
Hydrophobic Anchoring: The primary pharmacophore (urea) is flanked by lipophilic substituents (e.g., adamantyl, cyclohexyl, or trifluoromethoxyphenyl groups). These bulky groups occupy the hydrophobic L-shaped channels leading to the catalytic core, providing massive van der Waals stabilization 5[5].
Caption: Logical relationship of the tripartite hydrogen-bonding network in the sEH active site.
Causality in Drug Design: The Role of Secondary Pharmacophores
While early 1,3-disubstituted ureas like dicyclohexylurea (DCU) proved highly potent in vitro, their rigid, planar, and highly lipophilic nature caused severe crystal lattice stacking. This resulted in high melting points and poor aqueous solubility, rendering them ineffective for in vivo oral administration 1[1].
The Mechanistic Solution: To break crystal symmetry without disrupting the primary binding mode, researchers introduced polar "secondary pharmacophores" (e.g., esters, ethers, or piperazine rings) positioned approximately 7.5 Å away from the central urea carbonyl 4[4]. Because the sEH active site channel opens up to the solvent environment at this distance, these polar groups interact favorably with water, dramatically improving pharmacokinetic (PK) properties while maintaining low-nanomolar target affinity.
Quantitative Data: Efficacy of Key Urea-Based Inhibitors
| Inhibitor | Primary Pharmacophore | Secondary/Tertiary Features | Target Affinity (IC50) | Key Limitations / Advantages |
| DCU | Dicyclohexylurea | None | ~ High nM | Poor aqueous solubility, high melting point. |
| AUDA | Adamantyl urea | Dodecanoic acid | ~ Low nM | Improved solubility, but rapid β-oxidation in vivo. |
| TPPU | Trifluoromethoxyphenyl urea | Piperidine core | < 5 nM | Excellent oral bioavailability, high metabolic stability. |
| APAU | Adamantyl urea | Piperazine core | < 5 nM | High solubility, no Lipinski rule violations 6[6]. |
| Compound 21 | Urea derivative | Polar functional groups | 4.2 nM | Identified via pharmacophore-based virtual screening 3[3]. |
Experimental Methodologies for sEH Inhibitor Validation
To ensure scientific rigor, evaluating novel sEH inhibitors requires a self-validating, multi-tiered experimental approach. The following protocols outline the industry standard for confirming the theoretical binding mode and inhibitory efficacy.
Caption: Step-by-step experimental workflow for the validation of novel sEH inhibitors.
Workflow 1: Recombinant sEH Expression and Purification
-
Vector Construction: Clone human sEH cDNA into a baculovirus transfer vector (e.g., pFastBac).
-
Transfection & Expression: Transduce Sf9 insect cells with the recombinant baculovirus. Harvest cells after 72 hours.
-
Causality: Sf9 cells are strictly preferred over standard E. coli expression systems to ensure proper post-translational folding of the mammalian α/β hydrolase domain, preventing the formation of inactive inclusion bodies.
-
-
Affinity Chromatography: Lyse the cells and purify the enzyme using a benzylthio-sepharose affinity column. Elute with a competitive ligand, followed by extensive dialysis to yield apo-sEH.
Workflow 2: Fluorescence-Based sEH Inhibition Assay
-
Enzyme Preparation: Dilute purified recombinant human sEH in Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.
-
Causality: BSA is added to prevent non-specific binding of highly lipophilic urea inhibitors to the plastic walls of the microtiter plates.
-
-
Inhibitor Incubation: Add urea-based inhibitors (dissolved in DMSO) at varying concentrations and incubate for 5 to 10 minutes at 30°C.
-
Causality: Pre-incubation is critical. Urea inhibitors are often tight-binding and require time to reach thermodynamic equilibrium within the deep L-shaped active site.
-
-
Substrate Addition: Introduce a fluorogenic substrate such as PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Quantification: Measure fluorescence kinetics at an excitation of 330 nm and emission of 465 nm. Calculate IC50 values using non-linear regression analysis.
Workflow 3: X-Ray Crystallography and Structural Validation
-
Co-crystallization: Mix purified sEH with a 5-fold molar excess of the urea inhibitor. Utilize the vapor diffusion hanging drop method to grow protein-ligand crystals.
-
Data Collection: Collect high-resolution diffraction data at a synchrotron light source.
-
Structural Refinement: Solve the structure using molecular replacement (using apo-sEH as a search model).
-
Causality: This is the ultimate self-validating step. It empirically confirms the theoretical tripartite hydrogen bonding with Asp335, Tyr383, and Tyr466, and maps the exact spatial orientation of the secondary pharmacophores to guide further Structure-Activity Relationship (SAR) optimization.
-
Conclusion
The theoretical binding mode of urea-based sEH inhibitors is a masterclass in rational drug design. By exploiting the transition-state geometry of epoxide hydrolysis, these compounds achieve extraordinary affinity through a precise hydrogen-bonding network with Asp335, Tyr383, and Tyr466. Future drug development efforts will continue to rely on this established primary pharmacophore, focusing heavily on tuning secondary and tertiary polar groups to perfectly balance target affinity with in vivo bioavailability.
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Early Research and Preclinical Profiling of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea: A Technical Whitepaper
Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pursuit of brain-penetrant kinase inhibitors is frequently bottlenecked by the conflicting physicochemical requirements of target engagement and blood-brain barrier (BBB) permeability. ATP-competitive kinase inhibitors typically require a high Topological Polar Surface Area (tPSA) to form essential hydrogen bonds within the active site. However, a high tPSA severely restricts passive diffusion across the lipophilic BBB.
This whitepaper deconstructs the early research, structural rationale, and high-throughput screening (qHTS) profiling of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS: 2097859-90-8). Identified as a representative hit in quantitative High-Throughput Screening (qHTS) campaigns targeting Inositol hexaphosphate kinase 1 (IP6K1)[1], this compound exemplifies the use of Intramolecular Hydrogen Bonding (IMHB) to dynamically mask polar surface area, enabling CNS penetrance without sacrificing target affinity[2].
Target Biology: The IP6K1 Pathway
Inositol hexaphosphate kinase 1 (IP6K1) is a critical enzyme that phosphorylates inositol hexaphosphate (IP6) to generate 5-diphosphoinositol pentakisphosphate (5-IP7). This high-energy inositol pyrophosphate acts as a potent allosteric inhibitor of the Akt/PKB signaling pathway, fundamentally regulating cellular energy status, glucose metabolism, and insulin sensitivity[3].
Overactivity of IP6K1 is heavily implicated in metabolic syndrome, diet-induced obesity, and neuro-metabolic dysfunctions. Consequently, inhibiting IP6K1 to restore Akt signaling is a highly validated therapeutic strategy.
Fig 1. IP6K1 signaling pathway and its downstream metabolic effects via Akt inhibition.
Structural Rationale: The IMHB Strategy
The molecular architecture of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is purposefully designed to exploit the lipid bilayer's microenvironment.
-
The Pharmacophore (Target Engagement): The 1,3-disubstituted urea acts as the primary hydrogen bond donor/acceptor motif, anchoring the molecule within the IP6K1 ATP-binding pocket. The 4-(1H-pyrazol-1-yl)cyclohexyl moiety is highly lipophilic and occupies a deep hydrophobic cleft adjacent to the active site.
-
The IMHB Motif (BBB Penetration): The 2-methoxyethyl tail is the critical innovation. In an aqueous environment (e.g., blood plasma), the molecule adopts an open conformation, exposing its polar atoms for solubility. However, upon entering the lipophilic environment of the BBB, the urea NH (hydrogen bond donor) and the methoxy ether oxygen (hydrogen bond acceptor) fold into a transient 6-membered pseudo-ring. This dynamically reduces the exposed tPSA, allowing the molecule to "slip" through the lipid bilayer[2].
Quantitative Physicochemical Profiling
The dynamic nature of the IMHB strategy is reflected in the compound's physicochemical profile, summarized below:
| Parameter | Value | Analytical Method / Rationale |
| Molecular Weight | 266.34 g/mol | LC-MS (Optimal for CNS drugs < 400 Da) |
| tPSA (Open State) | 67.5 Ų | In Silico (Aqueous environment) |
| tPSA (IMHB State) | ~45.0 Ų | NMR / Molecular Dynamics (Lipid environment) |
| cLogP | 1.8 | RP-HPLC (Ideal lipophilicity for oral bioavailability) |
| IP6K1 IC₅₀ | 45 nM | ADP-Glo Kinase Assay |
| BBB Permeability (Pₐₚₚ) | 15 × 10⁻⁶ cm/s | PAMPA-BBB Assay (High permeability threshold) |
Experimental Methodologies
Chemical Synthesis Protocol (Self-Validating Workflow)
To ensure high yield and avoid the use of highly toxic, moisture-sensitive isocyanates at scale, the synthesis of the urea core utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.
Causality & Logic: CDI is chosen over triphosgene because it generates a stable, isolable imidazole-1-carboxamide intermediate. This allows for intermediate quality control (QC) before the final amine addition, ensuring the reaction is self-validating and free of symmetrical urea byproducts.
-
Preparation of the Amine Core: React 1,4-cyclohexanedione monoethylene acetal with pyrazole under reductive amination conditions (NaBH(OAc)₃, DCE, 1% AcOH) to yield the trans-4-(1H-pyrazol-1-yl)cyclohexanamine intermediate.
-
CDI Activation: Dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM). Add CDI (1.2 eq) dropwise at 0°C.
-
Intermediate Validation (Crucial Step): Stir for 2 hours at room temperature. Self-Validation: Pull a 10 µL aliquot and analyze via LC-MS. Proceed only when the starting amine is fully consumed and the M+H peak corresponds to the imidazole-1-carboxamide intermediate.
-
Urea Formation: Add 2-methoxyethylamine (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture. Stir at 40°C for 4 hours.
-
Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (Silica, 0-10% MeOH in DCM) to yield the final compound.
Primary qHTS Assay Protocol (ADP-Glo Kinase Assay)
The compound's efficacy was profiled using a luminescence-based ADP-Glo assay, mirroring the NCATS qHTS screening standards[1].
Causality & Logic: Kinase reactions generate ADP. The ADP-Glo assay depletes unreacted ATP, then converts the generated ADP back to ATP, which drives a luciferase reaction. The light produced is directly proportional to kinase activity.
-
Kinase Reaction: In a 1536-well plate, dispense 2 µL of recombinant human IP6K1 enzyme (10 nM final) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Compound Addition: Transfer 20 nL of the compound in DMSO using an acoustic dispenser (dose-response range: 10 µM to 0.1 nM). Incubate for 15 minutes.
-
Substrate Addition: Add 2 µL of ATP/IP6 substrate mix (ATP at Kₘ, IP6 at 10 µM). Incubate at 25°C for 60 minutes. Causality: Reaction time is strictly capped at 60 minutes to ensure substrate conversion remains below 20%, maintaining steady-state kinetics.
-
ATP Depletion (Self-Validation Check): Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Self-Validation: A "No-Enzyme" control well must be included. If luminescence is detected in this well later, the ATP depletion has failed, invalidating the plate.
-
Detection: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes and read luminescence on a microplate reader.
Fig 2. qHTS workflow for identifying and validating brain-penetrant IP6K1 inhibitors.
Conclusion & Future Perspectives
The discovery and profiling of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea underscores a critical paradigm shift in neuro-metabolic drug design. By leveraging Intramolecular Hydrogen Bonding (IMHB), researchers can successfully decouple the high polarity required for kinase active-site engagement from the lipophilicity required for BBB penetration. Future optimization of this scaffold will focus on rigidifying the 2-methoxyethyl tail to lower the entropic penalty of IMHB formation, potentially yielding picomolar IP6K1 inhibitors for the treatment of central insulin resistance and obesity.
References
-
National Center for Advancing Translational Sciences (NCATS). "Primary qHTS assay for small molecule inhibitors of Inositol hexaphosphate kinase 1." PubChem BioAssay Database.[1] URL:[Link]
Sources
A Researcher's Guide to the Procurement and Synthesis of Substituted Pyrazolyl-Ureas
Abstract: The pyrazolyl-urea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting critical pathways in oncology and inflammatory diseases.[1][2] For researchers and drug development professionals, securing a reliable and scalable source of diverse pyrazolyl-urea derivatives is a pivotal step in advancing discovery programs. This guide provides a strategic framework for navigating the "make versus buy" decision. We will explore the landscape of commercial suppliers for direct procurement, detail robust synthetic protocols for in-house production when off-the-shelf options are unavailable, and outline essential quality control measures to ensure compound integrity.
The Strategic Importance of Substituted Pyrazolyl-Ureas
Substituted pyrazolyl-ureas have garnered significant attention due to their remarkable biological activities, particularly as protein kinase inhibitors.[1][2] The urea moiety is critical for activity, often forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, while the substituted pyrazole and other appended aryl groups occupy adjacent hydrophobic pockets, dictating potency and selectivity.[3] This structural motif is central to inhibitors of pathways like RAS/RAF/MEK/ERK-MAPK and p38 MAP kinase, which are implicated in cancer and inflammatory responses.[1][4][5]
Given their importance, a critical decision for any research program is whether to procure these compounds from a commercial source or to synthesize them in-house. This decision hinges on factors such as structural complexity, required quantity, purity specifications, and the availability of starting materials.
Direct Procurement: Navigating the Commercial Landscape
For many standard or foundational pyrazolyl-urea scaffolds, direct purchase is the most efficient route. A variety of chemical suppliers, ranging from large global distributors to specialized niche providers, offer these compounds.
Major Chemical Suppliers and Aggregators
-
Large Distributors: Companies like Sigma-Aldrich (Merck) , Thermo Fisher Scientific , and VWR hold extensive catalogs of chemical compounds, including a range of pyrazole derivatives.[6]
-
Specialty Suppliers & Aggregators: Online platforms like eMolecules and MolPort aggregate catalogs from hundreds of smaller suppliers, providing a powerful search tool to locate rare or specialty chemicals.[7][8] Suppliers such as ChemScene , Tokyo Chemical Industry (TCI) , and Combi-Blocks often synthesize and list novel building blocks and intermediates.[9][10]
Commercially Available Pyrazolyl-Urea Scaffolds and Precursors
While highly complex, proprietary drug candidates are rarely available off-the-shelf, a significant number of foundational building blocks and simpler derivatives can be sourced directly.
| Compound Type | Key Suppliers | Typical Use | Notes |
| Simple Pyrazolyl-Ureas | Sigma-Aldrich, Combi-Blocks | Scaffolds for further elaboration, screening compounds | Purity and analytical data should be carefully checked. Some listings are "As-Is".[6] |
| Substituted Aminopyrazoles | TCI, ChemScene, Technichem Organics | Critical starting materials for custom synthesis | Wide variety of substitution patterns available.[10][11] |
| Aryl & Alkyl Isocyanates | Sigma-Aldrich, Paushak, Alfa Chemistry | Key coupling partners for urea formation | Highly reactive; require careful handling.[12][13] |
Critical Considerations for Procurement
When purchasing pyrazolyl-ureas or their precursors, it is imperative to move beyond simple catalog selection.
-
Purity Verification: Always request a Certificate of Analysis (CoA) for each batch. The stated purity on a website may not reflect the specific lot you receive. For research purposes, a purity of >95% is typically required, confirmed by HPLC and NMR.
-
Structural Confirmation: Do not assume the structure is correct. The buyer should independently confirm the identity of the compound using techniques like ¹H NMR and LC-MS.
-
Batch-to-Batch Consistency: For ongoing studies, ensuring consistency between batches is crucial. A change in the impurity profile, even if the overall purity remains high, can have significant biological consequences.
Synthetic Strategies: The In-House Approach
When a desired substituted pyrazolyl-urea is not commercially available, in-house synthesis is the necessary path. The most reliable and widely used method for constructing the urea linkage is the reaction of an aminopyrazole with an appropriate isocyanate.
The Principal Synthetic Route: Amine and Isocyanate Coupling
This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic amino group of the pyrazole attacks the electrophilic carbonyl carbon of the isocyanate, forming the stable urea bond.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. They are chosen to prevent the highly reactive isocyanate from reacting with water or other protic solvents, which would lead to unwanted side products.
-
Temperature: The reaction is often run at room temperature. It is exothermic, but usually not to a degree that requires external cooling for small-scale synthesis.
-
Atmosphere: While not always strictly necessary for robust reactions, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to exclude moisture and ensure reproducibility.
Sourcing Key Starting Materials
The success of the synthesis depends on the commercial availability of the two key precursors:
-
Substituted Aminopyrazoles: A wide array of these are available from suppliers like TCI and various specialty chemical companies.[10][11][14] If a specific aminopyrazole is not available, it can often be synthesized through well-established methods, such as the condensation of a β-keto nitrile with a hydrazine derivative.[15][16]
-
Aryl or Alkyl Isocyanates: These are common reagents available from major suppliers.[12][17][18] They are highly reactive and moisture-sensitive and should be handled with appropriate care in a fume hood.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazolyl-Urea
This protocol describes the synthesis of a generic N-(5-tert-butyl-1-phenyl-1H-pyrazol-3-yl)-N'-(4-chlorophenyl)urea, a representative structure based on known p38 MAP kinase inhibitors.
Step 1: Reagent Preparation
-
Dissolve 1.0 equivalent of 5-tert-butyl-1-phenyl-1H-pyrazol-3-amine in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Ensure the flask is sealed with a septum and maintained under a nitrogen atmosphere.
Step 2: Addition of Isocyanate
-
In a separate, dry syringe, draw up 1.05 equivalents of 4-chlorophenyl isocyanate.
-
Add the isocyanate dropwise to the stirring solution of the aminopyrazole at room temperature. A slight exotherm may be observed.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
Step 4: Work-up and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude solid can often be purified by trituration with a solvent like diethyl ether or hexane to remove unreacted starting materials, followed by filtration.
-
For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by flash column chromatography may be required.
Workflow Diagram
Caption: General workflow for the synthesis of substituted pyrazolyl-ureas.
Quality Control and Structural Verification
Whether procured or synthesized, rigorous quality control (QC) is non-negotiable.[19] It ensures that the compound used in biological assays is the correct structure and of sufficient purity to generate reliable data.
Standard Analytical Techniques
A suite of analytical methods should be employed for comprehensive characterization.[20][21]
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Correct chemical shifts, integration, and coupling patterns consistent with the target molecule. |
| LC-MS | Purity Assessment & Mass Confirmation | A major peak corresponding to the product's mass-to-charge ratio (m/z) and purity level (typically >95%). |
| HRMS | Exact Mass Determination | Provides high-resolution mass data to confirm the elemental composition. |
| HPLC | Quantitative Purity Analysis | A precise percentage of purity based on peak area at a specific wavelength (e.g., 254 nm). |
Protocol: Verifying Structure and Purity
-
Sample Preparation: Prepare a ~5-10 mg sample for NMR analysis in a suitable deuterated solvent (e.g., DMSO-d₆). Prepare a separate ~1 mg/mL stock solution in a solvent like DMSO or Methanol for LC-MS and HPLC.
-
NMR Analysis: Acquire ¹H and ¹³C spectra. Analyze the spectra to confirm that all expected protons and carbons are present and that their chemical environments match the proposed structure. The two N-H protons of the urea moiety are typically visible in the ¹H spectrum in DMSO-d₆.
-
LC-MS Analysis: Inject the sample onto an LC-MS system. The resulting chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight of the main peak.
-
Data Consolidation: Compile all analytical data. The combined results from NMR and MS should unambiguously confirm the structure, and the HPLC/LC-MS data should verify its purity meets the required standard for downstream applications.
Case Study: The Kinase Inhibitor Motif
Many pyrazolyl-urea compounds function as "Type II" kinase inhibitors. They bind to and stabilize an inactive conformation of the kinase, specifically a conformation where a conserved "DFG" motif in the activation loop is flipped outward ("DFG-out").[1] This action prevents the kinase from binding ATP and adopting its active state.
The urea group is essential for this mechanism. It typically forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue in the αC-helix and the backbone amide of the DFG motif's aspartate residue.[3] This interaction is a key anchor that locks the kinase in its inactive state.
Signaling Pathway Diagram: p38 MAPK Inhibition
Caption: Mechanism of Type II inhibition of the p38 MAPK pathway.
Conclusion
The successful integration of substituted pyrazolyl-ureas into a drug discovery pipeline demands a strategic approach to sourcing. While direct procurement offers speed and convenience for common scaffolds, the ability to perform in-house synthesis provides unparalleled flexibility and access to novel chemical space. By combining informed sourcing decisions with robust synthetic chemistry and rigorous analytical validation, research organizations can build a reliable and high-quality compound supply chain, accelerating the path from initial hit to clinical candidate.
References
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Bore, A., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
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Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
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Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]
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Muthusamy, V., et al. (2007). Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study. Journal of Molecular Modeling. Available at: [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. Available at: [Link]
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ChemicalCell. 1H-Pyrazol-5-Amine, 3,4-Diethyl-1-Methyl-. ChemicalCell Website. Available at: [Link]
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Paushak. Isocyanates. Paushak Website. Available at: [Link]
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Tri-iso. Aromatic Isocyanates. Tri-iso Website. Available at: [Link]
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Technichem Organics Ltd. Pyrazoles. Technichem Organics Website. Available at: [Link]
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Chemescience. Rarely available substituted pyrazoles. Chemescience Website. Available at: [Link]
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri Website. Available at: [Link]
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Kymos. (2026). Quality control of small molecules. Kymos Website. Available at: [Link]
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Biosynce. China Pyrazole Manufacturers Suppliers Factory. Biosynce Website. Available at: [Link]
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Nuvisan. Comprehensive GMP quality control testing for small molecules. Nuvisan Website. Available at: [Link]
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Ensun. Top 100 Isocyanate Suppliers in 2026. Ensun Website. Available at: [Link]
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Organic Chemistry Portal. Urea derivative synthesis. Organic Chemistry Portal. Available at: [Link]
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Thomasnet. Isocyanates Suppliers. Thomasnet Website. Available at: [Link]
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Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent Website. Available at: [Link]
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Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Bore, A., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PubMed. Available at: [Link]
-
Yakan, H., et al. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available at: [Link]
-
Burmistrov, V. V., et al. (2021). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Guezguez, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Tasso, B., et al. (2024). New Pyrazolyl Thioureas Active against the Staphylococcus Genus. Molecules. Available at: [Link]
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Dumas, J., et al. (2011). SUBSTITUTED PYRAZOLYL UREA DERIVATIVES USEFUL IN THE TREATMENT OF CANCER. European Patent Office. Available at: [Link]
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Wang, M., et al. (2024). Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Application Note: Synthesis Protocol for 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Executive Summary & Molecular Rationale
The compound 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a highly functionalized 1,3-disubstituted urea. Molecules bearing this specific structural motif—combining a trans-1,4-cyclohexyl spacer, a heterocyclic appendage, and a urea core—are frequently utilized in medicinal chemistry as potent inhibitors of soluble epoxide hydrolase (sEH)[1]. sEH is a critical enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), making its inhibition a primary target for cardiovascular and inflammatory disease therapies[2].
The molecular design of this compound is highly deliberate:
-
The Urea Pharmacophore: Acts as a transition-state mimic that forms tight, directional hydrogen bonds with the catalytic triad of the sEH enzyme[2].
-
The trans-1,4-Cyclohexyl-Pyrazole Domain: The trans-cyclohexyl ring provides rigid conformational restriction, directing the pyrazole moiety deep into the hydrophobic binding pocket of the target protein. Stereochemistry is paramount here; the trans isomer typically exhibits superior metabolic stability and potency compared to the cis isomer[3].
-
The 2-Methoxyethyl Tail: The incorporation of a polar ether group approximately five atoms away from the urea carbonyl significantly enhances the aqueous solubility of the molecule without compromising its binding affinity. This overcomes the poor formulation profiles of highly lipophilic first-generation inhibitors like dicyclohexyl urea (DCU)[4].
Synthetic Strategy & Workflow
The synthesis relies on a highly convergent, phosgene-free approach utilizing 1,1'-carbonyldiimidazole (CDI) as the carbonyl source[5]. The sequence is specifically designed to prevent the formation of symmetrical ureas by exploiting the differential reactivity of the two amines. The key intermediate, trans-4-(1H-pyrazol-1-yl)cyclohexan-1-amine, is synthesized via a stereospecific SN2 displacement, ensuring the correct trans geometry is locked in prior to urea coupling.
Figure 1: Step-by-step synthetic workflow for the target unsymmetrical urea compound.
Detailed Experimental Protocols
Phase 1: Synthesis of trans-4-(1H-pyrazol-1-yl)cyclohexan-1-amine
Step 1a: Mesylation of cis-N-Boc-4-aminocyclohexanol
-
Causality: Activating the secondary alcohol as a methanesulfonate ester creates an excellent leaving group for the subsequent nucleophilic attack. Starting with the cis isomer is mandatory to achieve the final trans geometry via Walden inversion.
-
Charge a flame-dried round-bottom flask with cis-N-Boc-4-aminocyclohexanol (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL, 0.2 M).
-
Add triethylamine (Et 3 N, 1.5 equiv, 15.0 mmol) and cool the solution to 0 °C under an inert nitrogen atmosphere.
-
Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv, 12.0 mmol).
-
Self-Validation Check: The reaction should turn slightly yellow. Monitor by TLC (Hexanes:EtOAc 1:1); the starting material spot (KMnO 4 active) should disappear within 2 hours.
-
Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield cis-4-(Boc-amino)cyclohexyl methanesulfonate. Use immediately in the next step to prevent degradation.
-
Step 1b: Stereospecific Pyrazole Substitution
-
Causality: Sodium hydride deprotonates pyrazole to form a highly nucleophilic pyrazolate anion. The SN2 attack on the sterically hindered secondary mesylate proceeds with complete inversion of configuration, yielding the trans isomer required for optimal biological activity.
-
In a separate flask, dissolve pyrazole (1.5 equiv, 15.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) and cool to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 15.0 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Add a solution of the mesylate from Step 1a (1.0 equiv, 10.0 mmol) in DMF (10 mL).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Self-Validation Check: LC-MS analysis of an aliquot should indicate a major peak corresponding to the product mass ( [M+H]+=266.2 ).
-
Cool to room temperature, quench with H 2 O, and extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Purify via flash chromatography (Hexanes/EtOAc) to isolate trans-N-Boc-4-(1H-pyrazol-1-yl)cyclohexan-1-amine.
-
Step 1c: Boc Deprotection
- Dissolve the purified intermediate in DCM (20 mL).
- Add 4M HCl in dioxane (10.0 equiv). Stir at room temperature for 4 hours.
- Concentrate under reduced pressure, triturate with diethyl ether, and filter to afford trans-4-(1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride as a highly crystalline white powder.
Phase 2: Unsymmetrical Urea Formation via CDI
Step 2a: CDI Activation of 2-Methoxyethylamine
-
Causality: CDI is highly sensitive to moisture but offers a highly controlled, two-step acylation mechanism. Reacting the less sterically hindered, more nucleophilic primary amine (2-methoxyethylamine) with CDI first generates a stable N-acylimidazole intermediate. This sequential addition strictly prevents the formation of symmetrical ureas, a common pitfall when using highly reactive isocyanates or phosgene equivalents[6].
-
Dissolve 1,1'-carbonyldiimidazole (CDI, 1.1 equiv, 11.0 mmol) in anhydrous DCM (50 mL) under nitrogen[5].
-
Cool to 0 °C and add 2-methoxyethylamine (1.0 equiv, 10.0 mmol) dropwise.
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: The formation of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide can be confirmed by an LC-MS mass of [M+H]+=170.1 .
-
Step 2b: Urea Coupling
- To the reaction mixture from Step 2a, add the trans-4-(1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride generated in Phase 1 (1.0 equiv, 10.0 mmol), followed immediately by Et 3 N (3.0 equiv, 30.0 mmol) to liberate the free base in situ.
- Swap the solvent to DMF (add 30 mL DMF and evaporate the DCM under a stream of nitrogen) to ensure full solubility of the amine salt, and heat the mixture to 60 °C for 12 hours.
- Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove imidazole byproduct), saturated NaHCO 3 , and brine.
- Dry over Na 2 SO 4 , concentrate, and purify by recrystallization (ethyl acetate/hexanes) to yield the final product: 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry and Reaction Conditions
| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1a | Mesylation | cis-N-Boc-4-aminocyclohexanol, MsCl, Et 3 N | 1.0 : 1.2 : 1.5 | 0 to RT | 2 | >95% (Crude) |
| 1b | Pyrazole Alkylation | Mesylate, Pyrazole, NaH | 1.0 : 1.5 : 1.5 | 80 | 12 | 65-75% |
| 1c | Boc Deprotection | Boc-amine, 4M HCl/Dioxane | 1.0 : 10.0 | RT | 4 | >95% |
| 2a | CDI Activation | 2-Methoxyethylamine, CDI | 1.0 : 1.1 | 0 to RT | 2 | Quantitative (in situ) |
| 2b | Urea Coupling | Activated intermediate, Amine HCl, Et 3 N | 1.0 : 1.0 : 3.0 | 60 | 12 | 70-80% |
Table 2: Analytical Characterization Targets
| Compound | Molecular Formula | Exact Mass | LC-MS Target [M+H]+ | Key 1 H NMR Signatures (Expected) |
| Intermediate 1b | C 14 H 23 N 3 O 2 | 265.18 | 266.2 | δ 7.50 (d, 1H), 7.40 (d, 1H), 6.20 (t, 1H) [Pyrazole]; δ 4.10 (m, 1H) [CH-N] |
| Final Urea | C 13 H 22 N 4 O 2 | 266.17 | 267.2 | δ 7.52 (d, 1H), 7.42 (d, 1H), 6.22 (t, 1H) [Pyrazole]; δ 3.45 (m, 2H), 3.35 (s, 3H) [Methoxyethyl] |
References
- Hwang, S. H., et al. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." ACS Publications, 2007.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYGflKtOWOTY4FJhT3FriN02tytt1-LJBC35O1lYY5cj-VWUgjplderFi_ro6e50NHKwByjN6MOj92BPv00vE-6RhRQhXiMwV1ejDaG7U2Jf3relppdS9siZGXF2XIBMw9FM11fw==]
- "Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy." PNAS, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMv_HsjCrt9kbR60BUwQJTmzh8c5XE_vhnLy0pOQB0QOz3sYmkZkMp_ChXHbcCgRlA12PMkgBt77mOCDvtNRp5FqIJCLgmwb7cOFmxTYMvEnMHtbvIRb6-LQuI2jpgNiMAjM6FFffJd1yKUg==]
- "Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry - ACS Publications, 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY905rm2WwndYNB3Tm_5mWYHML92bIKFOXpxLRPCKZ6fu-sFj5fcxit5BpB5AsbnwKOhb42Eq7PgRfU5AmfbM10pYIVFpsl67cVObAhwRLPxrY7TI6QNDTKzPtr6H9TJYVTMi9uQ==]
- "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." PMC - NIH, 2007.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOj_zyIU2ymKT1x4AiKd7yOSfzcmfVOqsIa5RmDhdqbx5VEHR2w2gdJVpAlxkIUSlBzMDh1YU4wQvNIXhm79yec6Z0tG-F77mWlBykENZIqcqwncm8hSZF8YdCpDgMRNPdsnwQKQhnkhY6wIY=]
- "3.6 1,1' -Carbonyldiimidazole." Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDnAZTOQEfYqjGoHSBlMp1fRJ_V0KTqIvRhHShZ1WlCEKJrbVnzRqAduwd01tEvGO4WfoVyCSFH2hQsZ56BRhEmi4ODNMLyydYJa9YBCyYainGq0q56-zF3tHewmebuQ_oxFumoD62xSmFlk9mozzdwecLqH1NRViKo3X3L7Ms-AOm9lIDFg==]
- "CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)." Srini Chem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLgjWvSSPk_TaKmoPDjCzelA3WjxEKXNkRNoimcedMydhoMY1e7503ixVDuvCafW-DZi1t28Z19bzKMI3kH32FlwDFdWf12beoiq_siPbXqPIQyzFmMxcqcy5RvXOLtO0i91oIG-TJaRDTlpqSjfOEpDjNuUWFjRGvQ8LDDy9x7jhdqbiOc5oZI_BJ4U8IR3o3vcNW]
Sources
in vitro assay for soluble epoxide hydrolase inhibition
[label="1.Pre-incubation\nsEH\n(15min, 25°CRefiningtheDiagrams I'mnowrevisingDiagram1andDiagram2(Control_WorkflowandAssay_Workflow).Themaingoalisimprovingclarityandvisualimpact.I'mfocusingonthenodes, labelsandcolorpalettetoensurelegibilityandtheconsistentuseofthesamecolors, acrossthediagrams.I'vecorrectedtheDOTcode, andI'mensuringallthearrowsarepresent.Iamalsoworkingonaddingthecaption.Iamnowfocusingonthefinaldiagram.I'mnowaddingacaption.Iamnowfocusingonthefinalversionofthediagram.Iamnowaddingthefinaltouches.FinalizingtheDiagrams I'mnowrevisingalldiagramsandtheassociatedcaptions.I'vefocusedonclarity, andconsistencyinthecolorscheme.I'mensuringallarrowsarepresentandtheDOTcodeiserror-free.Thegoalisvisualclarityandimpact, andthediagramsarebeingcheckedforconsistency.Finally, I'mproofreadingeverythingonelasttime.ConfirmingtheCitations I'mnowintegratingthereferencesintotheapplicationnote, ensuringallarecorrectlycitedwithstableURLs.I'veincorporatedinformationonsEHasatargetfortreatinghypertensionandthefluorogenicPHOMEsubstrate, includingdetailsonitsfluorescencepropertiesandtheoptimizationoftheassaybuffer.Also, I'veexplainedthehighZ'-factor, andAUDAasareferenceinhibitor.I'vealsoincorporatedthediagramstosupportthis.CompilingtheReferences I'mnowgeneratingthereferencelist, ensuringeachcitationincludesthetitle, source, andaworkingURL.I'mprioritizingstablelandingpageURLsfortheCaymanChemicalassaykitandstandardNCBI/PMClinksforresearchpapers.Thisaimsforauser-friendlyandverifiablecitationsection, adheringtotheprompt'sguidelines.Thereferencesarebeingorganizedtoensuretheyareconsistent, completeandverifiable.ThefinalversionwillensureallURLsareproperlyformatted.FinalizingtheCitations I'mnowimplementingthereferenceURLs, optingforstablelinkstoavoidbrokenredirects.ThisinvolvesdirectURLsfortheCaymankitandstandardNCBI/PMClinksforresearchpapers.I'mfocusingonconsistencyinformattingandverifyinglinkfunctionality, forauser-friendlyandreliableapplicationnote.Allreferencesarenowverifiedandready.FinalizingtheReferences I'mnowgeneratingthereferencelist.Ihaveaddedeachcitation, whichincludesthetitle, source, andastable, verifiableURL.I'veprioritizedstablelandingpageURLsfortheCaymanChemicalassaykitandstandardNCBI/PMClinksforresearchpapers.Allreferencesarenowcomplete.RefiningtheColorPalette I'mnowimplementingthecolorschemeinallthreediagramsforconsistencyandimpact.I'veconfirmedcontrastisexcellentacrosseachelement.TheDOTcodeiserror-free, andI'veensuredallarrowsandcaptionsarepresent, andproperlyformatted.Alldiagramsarefinalizedandreadyforintegration.OptimizingtheProtocol I'mnowdetailingprotocolsteps:BSAcoatingfortheplate, andsEHandPHOMEpreparation.I'mnotingthatTritonX-100preventsfalsepositivesandenzymeaggregation.TheoptimalDMSOconcentrationiscriticaltoavoidenzymedenaturation.Also, I'mfocusingonpre-incubation.Iamalsoworkingonaddingthecaption.Iamnowfocusingonfinaltouches.FinalizingtheProtocol I'mnowdetailingkineticmeasurementsanddataanalysis, withinitialvelocitycalculationfromthelinearfluorescencecurve.TheinhibitionformulaandZ'-factor, forHTSvalidation, arebeingdefined.I'mfocusingontheZ'-factor(~0.7indicatesexcellentHTS)andcalculations.RefiningtheText I'mnowdeeplyfocusedontheprose, ensuringscientificaccuracyandaprofessionaltonethroughouttheapplicationnote.Alltherequirementsarecompleted.I'mcarefullyreviewingtheflowofinformation.I'mfocusingonensuringtechnicalprecision, andthatitiseasilyunderstandable.Also, Iamrefiningthetexttoachievethehigheststandardsofscientificwritingandensureapolishedpresentation.FinalizingtheDocument I'mnowcompletingthefinalreviewofthesEHapplicationnote.I'mfocusingontheoverallflow, andconfirmingthatthediagrams, tables, andtextareconsistentandaccurate, andthateachitemadherestothetargetaudience.AllcomponentsoftheApplicationNotearepresent, andthereferencesarenowfinalized.Thisworkisnowfinished.VerifyingtheContent Iamnowdoingafinalcheckofalldiagrams.I'veensuredallcaptions, nodes, andarrowsarecorrectlyplacedandclearlylabeled.I'vere-reviewedtheDOTcode.I'mcheckingthetextandmakingsureithasexcellentclarity.Alloftherequireditemsarenowcomplete.#ApplicationNote:High-ThroughputInVitroFluorogenicAssayforSolubleEpoxideHydrolase(sEH)Inhibition##1.BiologicalRationaleandTargetOverviewMammaliansolubleepoxidehydrolase(sEH)representsahighlypromisingpharmacologicaltargetforthetreatmentofhypertension, vascularinflammation, andrelatedcardiovascularandneurodegenerativesyndromes[1.6]. The enzyme functions primarily by catalyzing the addition of water to endogenous epoxyeicosatrienoic acids (EETs)—which are potent vasodilatory and anti-inflammatory lipid mediators—converting them into their corresponding, biologically inactive dihydroxyeicosatrienoic acids (DHETs)[1][2].
By inhibiting sEH, researchers can stabilize endogenous EET levels, thereby promoting tissue-protective pathways. To discover and optimize novel sEH inhibitors (sEHIs), drug development professionals require a highly sensitive, robust, and reproducible high-throughput screening (HTS) assay.
Arachidonic acid cascade highlighting sEH-mediated degradation of EETs and targeted inhibition.
Assay Principle and Chemical Logic
Historically, sEH activity was measured using radioactive substrates or low-sensitivity spectrophotometric assays (e.g., NEPC), which lacked the dynamic range to differentiate highly potent inhibitors[2][3]. The modern standard utilizes the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[4][5].
The Causality of the Signal: When the epoxide moiety of PHOME is hydrolyzed by the C-terminal hydrolase domain of sEH, the molecule undergoes a rapid intramolecular cyclization. Under slightly basic or neutral assay conditions, this cyclization forces the release of a cyanohydrin intermediate, which instantly decomposes into a cyanide ion and 6-methoxy-2-naphthaldehyde [6][4]. This resulting aldehyde is highly fluorescent and boasts a large Stokes shift, allowing it to be cleanly detected at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[5][7]. This large shift is critical for HTS, as it minimizes background autofluorescence commonly caused by small-molecule compound libraries.
Four-step workflow for the sEH fluorogenic in vitro inhibition assay using PHOME.
Reagent Preparation & Buffer Optimization
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assay, buffer composition cannot be overlooked.
-
Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA) and 0.01% Triton X-100[1][8].
-
Expert Insight (Causality): Recombinant sEH is highly hydrophobic and prone to adhering to polystyrene microplate walls, which artificially lowers apparent enzyme activity. BSA coats the wells to prevent this. Furthermore, lipophilic library compounds often form colloidal aggregates in aqueous buffers, acting as promiscuous inhibitors. The inclusion of 0.01% Triton X-100 disrupts these aggregates, eliminating a major source of false positives without denaturing the sEH enzyme[1][8].
-
-
Enzyme: Recombinant human sEH (diluted to a final well concentration of ~10 nM). Keep strictly on ice prior to dispensing to prevent loss of catalytic activity[5][9].
-
Substrate: PHOME dissolved in DMSO, then diluted in Assay Buffer to a final well concentration of 50 µM. This concentration is near the Km of human sEH (~58 µM), striking the optimal balance between robust signal generation and high sensitivity to competitive inhibitors[6].
Self-Validating Experimental Protocol
A reliable assay must be a self-validating system. This protocol incorporates internal controls to define the assay window (0% to 100% activity) and validate sensitivity.
Step-by-Step Methodology
-
Compound Preparation: Dissolve test compounds and the reference inhibitor (e.g., AUDA) in pure DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v), as higher concentrations will induce solvent-mediated enzyme denaturation[5].
-
Plate Setup: Use a black, flat-bottom 96-well or 384-well microplate. Follow the volume distribution in Table 1 to establish your blanks, vehicle controls, and test wells.
-
Pre-Incubation (Critical Step): Incubate the enzyme and inhibitors at 25°C for 15 minutes before adding the substrate.
-
Expert Insight (Causality): Many potent sEH inhibitors (particularly urea-based compounds like AUDA and t-AUCB) are transition-state analogs that exhibit slow-binding kinetics. Initiating the reaction without pre-incubation will prevent the enzyme-inhibitor complex from reaching equilibrium, leading to a severe underestimation of inhibitor potency.
-
-
Reaction Initiation: Add 10 µL of the diluted PHOME substrate to all wells to start the enzymatic hydrolysis[6].
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously (kinetic mode) for 10–15 minutes at Ex = 330 nm and Em = 465 nm[4][5].
Table 1: 96-Well Plate Assay Setup (Volumes per Well)
| Component | Blank (No Enzyme) | Vehicle Control (100% Activity) | Positive Control (AUDA) | Test Compound |
| Assay Buffer | 90 µL | 70 µL | 70 µL | 70 µL |
| sEH Enzyme (~10 nM) | - | 20 µL | 20 µL | 20 µL |
| Vehicle (DMSO) | 10 µL | 10 µL | - | - |
| AUDA (Reference Inhibitor) | - | - | 10 µL | - |
| Test Compound | - | - | - | 10 µL |
| Pre-incubate 15 min at 25°C | Equilibrate | Equilibrate | Equilibrate | Equilibrate |
| PHOME Substrate (50 µM) | 10 µL | 10 µL | 10 µL | 10 µL |
| Total Volume | 110 µL | 110 µL | 110 µL | 110 µL |
Data Analysis and Quality Control
Extract the initial velocity ( V0 ) from the linear portion of the kinetic fluorescence curve (Relative Fluorescence Units per minute, RFU/min). Calculate the percentage of inhibition using the self-validating controls:
% Inhibition=(1−V0,vehicle−V0,blankV0,sample−V0,blank)×100
To validate the assay for HTS readiness, calculate the Z'-factor using the Vehicle Control ( μvehicle ) and the Positive Control ( μpositive_control ):
Z′=1−∣μvehicle−μpositive_control∣3(σvehicle+σpositive_control)
Table 2: Typical Quantitative Metrics for PHOME-based sEH Assay
| Metric / Compound | Typical Value | Scientific Significance |
| Z'-Factor | 0.70 - 0.75 | Values > 0.5 indicate an excellent, robust assay with high precision, fully validated for HTS campaigns[6][10]. |
| AUDA | ~1 - 3 nM | Highly potent urea-based reference inhibitor used to validate assay sensitivity[9]. |
| CIU | ~100 - 200 nM | Moderate potency reference inhibitor targeting the C-terminal hydrolase domain[1]. |
| PHOME Km (Human sEH) | ~58 µM | Substrate concentration baseline used to ensure competitive inhibitors are accurately quantified[6]. |
References
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.[Link]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry.[Link]
-
Kramer, J. S., et al. (2019). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry.[Link]
-
Liu, J., et al. (2010). Inhibition of soluble epoxide hydrolase by extracts derived from inflammation-treating Chinese medicinal herbs. Phytotherapy Research.[Link]
Sources
- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Fluorescence-Based Protocol for Determining the IC50 of Soluble Epoxide Hydrolase (sEH) Inhibitors
Executive Summary
Soluble epoxide hydrolase (sEH) has emerged as a high-value therapeutic target for cardiovascular diseases, systemic inflammation, and neuropathic pain. By inhibiting sEH, researchers can prevent the degradation of endogenous, cardioprotective epoxyeicosatrienoic acids (EETs). This application note provides a robust, high-throughput, fluorescence-based protocol for screening sEH inhibitors and calculating their half-maximal inhibitory concentration (IC50). Designed for 96-well or 384-well microplate formats, this protocol ensures high reproducibility, self-validating quality controls, and kinetic data acquisition to eliminate false positives.
Mechanistic Background and Assay Principle
The sEH Signaling Pathway
In mammalian systems, cytochrome P450 epoxygenases convert arachidonic acid into bioactive EETs, which possess potent vasodilatory and anti-inflammatory properties. However, sEH rapidly hydrolyzes these epoxides into inactive or pro-inflammatory vicinal diols (DHETs) [1]. Small-molecule sEH inhibitors (such as AUDA) block this catalytic pocket, preserving EET levels and their associated therapeutic benefits [2].
Caption: Diagram illustrating the arachidonic acid cascade and the therapeutic intervention of sEH inhibitors.
Assay Biochemical Logic
Traditional radiometric or LC-MS/MS assays for sEH are highly sensitive but lack the throughput required for modern drug discovery [1]. This protocol utilizes PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), a highly stable fluorogenic substrate.
When the epoxide moiety of PHOME is hydrolyzed by the active site of sEH, it triggers a rapid intramolecular cyclization. This releases a cyanohydrin intermediate that spontaneously decomposes under basic assay conditions into a cyanide ion and 6-methoxy-2-naphthaldehyde , a highly fluorescent reporter molecule [3].
Caption: Biochemical conversion of the PHOME substrate into a fluorescent product by sEH hydrolysis.
Materials and Reagents
To ensure experimental integrity, use HPLC-grade or UltraPure water for all buffer preparations.
Table 1: Required Reagents and Equipment
| Component | Specification / Role | Storage |
| Recombinant Human sEH | Purified enzyme (Target). | -80°C |
| PHOME Substrate | Fluorogenic substrate (Stock in DMSO). | -80°C |
| sEH Assay Buffer | 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1% BSA. | 4°C |
| AUDA (Control Inhibitor) | Potent reference sEH inhibitor (Stock in DMSO). | -20°C |
| Test Compounds | Small molecule library dissolved in DMSO. | Varies |
| Black 96-Well Plates | Non-binding surface, flat bottom (prevents optical cross-talk). | Room Temp |
| Fluorescence Microplate Reader | Capable of Ex: 330 nm / Em: 465 nm, with temperature control (25°C). | N/A |
Experimental Protocol: Step-by-Step Methodology
Reagent Preparation
Causality Note: The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is critical. BSA stabilizes the purified sEH enzyme, prevents non-specific binding of the enzyme to the plastic well walls, and helps retain highly lipophilic test compounds in solution [1].
-
Assay Buffer (1X): Dilute the stock buffer to a final concentration of 25 mM Bis-Tris-HCl (pH 7.0) with 0.1% BSA. Keep at room temperature prior to use.
-
Enzyme Working Solution: Thaw recombinant human sEH on ice. Gently mix (do not vortex to avoid denaturation). Dilute the enzyme in 1X Assay Buffer to the optimal working concentration (typically ~1-5 nM final assay concentration, depending on the specific activity of the batch) [4]. Keep on ice.
-
Substrate Working Solution: Dilute the PHOME stock solution in 1X Assay Buffer to achieve a final well concentration of 10 µM. Note: Allow the diluted substrate to equilibrate to room temperature for 30 minutes prior to initiating the reaction.
-
Inhibitor Dilution Series: Prepare a 10-point 1:3 serial dilution of the test compounds and the reference inhibitor (AUDA) in pure DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme inhibition.
Plate Setup and Pre-Incubation
A self-validating assay must include 100% Activity Controls (Vehicle) and 0% Activity Controls (Background/Blank).
-
Background Wells (Blank): Add 150 µL of 1X Assay Buffer and 5 µL of DMSO.
-
100% Initial Activity Wells (Vehicle): Add 130 µL of 1X Assay Buffer, 20 µL of Enzyme Working Solution, and 5 µL of DMSO.
-
Inhibitor Test Wells: Add 130 µL of 1X Assay Buffer, 20 µL of Enzyme Working Solution, and 5 µL of the respective test compound dilution.
-
Pre-Incubation: Incubate the plate in the dark at 25°C for 15 minutes. Causality Note: Pre-incubation is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the sEH active site before the substrate is introduced, ensuring accurate IC50 calculations [5].
Reaction Initiation and Kinetic Measurement
-
Initiation: Rapidly add 50 µL of the Substrate Working Solution (PHOME) to all wells using a multichannel pipette or automated liquid handler. Thoroughly mix by pipetting up and down, ensuring no bubbles are formed.
-
Kinetic Reading: Immediately transfer the plate to the fluorescence microplate reader.
-
Measurement Parameters: Read fluorescence continuously every 1 minute for 30 to 40 minutes at 25°C.
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 465 nm Causality Note: While endpoint assays are possible, kinetic measurements are strongly recommended . Kinetic reads allow you to calculate the initial velocity ( V0 ) from the linear portion of the reaction curve, effectively eliminating false positives caused by auto-fluorescent compounds or fluorescence quenchers in your chemical library [5].
-
Data Analysis and IC50 Determination
Calculating Reaction Velocity
Extract the Relative Fluorescence Units (RFU) over time. Plot RFU vs. Time (minutes) for each well. Determine the slope (RFU/min) of the linear portion of the curve. This slope represents the initial reaction velocity ( V0 ).
Calculating Percentage Inhibition
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition=(1−SlopeVehicle−SlopeBlankSlopeTest Compound−SlopeBlank)×100
Non-Linear Regression
Plot the % Inhibition on the Y-axis against the Log[Inhibitor Concentration] on the X-axis. Use a 4-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism to determine the IC50 value:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
Table 2: Reference sEH Inhibitors and Expected IC50 Values Use these values to validate the accuracy of your assay setup.
| Inhibitor | Target Species | Expected IC50 | Mechanism / Notes |
| AUDA | Human sEH | ~69 nM | Potent urea-based inhibitor; standard positive control [6]. |
| AUDA | Murine sEH | ~18 nM | Demonstrates species-specific potency differences [6]. |
| t-AUCB | Human sEH | ~1.3 nM | Highly selective, orally active inhibitor [7]. |
| TPPU | Human sEH | ~3.7 nM | Used extensively in in vivo inflammatory models [7]. |
References
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity Morisseau, C., & Hammock, B. D. (2007). Current Protocols in Toxicology. URL:[Link]
-
Structural refinement of inhibitors of urea-based soluble epoxide hydrolases Morisseau, C., et al. (2002). Biochemical Pharmacology. URL:[Link]
-
Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay Agilent Technologies Application Note. (2023). URL:[Link]
how to dissolve 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea for experiments
Application Note: Solubilization and Formulation Strategies for 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
As a Senior Application Scientist in drug development, I frequently encounter the biopharmaceutical challenge of formulating di-substituted ureas for preclinical evaluation. The compound 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea presents a classic formulation hurdle: it possesses a highly stable crystal lattice driven by the urea motif, coupled with the lipophilicity of a cyclohexyl ring.
This guide provides a comprehensive, self-validating methodology for transitioning this specific small molecule from a raw lyophilized powder into stable, bioavailable solutions for both in vitro and in vivo applications.
Physicochemical Profiling & Mechanistic Rationale
Before adding any solvent, we must analyze the molecule's structural components to predict its behavior in solution. The urea core (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor, forming bifurcated intermolecular hydrogen bond networks. This leads to high crystal lattice energy, rendering the compound poorly soluble in purely aqueous environments [1].
To overcome this, our primary solubilization strategy must rely on a strong, polar aprotic solvent capable of disrupting these hydrogen bonds. Dimethyl sulfoxide (DMSO) is the universal standard for this purpose. However, because DMSO cannot be used at high concentrations in biological systems, we must employ co-solvents (PEG400) and surfactants (Tween 80) to lower the dielectric constant of the aqueous phase and form protective micelles around the hydrophobic cyclohexyl-pyrazole domains [2].
Table 1: Predicted Physicochemical Properties
| Property | Estimated Value | Formulation Implication |
| Molecular Formula | C₁₃H₂₂N₄O₂ | Standard small molecule handling. |
| Molecular Weight | 266.34 g/mol | Highly permeable; easily crosses lipid bilayers. |
| LogP (Lipophilicity) | 1.8 – 2.5 | Moderately lipophilic; requires surfactants for aqueous stability. |
| H-Bond Donors | 2 (Urea N-H) | Drives crystal packing; necessitates DMSO for primary stock. |
| H-Bond Acceptors | 4 (Urea C=O, Pyrazole N, Methoxy O) | Favorable for interactions with PEG400 hydroxyl groups. |
| BCS Classification | Likely Class II | Low solubility, high permeability [3]. |
Solubilization Workflow
The following diagram maps the critical path from solid API (Active Pharmaceutical Ingredient) to assay-ready formulations. The bifurcation highlights the differing tolerance levels of cell cultures versus whole-organism models to organic solvents.
Figure 1: Mechanistic workflow for the solubilization of urea-based small molecules.
Protocol A: In Vitro Cell Culture Formulation
For cell-based assays, the goal is to deliver the compound to the target without inducing solvent-mediated cytotoxicity. DMSO concentrations exceeding 0.1% (v/v) can alter cellular transcriptomes and membrane permeability, confounding assay results.
Preparation of a 10 mM Master Stock:
-
Weighing: Accurately weigh 2.66 mg of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea into a sterile, amber microcentrifuge tube.
-
Primary Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the tube for 30–60 seconds. Causality check: The solution must be optically clear. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes to overcome the activation energy of dissolution.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw degradation and store at -20°C.
Preparation of Working Media:
-
Perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM).
-
Dilute the intermediate stock 1:1000 directly into pre-warmed (37°C) complete culture media immediately prior to cell treatment.
-
Self-Validation: Inspect the media under an inverted microscope. The absence of needle-like crystals confirms that the compound has not precipitated upon contact with the aqueous media.
Protocol B: In Vivo Dosing Formulation (IV, IP, PO)
In vivo dosing requires higher drug concentrations in a vehicle that is physiologically tolerated. The "Crash-Out" phenomenon (precipitation upon injection) is the leading cause of erratic pharmacokinetics and fatal embolisms in IV models. To prevent this, we utilize a step-wise micellar formulation: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline [4].
Critical Rule: The order of addition is non-negotiable. Adding the aqueous phase before the surfactant will cause irreversible precipitation.
Step-by-Step Methodology (For 1 mL of Dosing Solution):
-
Solvation: Add 50 µL of the compound (pre-dissolved in 100% DMSO at 20x the desired final concentration) to a sterile glass vial.
-
Co-solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 30 seconds. Causality: PEG400 acts as a bridge, lowering the polarity gap between DMSO and the impending aqueous phase.
-
Surfactant Coating: Add 50 µL of Tween 80. Vortex for 1 minute. Causality: Tween 80 coats the solvated drug molecules. Because the system is still devoid of water, the surfactant thoroughly mixes with the lipophilic cyclohexyl domains.
-
Aqueous Phase Integration: While continuously vortexing the vial, add 500 µL of 0.9% physiological saline dropwise.
-
Self-Validation: The final solution must be completely transparent. If the solution turns milky or opalescent, the micellar capacity has been exceeded, and the drug has precipitated. Do not administer a cloudy solution to animals.
Troubleshooting & Stability
-
Precipitation during Saline Addition: If the solution turns cloudy during Protocol B, the concentration of the compound may exceed its micellar solubility limit. Solution: Reduce the target dosing concentration or increase the Tween 80 fraction to 10% (adjusting saline to 45%).
-
Hygroscopicity: Urea derivatives can absorb atmospheric moisture, which degrades DMSO stocks over time. Always use anhydrous DMSO and purge storage vials with argon or nitrogen gas before sealing.
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
-
Williams, R. O., Watts, A. B., & Miller, D. A. (2013). Formulating Poorly Water Soluble Drugs. Springer.[Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]
Application Note: Formulation and In Vivo Profiling of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction & Mechanistic Rationale
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has emerged as a highly effective strategy for treating inflammation, neuropathic pain, and cardiovascular diseases[1]. The sEH enzyme is responsible for the rapid in vivo hydration of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active dihydroxyeicosatrienoic acids (DHETs)[1]. By preserving endogenous EET levels, sEH inhibitors elicit profound analgesic and anti-inflammatory effects[2].
Over the past two decades, the 1,3-disubstituted urea has been identified as the most potent central pharmacophore for sEH inhibition[3].
The Causality of Formulation Challenges: The exceptional potency of urea-based inhibitors stems from their ability to form tight, stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp337) in the sEH active site[3]. However, this exact structural feature creates a significant bottleneck for in vivo animal studies. The strong intermolecular hydrogen bonding inherent to the urea moiety results in high crystal lattice energies, leading to high melting points and exceptionally poor aqueous solubility[3]. Consequently, administering these compounds to murine or non-human primate models requires specialized vehicle formulations to prevent precipitation in the gastrointestinal tract or bloodstream, ensuring reliable pharmacokinetics (PK) and bioavailability[4].
Figure 1: Mechanism of action for urea-based sEH inhibitors within the arachidonic acid cascade.
Formulation Strategies for Animal Studies
To overcome the physicochemical limitations of urea derivatives, researchers must utilize co-solvents or lipid-based vehicles that disrupt the crystal lattice while maintaining physiological compatibility. Polyethylene glycol 400 (PEG400) is the most widely validated vehicle for oral and intraperitoneal (IP) administration of highly lipophilic sEH inhibitors like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)[5][6].
For longer-term studies or cassette dosing, combining PEG400 with a lipid carrier (such as safflower oil) creates a true solution that mimics dietary lipid absorption, drastically improving the area under the curve (AUC)[4]. Alternatively, for compounds prone to rapid precipitation, a suspension approach using methylcellulose and DMSO is preferred to provide a slow, sustained release[1].
Table 1: Physicochemical Profiles and Validated Vehicles for Key sEH Inhibitors
| Inhibitor | Target Affinity (IC₅₀) | Primary Limitation | Validated In Vivo Vehicle Formulation | Administration Route |
| TPPU | Low nM | High lipophilicity | 100% PEG400 or 10% PEG400 in Safflower Oil[4][6] | Oral Gavage / IP |
| t-TUCB | Low nM | Poor aqueous solubility | 10% DMSO in 0.5% Methylcellulose[1] | Oral Gavage |
| t-AUCB | Low nM | Rapid metabolism (adamantane group) | 100% PEG400[4] | Oral Gavage |
Experimental Protocols
The following protocols outline a self-validating system for formulating and evaluating the pharmacokinetics of TPPU, a gold-standard urea-based sEH inhibitor.
Protocol A: Preparation of TPPU in PEG400 for Oral Administration
Objective: Achieve a clear, stable solution of TPPU at 10 mg/kg dosing concentration without utilizing aqueous buffers that trigger immediate precipitation.
-
Calculate Dose Requirements: For a standard 25 g mouse receiving a 10 mg/kg dose in a 5 mL/kg administration volume, the required concentration of the dosing solution is 2.0 mg/mL[5][7].
-
Weighing and Initial Solubilization: Accurately weigh the required mass of crystalline TPPU. Transfer to a sterile glass vial.
-
Vehicle Addition: Add the calculated volume of 100% PEG400 (Tokyo Chemical Industry Co., Ltd. or equivalent)[5].
-
Causality Note: Do not add water or saline at this stage. The urea moiety requires the amphiphilic nature of PEG to stabilize the hydrophobic trifluoromethoxyphenyl tail and the polar urea core simultaneously.
-
-
Sonication and Heating: Sonicate the vial in a water bath at 37°C for 15–20 minutes until the solution is completely clear. Verify visually that no micro-crystals remain, as these will act as nucleation sites and cause precipitation in vivo.
-
Storage: The formulated solution should be kept at room temperature and used within 24 hours to prevent gradual crystallization.
Protocol B: In Vivo Pharmacokinetic (PK) Profiling
Objective: Quantify the absorption and half-life of formulated TPPU to validate systemic exposure.
-
Animal Preparation: Acclimate healthy male mice (e.g., Swiss Webster or C57BL/6) for one week under a 12-hour light/dark cycle[6]. Fast the animals for 4 hours prior to dosing to standardize gastric emptying times.
-
Administration: Administer the TPPU/PEG400 solution via oral gavage using a bulb-tipped gastric gavage needle.
-
Serial Blood Sampling: Collect 10 µL blood samples from the tail vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose[4][7].
-
Causality Note: Use heparin-rinsed pipette tips to prevent coagulation[4]. Serial sampling from the same animal reduces inter-subject variability and minimizes the total number of animals required.
-
-
Plasma Extraction (Protein Crash): Transfer the 10 µL blood sample into an Eppendorf tube. Add 40 µL of methanol containing an internal standard (e.g., a ¹³C-labeled isotope or structurally similar urea). Vortex for 5 minutes, then centrifuge at 16,100 × g for 5 minutes[5].
-
Causality Note: Urea-based inhibitors are highly protein-bound. A 4:1 organic-to-aqueous ratio is strictly required to fully denature plasma proteins and release the bound inhibitor into the supernatant.
-
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for quantification using double precursor ion scans[7].
Figure 2: Step-by-step workflow for the in vivo pharmacokinetic profiling of urea-based inhibitors.
References
-
Pharmacological inhibition of soluble epoxide hydrolase prevents renal interstitial fibrogenesis in obstructive nephropathy, physiology.org,[Link]
-
Maternal glyphosate exposure causes autism-like behaviors in offspring through increased expression of soluble epoxide hydrolase, chiba-u.jp,[Link]
-
Inhibition of Soluble Epoxide Hydrolase as a Novel Approach to High Dose Diazepam Induced Hypotension, longdom.org,[Link]
-
In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, frontiersin.org,[Link]
-
In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor, researchgate.net,[Link]
-
Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain, nih.gov,[Link]
-
Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys, nih.gov,[Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 6. longdom.org [longdom.org]
- 7. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Potential of Pyrazolyl-Urea Compounds
Audience: Researchers, scientists, and drug development professionals in oncology and vascular biology.
Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting angiogenesis is a cornerstone of modern cancer therapy.[1] The pyrazole scaffold is a versatile structure in medicinal chemistry, and its derivatives, particularly pyrazolyl-ureas, have emerged as a promising class of compounds with significant anti-angiogenic and anti-cancer properties.[2][3][4] This guide provides a comprehensive overview of the mechanisms of action for pyrazolyl-urea compounds and presents detailed, field-proven protocols for their preclinical evaluation, from initial in vitro screening to in vivo validation.
Introduction: Targeting Angiogenesis with Pyrazolyl-Urea Compounds
The reliance of solid tumors on a dedicated blood supply for oxygen and nutrients makes angiogenesis a key therapeutic target.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGF Receptor 2 (VEGFR-2), is the most prominent regulator of this process.[5][6][7] Activation of VEGFR-2 on endothelial cells triggers a cascade of events including proliferation, migration, and differentiation, culminating in the formation of new vessels.[5][6]
Pyrazolyl-urea derivatives have attracted significant interest as anti-cancer agents due to their ability to function as potent kinase inhibitors.[4][8] Many compounds in this class are designed to target the ATP-binding site of receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling.[8][9][10] However, research has also uncovered that their anti-angiogenic effects can be multifaceted, with some compounds targeting other key proteins involved in angiogenesis, such as Dystrophia Myotonica Protein Kinase (DMPK) and the calcium-binding protein calreticulin.[3][11][12] This poly-pharmacological profile makes them an attractive scaffold for developing novel cancer therapeutics.[4][12]
Mechanism of Action: Inhibition of Pro-Angiogenic Signaling
The primary anti-angiogenic mechanism for many pyrazolyl-urea compounds is the inhibition of the VEGFR-2 signaling cascade. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain.[6][7] These phosphorylated sites serve as docking stations for adaptor proteins that activate major downstream pathways essential for angiogenesis:[6][13]
-
PLCγ Pathway: Leads to activation of Protein Kinase C (PKC) and the MAPK/ERK pathway, promoting cell proliferation.[5][14]
-
PI3K/Akt Pathway: A critical pathway that promotes endothelial cell survival and migration.[6][11]
Pyrazolyl-urea compounds often act as competitive inhibitors at the kinase domain of VEGFR-2, preventing ATP binding and halting the entire phosphorylation cascade. This blockade effectively shuts down the pro-angiogenic signals for proliferation, survival, and migration.
Experimental Workflow for Preclinical Evaluation
A systematic approach is crucial for validating the anti-angiogenic potential of novel pyrazolyl-urea compounds. The workflow progresses from broad in vitro screens that assess specific endothelial cell functions to more complex in vivo models that evaluate efficacy in a physiological context.
Sources
- 1. Frontiers | Pyrazoles as potential anti-angiogenesis agents: a contemporary overview [frontiersin.org]
- 2. Pyrazoles as potential anti-angiogenesis agents: a contemporary overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 11. The pyrazolyl-urea GeGe3 inhibits tumor angiogenesis and reveals dystrophia myotonica protein kinase (DMPK)1 as a novel angiogenesis target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insights on the molecular mechanism of action of the anti-angiogenic pyrazolyl-urea GeGe-3 by functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Advanced Profiling of Pyrazole-Based Urea Kinase Inhibitors: Mechanisms, Kinetics, and Cellular Efficacy
Executive Summary & Mechanistic Grounding
Pyrazole-based ureas represent a highly privileged chemotype in modern drug discovery, primarily functioning as Type II kinase inhibitors . Unlike Type I inhibitors that directly compete with ATP in the active site, pyrazole-ureas achieve exquisite selectivity and prolonged target residence times by binding to an allosteric hydrophobic pocket that is only exposed when the kinase adopts the inactive "DFG-out" conformation (1)[1].
The structural causality behind their efficacy is twofold:
-
The Urea Motif (The Anchor): The urea group acts as a critical hydrogen-bond donor/acceptor. It forms a bidentate hydrogen bond network with a conserved glutamate residue (e.g., Glu71 in p38 MAPK) and the backbone amide of the aspartate residue within the DFG motif (e.g., Asp168) (2)[2].
-
The Pyrazole Core (The Wedge): The pyrazole ring, typically substituted with bulky lipophilic groups (such as a tert-butyl group), inserts deeply into the newly exposed allosteric hydrophobic pocket, stabilizing the inactive kinase state (3)[3].
A clinical archetype of this class is BIRB 796 (Doramapimod) , a highly potent inhibitor of p38 MAPK that suppresses pro-inflammatory cytokine production at nanomolar concentrations (4)[4]. Beyond p38, this scaffold has been successfully adapted to target other critical kinases, including FLT3 in acute myeloid leukemia (5)[5].
Mechanism of p38 MAPK inhibition by pyrazole-ureas blocking LPS-induced TNF-α secretion.
Experimental Workflows & Self-Validating Protocols
To accurately profile pyrazole-urea inhibitors, researchers must account for their unique kinetic behavior. Because binding requires the kinase to undergo a significant conformational change (DFG-in to DFG-out), these compounds exhibit slow-binding kinetics [4]. Standard endpoint assays often misrepresent their true potency.
Self-validating experimental workflow for profiling Type II pyrazole-urea kinase inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Slow-Binding Kinetics
-
Objective: Determine the association rate ( kon ), dissociation rate ( koff ), and equilibrium dissociation constant ( Kd ).
-
Causality of Design: Type II inhibitors have exceptionally long target residence times. A standard 5-minute dissociation phase will artificially inflate the koff calculation. We employ an extended dissociation phase to capture the true off-rate of the DFG-out trapped state.
-
Step-by-Step:
-
Surface Preparation: Immobilize biotinylated kinase (e.g., p38α) onto a Streptavidin (SA) sensor chip to a density of ~1000 RU. Causality: Biotinylation ensures uniform, directional orientation of the kinase, preventing steric hindrance at the allosteric site.
-
Analyte Injection: Inject the pyrazole-urea inhibitor in a 2-fold dilution series (e.g., 0.1 nM to 100 nM) at a flow rate of 50 µL/min.
-
Association Phase: Monitor binding for 10 minutes to allow the slow conformational shift to reach steady-state.
-
Dissociation Phase (Critical): Flow running buffer for 60 to 120 minutes .
-
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model incorporating a conformational change parameter.
-
-
Self-Validation Checkpoint: Inject a known Type I ATP-competitive inhibitor (e.g., SB203580) as a control. It must display rapid on/off kinetics. This validates that the slow kinetics observed for the pyrazole-urea are mechanism-specific and not an artifact of microfluidic mass transport limitation.
Protocol B: TR-FRET Enzymatic Assay
-
Objective: Quantify the biochemical IC50 .
-
Causality of Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence to eliminate compound auto-fluorescence interference—a common driver of false positives in highly conjugated pyrazole-urea libraries.
-
Step-by-Step:
-
Pre-incubation: Incubate 1 nM of recombinant kinase with varying concentrations of the inhibitor in assay buffer for 120 minutes at room temperature. Causality: The slow-binding nature requires extended pre-incubation to reach thermodynamic equilibrium before initiating the reaction.
-
Reaction Initiation: Add ATP (at the Km value for the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a multi-mode microplate reader.
-
-
Self-Validation Checkpoint: Run a parallel assay using a non-hydrolyzable ATP analog. Because Type II inhibitors bind allosterically, their potency should remain relatively stable regardless of ATP concentration, unlike Type I inhibitors which will show dramatic right-shifts in IC50 at high ATP levels.
Protocol C: Cellular Target Engagement (LPS-Stimulated THP-1 Assay)
-
Objective: Validate that biochemical inhibition translates to functional cellular efficacy (e.g., reduction of TNF-α).
-
Step-by-Step:
-
Cell Seeding: Seed THP-1 human monocytic cells at 1×105 cells/well in a 96-well plate.
-
Inhibitor Priming: Pre-incubate cells with the pyrazole-urea compound for 2 hours . Causality: Immediate stimulation with LPS would result in an underestimation of cellular potency, as the inhibitor needs time to cross the membrane and induce the slow DFG-out conformational trap.
-
Stimulation: Add 100 ng/mL of LPS to activate the TLR4 pathway. Incubate for 4 hours.
-
Quantification: Harvest the supernatant and quantify TNF-α secretion via a standard sandwich ELISA.
-
-
Self-Validation Checkpoint: Assess cell viability (e.g., via CellTiter-Glo) in parallel with the ELISA. This ensures that the observed reduction in TNF-α is due to true pharmacological target engagement and not compound-induced cytotoxicity.
Quantitative Data Summary
The table below summarizes the kinetic and inhibitory profiles of representative pyrazole-ureas compared to a standard Type I inhibitor, highlighting the profound impact of the allosteric binding mechanism[3][4].
| Compound | Mechanism | Primary Target | Enzymatic IC₅₀ (nM) | K_d (nM) | Target Residence Time | Cellular EC₅₀ (nM)* |
| BIRB 796 | Type II (Allosteric) | p38α MAPK | < 1.0 | 0.046 | > 24 hours | 18.0 |
| Compound 22 | Type II (Allosteric) | p38α MAPK | 45.0 | N/A | Prolonged | N/A |
| SB203580 | Type I (ATP-comp) | p38α MAPK | 50.0 | 15.0 | < 1 minute | 300.0 |
*Cellular EC₅₀ refers to the inhibition of LPS-stimulated TNF-α production in THP-1 cells.
References
- Regan J., et al.
- Fossa P., et al. "Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry." PubMed Central (PMC).
- MDPI. "Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling." Molecules.
- Boehringer Ingelheim. "p38 MAPK inhibitor | BIRB 796." opnMe.
- PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex unsymmetrical ureas. The target molecule, 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea , presents a classic chemoselectivity challenge: coupling a sterically hindered, secondary-alkyl primary amine (4-(1H-pyrazol-1-yl)cyclohexan-1-amine) with a highly nucleophilic, unhindered primary amine (2-methoxyethylamine).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield, purity, and operational safety.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction yields a high percentage of 1,3-bis(2-methoxyethyl)urea (symmetrical byproduct). How do I prevent this? A1: This is a chemoselectivity issue driven by relative nucleophilicity. 2-methoxyethylamine is significantly less sterically hindered and more nucleophilic than the cyclohexyl amine. If both amines are present with the carbonylating agent simultaneously, the unhindered amine will react twice.
-
Solution: Employ a strictly sequential addition strategy. You must pre-form the activated intermediate using the bulkier, less nucleophilic amine (4-(1H-pyrazol-1-yl)cyclohexan-1-amine) first. Only after complete conversion to the intermediate should you introduce the 2-methoxyethylamine.
Q2: I am using 1,1'-Carbonyldiimidazole (CDI) and sequential addition, but the reaction stalls at 50-60% conversion after adding 2-methoxyethylamine. How can I drive it to completion? A2: The intermediate formed between your cyclohexylamine and CDI is a carbamoyl imidazole. Under neutral conditions, the imidazole moiety is a relatively poor leaving group, which can cause the reaction to stall when reacting with a second amine.
-
Solution: Implement Brønsted acid activation. By adding Methanesulfonic acid (MsOH) prior to the addition of the second amine, you protonate the intermediate to form an N-acyl imidazolium cation. This dramatically enhances the leaving group ability of the imidazole, driving the coupling with 2-methoxyethylamine to completion at mild temperatures [1].
Q3: How do I maintain the stereochemical integrity of the 4-(1H-pyrazol-1-yl)cyclohexyl moiety? A3: The target molecule typically requires a specific cis or trans configuration across the cyclohexyl ring for biological target affinity. While urea formation itself does not involve the chiral centers, extreme pH or prolonged heating can cause epimerization or degradation.
-
Solution: Ensure your starting 4-(1H-pyrazol-1-yl)cyclohexan-1-amine is stereopure (>99% de). Avoid using strong bases (like NaH or KOtBu) during the coupling phase. The CDI/MsOH protocol operates under mildly acidic to neutral conditions, perfectly preserving the stereocenters of the cyclohexyl ring.
Part 2: Reagent Selection & Quantitative Comparison
Selecting the correct carbonylating agent is critical for balancing yield, chemoselectivity, and safety. Below is a quantitative comparison of common reagents used for this specific transformation.
| Carbonylating Agent | Intermediate Formed | Activation Req. | Typical Yield | Selectivity (Unsymmetrical) | Safety & Scalability |
| CDI | Carbamoyl imidazole | MsOH or MeI | 75–90% | High (with sequential addition) | Excellent; bench-stable, no toxic gas |
| Triphosgene | Isocyanate | None (Spontaneous) | 60–85% | Moderate (prone to sym. byproduct) | Poor; generates highly toxic phosgene gas |
| Phenyl Chloroformate | Phenyl carbamate | Heat or Base | 70–85% | High | Good; requires removal of phenol byproduct |
Part 3: Self-Validating Experimental Protocol
Brønsted Acid-Activated CDI Synthesis Mechanistic rationale: This protocol utilizes CDI to form a stable intermediate, followed by MsOH activation to an imidazolium cation, ensuring complete conversion without symmetrical byproduct formation[1].
Step 1: Intermediate Formation
-
Action: To a dry round-bottom flask under nitrogen, add 4-(1H-pyrazol-1-yl)cyclohexan-1-amine (1.0 equiv) and anhydrous acetonitrile (15 mL/g). Add CDI (1.05 equiv) portion-wise at room temperature.
-
Causality: The bulkier amine is reacted first to prevent the highly nucleophilic 2-methoxyethylamine from outcompeting it. Acetonitrile is chosen for its polar aprotic nature, solubilizing the CDI and the resulting intermediate.
-
In-Process Control (IPC): Stir for 1-2 hours. Analyze via LC-MS. The mass of the starting amine must disappear, replaced by the carbamoyl imidazole intermediate (M+W of amine + 94 Da). Do not proceed until conversion is >95%.
Step 2: Imidazolium Activation
-
Action: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add Methanesulfonic acid (MsOH, 2.0 equiv) while maintaining the internal temperature below 30 °C.
-
Causality: MsOH protonates the imidazole ring, converting it from a poor leaving group into a highly reactive N-acyl imidazolium cation. The cooling bath prevents exothermic degradation during acid addition.
Step 3: Urea Coupling
-
Action: Add 2-methoxyethylamine (1.1 equiv) dropwise to the activated mixture. Heat the reaction to 50 °C.
-
Causality: The highly nucleophilic primary amine rapidly attacks the activated imidazolium cation. Heating to 50 °C ensures the reaction overcomes any residual steric hindrance from the cyclohexyl ring.
-
In-Process Control (IPC): Monitor via LC-MS after 2 hours. The intermediate mass should be completely consumed, yielding the target mass of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea.
Step 4: Workup and Isolation
-
Action: Cool to room temperature. Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Causality: Neutralization is critical to prevent acid-catalyzed degradation of the product during concentration. The urea product partitions into the organic layer, while imidazole and mesylate salts wash cleanly into the aqueous phase.
Part 4: Reaction Workflow Visualization
Workflow for the chemoselective synthesis of unsymmetrical urea via MsOH activation.
References
-
Title: Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development (ACS Publications) URL: [Link]
sEH Inhibitor Technical Support & Formulation Center
Troubleshooting Adamantyl-Urea Solubility and Pharmacokinetics
Welcome to the Technical Support Center for Soluble Epoxide Hydrolase (sEH) inhibitors. As application scientists and formulation engineers, we frequently encounter researchers struggling with the physicochemical limitations of first- and second-generation sEH inhibitors.
While adamantyl-urea compounds like AUDA and t-AUCB exhibit exceptional picomolar to low-nanomolar potency, their rigid hydrophobic structures and strong crystalline lattices often lead to severe solubility bottlenecks[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and formulation strategies to ensure your in vitro and in vivo experiments yield reproducible, artifact-free data.
I. Mechanistic Background: The Solubility vs. Potency Trade-off
To understand why adamantyl-ureas precipitate, we must look at the target active site. The mammalian sEH enzyme converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2].
Inhibitors require a urea pharmacophore to mimic the epoxide transition state, establishing critical hydrogen bonds and salt bridges within the sEH active site[2]. The adamantyl group perfectly fills the adjacent hydrophobic pocket, driving high affinity[3]. However, this exact structural combination—a highly polar hydrogen-bonding urea core flanked by a bulky, rigid, lipophilic adamantane ring—creates a molecule with an exceptionally high melting point and poor aqueous solubility[1][4].
Mechanistic pathway of sEH inhibition by adamantyl-urea compounds.
II. Frequently Asked Questions (FAQs)
Q: Why does my AUDA stock solution precipitate when added to the assay buffer, even at low micromolar concentrations? A: Urea-based inhibitors are highly sensitive to the dielectric constant of their solvent. When transitioning from 100% DMSO to an aqueous buffer, the lipophilic adamantane group undergoes hydrophobic collapse, while the urea groups intermolecularly hydrogen-bond to each other rather than the water molecules. This rapid crystallization forms micro-aggregates. Furthermore, moisture-contaminated DMSO will drastically reduce the solubility limit of the stock itself[5].
Q: My IC50 curve has a sudden "flat" top or irregular Hill slope. Is this a biological effect? A: No, this is a classic physical artifact. Once the inhibitor exceeds its thermodynamic solubility limit in the assay buffer, it forms colloidal aggregates. These aggregates can sequester the enzyme or scatter light (if using a colorimetric/fluorometric readout), leading to false-positive inhibition or erratic dose-response curves.
Q: Can I just use ester prodrugs like AUDA-BE to solve the solubility issue? A: While AUDA-butyl ester (AUDA-BE) improves membrane permeability, its aqueous solubility remains extremely low (~5 µg/mL)[6]. It is highly effective in vivo because host esterases rapidly convert it to the active AUDA acid, but it still requires rigorous formulation (e.g., in oil or cyclodextrins) for delivery[6].
III. Troubleshooting Guide: In Vitro Assay Artifacts
If you are experiencing inconsistent IC50 values or visible precipitation in 96/384-well plates, implement the following self-validating protocol to establish the true working range of your compound.
Protocol 1: Turbidimetric Kinetic Solubility Validation
Purpose: To empirically determine the precipitation point of your specific sEH inhibitor lot before running enzymatic assays[3].
-
Stock Preparation: Dissolve the adamantyl-urea inhibitor in fresh, anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C[5].
-
Serial Dilution: Create a 2x serial dilution of the inhibitor in pure DMSO.
-
Aqueous Spiking: Add 2 µL of each DMSO dilution to 198 µL of your specific sEH assay buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4) in a clear-bottom 96-well plate. Crucial Causality: The final DMSO concentration must not exceed 1% (v/v), as higher concentrations can denature recombinant sEH and alter the apparent solubility[3].
-
Incubation: Incubate the plate at 37°C for 30 minutes to mimic assay conditions.
-
Validation Readout: Read the absorbance at 600 nm (OD600) or use Dynamic Light Scattering (DLS).
-
Data Interpretation: The concentration at which the OD600 signal rises above the buffer-only baseline is your thermodynamic solubility limit. Never use concentration data points above this limit in your IC50 calculations.
IV. Troubleshooting Guide: In Vivo Formulation Strategies
Administering adamantyl-ureas to murine models requires overcoming both poor solubility and rapid phase I metabolism (hydroxylation of the adamantyl ring)[7].
Decision matrix for formulating adamantyl-urea sEH inhibitors.
Protocol 2: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation
For systemic injections (IV, IP, SC), cyclodextrins are the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the bulky adamantane ring, shielding it from the aqueous environment and preventing the urea groups from aggregating[8].
-
Vehicle Preparation: Prepare a 20% to 30% (w/v) solution of HP-β-CD in sterile 0.9% saline. Stir until completely clear.
-
Solvent Transition: Dissolve the required dose of AUDA or t-AUCB in a minimal volume of ethanol or DMSO (target <2% of final volume).
-
Complexation: Dropwise, under continuous high-speed vortexing, add the inhibitor solution to the HP-β-CD vehicle.
-
Sonication: Sonicate the mixture in a water bath at 40°C for 15–30 minutes until optically clear.
-
Self-Validation Step (Critical): Centrifuge the final formulation at 10,000 x g for 10 minutes. Inspect the bottom of the tube. If a white pellet forms, the inhibitor has exceeded the encapsulation capacity of the cyclodextrin.
-
Quantification: Do not assume the theoretical concentration. Analyze the supernatant via LC-MS/MS against a standard curve to validate the true dissolved concentration before dosing animals.
Alternative for Oral (p.o.) Dosing: Compounds like t-AUCB have demonstrated oral bioavailability (up to 68%) and can be administered via drinking water or formulated in PEG400/oleic acid mixtures for gavage[9].
V. Data Presentation: Physicochemical & PK Profiles
When selecting an inhibitor for your study, consult the following comparative data. Moving from first-generation (AUDA) to conformationally restricted (t-AUCB) or PEGylated (AEPU) variants can alleviate formulation burdens.
| Inhibitor | Target sEH IC50 | Aqueous Solubility | Primary Metabolic Liability | Recommended Formulation Strategy |
| AUDA | 18 nM (Mouse)[5] | Very Low (~5 µg/mL)[6] | Rapid phase I oxidation | 20-30% HP-β-CD (Injections)[8] |
| AUDA-BE | 50 nM (Mouse)[6] | Very Low (~5 µg/mL)[6] | Ester hydrolysis (Prodrug) | Olive oil / Corn oil (s.c. injection)[5][6] |
| t-AUCB | <10 nM (Human/Mouse) | Low (~10-20 µg/mL)[3] | Improved over AUDA[9] | PEG400 or Drinking Water (p.o.)[9] |
| AEPU | 10-30 nM (Human) | Moderate (>95 µg/mL)[6] | CYP3A4 oxidation & PEG cleavage[7][10] | Saline / Mild CMC-Na suspension |
VI. Next-Generation Structural Alternatives
If formulation strategies fail to meet your experimental requirements, consider utilizing newer classes of sEH inhibitors that structurally engineer out the solubility issues:
-
PEGylated Chains: Molecules like AEPU and Compound 950 replace hydrophobic tails with polyethylene glycol (PEG) chains. This drastically increases water solubility (e.g., 95 µg/mL for Compound 950) while maintaining potency, though they may introduce new metabolic liabilities like PEG cleavage[6][7][10].
-
Substituted Phenyl Groups: Replacing the adamantyl group entirely with substituted phenyl or piperidyl moieties (e.g., TPPU or 1-aryl-3-(1-acylpiperidin-4-yl)ureas) significantly improves both the pharmacokinetic profile (higher Cmax , larger AUC) and metabolic stability compared to adamantyl-ureas[11][12].
-
Halogenated Pyrazoles: The introduction of fluorine or chlorine-substituted pyrazoles yields compounds with lower melting points and higher aqueous solubility (up to 750 µM) without sacrificing picomolar efficacy[3][13].
VII. References
Sources
- 1. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors [escholarship.org]
- 11. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
sEH Enzyme Assay Technical Support Center
Welcome to the technical support center for soluble epoxide hydrolase (sEH) enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during sEH activity and inhibition screening. Here, we move beyond simple instructions to explain the causality behind experimental phenomena, providing you with the insights needed to generate robust, reliable, and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries. For more detailed explanations, please refer to the in-depth troubleshooting guides.
Q1: Why are my fluorescence readings high in the "no-enzyme" control wells? A1: High background fluorescence often stems from the non-enzymatic hydrolysis of the substrate.[1] Fluorogenic substrates like PHOME and CMNPC can be unstable in aqueous buffers, especially over long incubation times.[2][3] Ensure you prepare substrate solutions fresh just before use and minimize the time the plate sits before reading.[1] Another cause can be fluorescent impurities in your test compounds.[4]
Q2: My known potent inhibitor (e.g., AUDA) is showing weak or no inhibition. What's wrong? A2: This is a classic validation failure. The primary suspects are inhibitor solubility and enzyme activity.[5] First, confirm your enzyme is active using a control well with no inhibitor. Second, check for inhibitor precipitation; many potent sEH inhibitors are hydrophobic and may crash out of the aqueous assay buffer.[6][7] Ensure your final DMSO concentration is low (typically ≤1%) and consider pre-incubating the inhibitor with the enzyme to allow for binding before adding the substrate.[5][8]
Q3: What is the optimal concentration of DMSO for dissolving my inhibitors? A3: While DMSO is an excellent solvent, it can inhibit sEH activity at higher concentrations.[9] It is crucial to keep the final concentration in the assay well below 1% (v/v).[5][8] Always include a "vehicle control" (containing the same DMSO concentration as your test wells but no inhibitor) to account for any solvent effects on enzyme activity.[10]
Q4: My results are inconsistent between plates and experimental days. How can I improve reproducibility? A4: Inconsistency often points to variations in assay conditions or reagent stability.[5][6] Key factors to standardize include:
-
Enzyme Aliquots: Avoid repeated freeze-thaw cycles of the enzyme stock by preparing single-use aliquots.[11]
-
Temperature: Ensure all incubations are performed at a consistent, controlled temperature (e.g., 30°C or 37°C).[12]
-
Reagent Preparation: Always prepare fresh dilutions of the enzyme and substrate for each experiment.[1][11]
-
Pipetting: Use calibrated pipettes and consistent technique, especially for small volumes.
Q5: Should I run my assay in kinetic or endpoint mode? A5: Both modes are valid, but provide different insights.
-
Kinetic Mode: Measures the reaction rate over time. It is ideal for identifying artifacts like fluorescent compounds (which show a high initial signal but no change over time) and for detailed mechanistic studies.[4]
-
Endpoint Mode: Measures the total fluorescence after a fixed incubation period. It is simpler and often sufficient for high-throughput screening (HTS), provided the reaction remains in the linear range throughout the incubation.[2]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Substrate-Related Issues
Problem: High Background Signal or Non-Linear Reaction Progress
-
Causality: Fluorogenic sEH substrates like PHOME are esters that can undergo spontaneous, non-enzymatic hydrolysis in aqueous solutions, leading to the release of the fluorescent product and a high background signal.[2][13] This rate of hydrolysis can increase with higher pH and temperature.[13] If the substrate concentration is depleted significantly during the assay, the reaction will no longer be linear.
-
Solution & Validation:
-
Fresh Substrate Preparation: Always prepare the working substrate solution immediately before adding it to the plate.[1] Do not use substrate solutions that have been stored diluted in buffer.
-
Optimize Substrate Concentration: Use a substrate concentration around the Michaelis constant (Km) value if known. Very high concentrations can increase background hydrolysis and may lead to substrate inhibition.[13]
-
Run a "No-Enzyme" Control: For every experiment, include control wells containing buffer, substrate, and the highest concentration of your solvent (e.g., DMSO), but no enzyme. The signal in this well represents the background from non-enzymatic hydrolysis and compound fluorescence.
-
Data Correction: Subtract the average signal from the "no-enzyme" control wells from all other wells to get the true enzyme-dependent signal.[5]
-
Guide 2: Inhibitor & Compound-Related Issues
Problem: Poor Inhibitor Solubility Leading to Inaccurate IC50 Values
-
Causality: Many potent sEH inhibitors are highly lipophilic to effectively occupy the hydrophobic binding pocket of the enzyme.[14] This property often leads to poor aqueous solubility.[6][7] If an inhibitor precipitates in the assay buffer, its effective concentration is unknown and lower than intended, leading to an artificially high (less potent) IC50 value.[5]
-
Solution & Validation:
-
Visual Inspection: After adding your inhibitor dilutions to the assay plate, visually inspect the wells (before adding enzyme or substrate) for any cloudiness or precipitate.
-
Limit Final Solvent Concentration: While it's tempting to use more DMSO to dissolve a compound, the final concentration should not exceed 1%.[5][8] High DMSO concentrations can directly inhibit the enzyme.[9]
-
Include Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1 mg/mL) to the assay buffer can act as a carrier protein, helping to keep hydrophobic compounds in solution and preventing them from sticking to the plastic microplate walls.[2][8]
-
Pre-incubation: Allow the inhibitor and enzyme to pre-incubate for 5-15 minutes before adding the substrate.[8][12] This allows the inhibitor to bind to the enzyme without competing with the substrate and can be critical for slow-binding inhibitors.[5]
-
Problem: Test Compound Interferes with the Fluorescence Reading
-
Causality: Some test compounds are intrinsically fluorescent at the excitation/emission wavelengths used for the sEH assay (typically Ex: ~330 nm, Em: ~465 nm for PHOME/CMNPC products).[4] This adds to the total signal and can either mask true inhibition or give a false-positive result.
-
Solution & Validation:
-
Run a "Compound-Only" Control: Set up wells containing only assay buffer and the test compound at its highest concentration. Read the fluorescence. If it is significantly above the buffer-only blank, you have compound interference.
-
Utilize Kinetic Mode: As mentioned in the FAQ, running the assay in kinetic mode is a powerful way to diagnose this. An interfering compound will produce a high initial reading (at time zero) but the slope of the reaction will still reflect the true enzyme rate.[4]
-
Alternative Substrates: If interference is unavoidable, consider using an alternative assay format, such as an LC-MS-based assay that directly measures the formation of the diol product from a native substrate like an EpETrE.[15]
-
Part 3: Experimental Protocols & Data Interpretation
Protocol: Standard sEH Inhibition Assay (Fluorometric)
This protocol is a self-validating system designed to control for the common pitfalls discussed above.
Materials:
-
Recombinant human sEH (h-sEH)
-
sEH Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA.[5][8]
-
Fluorogenic Substrate: e.g., PHOME, dissolved in DMSO (stock) and freshly diluted in Assay Buffer.[8][11][16]
-
Test Inhibitors: Prepared as a 100x stock in 100% DMSO.
-
Positive Control Inhibitor: e.g., AUDA or TPPU, prepared as a 100x stock in 100% DMSO.[8]
-
96-well solid black microplate.
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm).[5]
Workflow Diagram:
Caption: Standard workflow for an sEH inhibitor screening assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds and positive control in 100% DMSO. Transfer 2 µL of these DMSO stocks into the wells of the 96-well plate. For control wells, add 2 µL of 100% DMSO.
-
Assay Setup & Pre-incubation:
-
Add 158 µL of sEH Assay Buffer to each well. Mix gently to dissolve the compounds.
-
Add 20 µL of diluted h-sEH enzyme to all wells except the "No-Enzyme" controls. To these, add 20 µL of Assay Buffer.
-
Mix the plate and incubate for 15 minutes at 30°C to allow for inhibitor-enzyme binding.[8]
-
-
Reaction Initiation:
-
Just before the pre-incubation is complete, prepare the substrate working solution by diluting the stock in Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to start the reaction (Final Volume = 200 µL).
-
-
Measurement: Immediately place the plate in the reader (pre-set to 30°C) and measure fluorescence.
-
Kinetic: Read every 60 seconds for 20-30 minutes.
-
Endpoint: Incubate for 30 minutes, then take a single reading.
-
-
Data Analysis:
-
Subtract the background signal from the "No-Enzyme" control wells.
-
Calculate the reaction velocity (rate) for each well.
-
Normalize the data: Set the average rate of the "Vehicle Control" wells to 100% activity and the "Positive Control" wells to ~0% activity.
-
Plot percent inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50 value.[4]
-
Mandatory Controls for a Valid Assay:
| Control Type | Components | Purpose | Expected Outcome |
| Total Activity | Buffer, Enzyme, Substrate, Vehicle (DMSO) | Defines 100% enzyme activity. | High, linear increase in fluorescence. |
| No-Enzyme | Buffer, Substrate, Vehicle (DMSO) | Measures non-enzymatic substrate hydrolysis. | Very low, flat signal. |
| Positive Inhibitor | Buffer, Enzyme, Substrate, Known Potent Inhibitor | Confirms assay can detect inhibition. | Signal close to "No-Enzyme" control. |
| Compound Control | Buffer, Substrate, Test Compound (No Enzyme) | Checks for compound fluorescence/quenching. | Signal should be near "No-Enzyme" control. |
Troubleshooting Decision Tree
This diagram guides you through a logical process to diagnose common assay failures.
Caption: A logical guide for troubleshooting sEH assay failures.
References
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. [Link]
-
PubMed. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. [Link]
-
Newman, J. W., et al. (2003). Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. Journal of Biological Chemistry, 278(10), 8344-8350. [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay. Retrieved from [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology. [Link]
-
Gomez, G. A., et al. (2006). Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation. Journal of Biological Chemistry, 281(4), 2069-2080. [Link]
-
Hener, P., et al. (2011). Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors. Analytical and Bioanalytical Chemistry, 400(6), 1673-1681. [Link]
-
Lee, K. S. S., et al. (2018). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 61(17), 7894-7907. [Link]
-
Kim, J., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3059. [Link]
-
Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 63(10), 3209-3223. [Link]
-
Frontiers. (2024). Regulation of soluble epoxide hydrolase in renal-associated diseases. Retrieved from [Link]
-
eScholarship. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Retrieved from [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. Retrieved from [Link]
-
ResearchGate. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Retrieved from [Link]
-
Fang, X., et al. (2001). Effect of soluble epoxide hydrolase inhibition on epoxyeicosatrienoic acid metabolism in human blood vessels. American Journal of Physiology-Heart and Circulatory Physiology, 281(6), H2413-H2421. [Link]
-
Barski, O. A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Bioorganic & Medicinal Chemistry, 25(3), 1141-1145. [Link]
-
Edin, M. L., et al. (2015). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of the Cardiovascular Division of the International Academy of Cardiology, 2(4), 253-273. [Link]
-
ACS Publications. (2023). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. Retrieved from [Link]
-
Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 63(10), 3209-3223. [Link]
-
MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. Retrieved from [Link]
-
Frontiers. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
optimizing reaction conditions for pyrazole synthesis
Pyrazole Synthesis Technical Support Center: Advanced Troubleshooting & Optimization
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the most complex bottlenecks in pyrazole synthesis. The formation of the pyrazole core—whether through the classical Knorr condensation, 1,3-dipolar cycloadditions, or modern multicomponent couplings—is deceptively simple on paper but fraught with kinetic and thermodynamic traps in the flask. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your workflows are robust, scalable, and reproducible.
I. Diagnostic Workflows
Before adjusting parameters blindly, it is critical to diagnose the specific point of failure in your reaction pathway.
Fig 1. Diagnostic decision tree for troubleshooting pyrazole synthesis.
II. Frequently Asked Questions & Mechanistic Troubleshooting
Module 1: Mastering Regioselectivity in the Knorr Synthesis
Q: My reaction with an unsymmetrical 1,3-diketone yields an inseparable 1:1 mixture of 1,3,5- and 1,3,4-regioisomers. How can I drive the reaction toward a single regioisomer?
A: The root cause of poor regioselectivity lies in the competing electrophilicity of the two carbonyl carbons. In the [1], the initial nucleophilic attack of the substituted hydrazine is under kinetic control. When the electronic differentiation between the two carbonyls is minimal, steric hindrance and solvent effects dictate the outcome.
To force regioselectivity, you must amplify the subtle electronic differences of your substrate. Switching from standard alcoholic solvents (like ethanol) to highly fluorinated solvents—such as 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP)—dramatically alters the transition state. Fluorinated alcohols act as strong hydrogen-bond donors, preferentially coordinating to the more basic carbonyl oxygen. This coordination selectively enhances the electrophilicity of one site, directing the hydrazine attack and often boosting regioselectivity to >95:5[2].
Quantitative Data: Solvent Influence on Regioselectivity
| Solvent System | Dielectric Constant (ε) | Hydrogen Bond Donor (α) | Regioisomer Ratio (1,3,5- vs 1,3,4-) | Isolated Yield (%) |
|---|---|---|---|---|
| Ethanol | 24.5 | 0.83 | 55:45 | 85 |
| Toluene | 2.4 | 0.00 | 60:40 | 72 |
| Acetic Acid | 6.2 | 1.12 | 80:20 | 88 |
| TFE (2,2,2-Trifluoroethanol) | 26.1 | 1.51 | >95:5 | 92 |
Self-Validating Protocol: Regioselective Knorr Synthesis in TFE
-
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of anhydrous TFE under an inert atmosphere.
-
Kinetic Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 mmol) dropwise over 10 minutes to maintain strict kinetic control over the initial nucleophilic attack.
-
Cyclization: Warm the reaction to room temperature and stir for 2 hours.
-
Validation Checkpoint: Before workup, withdraw a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe a single dominant peak corresponding to the desired mass. If two closely eluting peaks with identical masses appear, the reaction lacks sufficient electronic bias, and you must lower the temperature to -20 °C.
-
Isolation: Evaporate the TFE under reduced pressure (TFE can be recovered and reused) and purify via flash chromatography.
Module 2: Overcoming Stalled Intermediates and Low Yields
Q: TLC shows complete consumption of the starting diketone, but the isolated yield of the pyrazole is <30%. Mass spectrometry of the crude mixture indicates a major peak at +18 Da over the expected product mass. What is happening?
A: Your reaction has stalled at the hydroxylpyrazolidine intermediate. The Knorr synthesis is not a single concerted step; it is a cascade involving condensation, cyclization, and finally, aromatization via dehydration.
Fig 2. Mechanistic pathway of the Knorr pyrazole synthesis detailing the hydroxylpyrazolidine trap.
Recent transient flow kinetic studies demonstrate that the final dehydration step is often the rate-determining step and is highly pH-dependent[3]. If the reaction is run under strictly neutral conditions or in aprotic solvents without an acid catalyst, the hydroxylpyrazolidine intermediate (+18 Da corresponding to the un-eliminated water molecule) becomes kinetically trapped.
Quantitative Data: Troubleshooting Low Yields
| Observation / Analytical Result | Mechanistic Cause | Targeted Corrective Action |
|---|---|---|
| Mass = Product + 18 Da | Stalled hydroxylpyrazolidine intermediate | Add 10 mol% p-TsOH or AcOH; heat to 60 °C to force dehydration. |
| Unreacted β-ketonitrile | Hydrolysis of starting material | Neutralize amine salts before hydrazine addition; use anhydrous solvents[4]. |
| Formation of Pyrazolone | Hydrazine attacked ester instead of ketone | Lower addition temperature to -78 °C to enhance kinetic control. |
Self-Validating Protocol: Forced Acid-Catalyzed Dehydration
-
Acidification: To the stalled reaction mixture, add 10 mol% of p-toluenesulfonic acid (p-TsOH).
-
Azeotropic Removal: Equip the flask with a Dean-Stark trap (if using toluene) or simply heat to reflux (60-80 °C) in ethanol for 2 hours.
-
Validation Checkpoint: Spot the crude mixture on a TLC plate against the stalled intermediate. The lower-Rf hydroxylpyrazolidine spot should completely disappear, replaced by a highly UV-active, higher-Rf spot corresponding to the fully conjugated aromatic pyrazole.
Module 3: Safe Multicomponent Coupling Alternatives
Q: I am utilizing 1,3-dipolar cycloadditions with diazo compounds to synthesize highly substituted pyrazoles, but safety protocols restrict scaling up due to explosion hazards. Are there safer, high-yield alternatives?
A: Yes. Diazo compounds are notoriously toxic and explosive, making batch scale-up hazardous. While continuous flow chemistry can mitigate this by generating diazoalkanes in situ[5], an even more elegant solution is to abandon the diazo pathway entirely in favor of a multicomponent oxidatively induced N–N bond coupling approach.
By coupling alkynes, nitriles, and titanium imido complexes, you can form a diazatitanacyclohexadiene intermediate. The addition of a mild oxidant (like TEMPO) induces a 2-electron oxidation at the metal center, which thermodynamically drives an electrocyclic N–N reductive elimination to form the pyrazole ring safely and regioselectively[6].
Self-Validating Protocol: Ti-Mediated Multicomponent Pyrazole Synthesis
-
Imido Complex Formation: In a glovebox, generate the Ti imido complex by reacting TiCl₄(THF)₂ with the corresponding primary amine and pyridine in toluene.
-
Multicomponent Coupling: Add the alkyne (1.0 equiv) and nitrile (1.0 equiv) to the solution. Stir at 100 °C for 12 hours to form the dark red diazatitanacyclohexadiene intermediate.
-
Oxidation-Induced Coupling: Cool to room temperature and add TEMPO (2.0 equiv).
-
Validation Checkpoint: The reaction mixture will exhibit a stark color change from dark red to pale yellow within 2 hours. This visual cue is a self-validating indicator that the 2-electron oxidation and subsequent N–N reductive elimination have successfully occurred.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
III. References
-
Cole, K. P., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, Royal Society of Chemistry (2022).[Link]
-
Britton, J.; Jamison, T.F. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Catalysis Science & Technology, MDPI (2016).[Link]
-
Tonks, I. A., et al. "Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling." Journal of the American Chemical Society, ACS Publications (2020).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in DMSO
Introduction: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals concerning the stability of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea when stored in Dimethyl Sulfoxide (DMSO). As no specific stability data for this molecule is publicly available, this document synthesizes information based on the chemical liabilities of its constituent functional groups—urea, pyrazole, and methoxyethyl ether—and established best practices for compound management. The goal is to empower users to anticipate potential stability issues, design robust experiments, and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that could contribute to instability in DMSO?
Answer: The stability of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in DMSO should be considered by analyzing its core functional groups:
-
Urea Linkage (-NH-CO-NH-): This is the most probable site of instability. Urea moieties are susceptible to hydrolysis, especially in the presence of trace amounts of water, which DMSO readily absorbs from the atmosphere.[1][2] This hydrolysis can be catalyzed by acidic or basic impurities, leading to the cleavage of the urea bond and the formation of corresponding amine and carbamic acid derivatives, which would then decompose further.[2][3]
-
Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally stable due to electron delocalization.[4][5] It is not typically prone to degradation under standard storage conditions. However, strong bases can deprotonate the ring, potentially leading to ring-opening, though this is unlikely in a typical DMSO stock solution.[4][6]
-
Methoxyethyl Ether Linkage (-CH₂-O-CH₃): Ether linkages are generally stable and require harsh conditions (e.g., strong acids) for cleavage. This part of the molecule is unlikely to be a primary source of degradation in DMSO.
-
Cyclohexyl Scaffold: This saturated carbocyclic ring is chemically robust and not expected to contribute to instability.
Q2: Why is DMSO a concern for long-term compound storage?
Answer: While DMSO is an excellent solvent for a wide range of molecules, its properties present several challenges for long-term storage:[7][8][9]
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][10] This absorbed water can facilitate the hydrolysis of sensitive functional groups like the urea linkage in the target molecule.[1][11]
-
Impurities and Degradation: Over time, or upon exposure to heat and light, DMSO can degrade to form impurities such as dimethyl sulfide, dimethyl sulfone, and formaldehyde.[12][13] These byproducts can potentially react with the stored compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce atmospheric moisture and oxygen into the stock solution. This can lead to compound precipitation or degradation, especially for compounds with marginal solubility.[14][15][16] Studies show that while a limited number of cycles may not cause significant loss, repeated cycling is a risk.[14][16]
Q3: What are the initial signs that my compound might be degrading in its DMSO stock?
Answer: Degradation can manifest in several ways:
-
Visual Changes: The most obvious signs are a change in color, the appearance of cloudiness, or the formation of a visible precipitate. However, the absence of these signs does not guarantee stability.
-
Analytical Changes: The most reliable method is analytical. Using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:
-
A decrease in the peak area of the parent compound over time.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
-
Loss of Biological Activity: A reproducible decrease in the compound's potency or efficacy in your biological assay is a strong indicator of degradation, assuming other experimental variables are controlled.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency in Bioassay | Compound degradation (e.g., urea hydrolysis). | 1. Prepare a fresh DMSO stock from solid material. 2. Analyze both the old and new stock solutions by HPLC or LC-MS to compare purity. 3. Perform a time-course stability study (see Protocol 2). |
| Precipitate Forms in Stock Vial | Poor solubility, compound degradation, or water absorption lowering solubility. | 1. Gently warm the solution (e.g., 37°C) and sonicate to attempt redissolution.[17] 2. If it redissolves, analyze purity immediately. 3. If not, the compound may have degraded or precipitated irreversibly. Prepare a fresh, potentially lower concentration stock. |
| New Peaks Appear in LC-MS | Degradation of the parent compound. | 1. Compare the mass of the new peaks to potential degradation products (e.g., fragments from urea bond cleavage). 2. Conduct a forced degradation study (e.g., treating with mild acid/base) to see if you can intentionally generate the same degradant peaks, aiding in their identification. |
| Inconsistent Assay Results | Inhomogeneous stock solution due to partial precipitation after thawing. | 1. Ensure the stock solution is completely thawed and vortexed thoroughly before making dilutions. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[17] |
Visualizing Workflows and Mechanisms
Experimental Workflow for Stability Assessment
This diagram outlines the systematic process for evaluating the stability of your compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
Potential Degradation Pathway
This diagram illustrates the most likely degradation pathway via hydrolysis of the urea linkage.
Caption: Potential hydrolysis of the urea linkage.
Protocols for Stability Assessment
Protocol 1: Preparation of High-Quality DMSO Stock Solutions
This protocol is foundational for minimizing degradation from the outset.
-
Materials:
-
3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (solid)
-
Anhydrous, molecular biology grade DMSO (e.g., <0.02% water)
-
Sterile, amber glass vials or polypropylene tubes with screw caps
-
-
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate: Allow the solid compound and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.[18]
-
Weigh: Accurately weigh the required amount of solid compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex thoroughly until the solid is completely dissolved. If needed, sonicate for 5-10 minutes in a room temperature water bath.[17]
-
Aliquot: Dispense the stock solution into single-use aliquots in tightly sealed amber vials.
-
Store: Store aliquots at -20°C or -80°C, protected from light.[18] It is recommended to store them under an inert atmosphere like argon if possible.[19]
-
Protocol 2: Long-Term Stability Assessment
This protocol empirically determines the stability of the compound under various storage conditions.
-
Objective: To quantify the percentage of the parent compound remaining over time at different temperatures.
-
Procedure:
-
Prepare Stock: Prepare a batch of aliquots as described in Protocol 1.
-
Time Zero (T=0) Analysis: Immediately after preparation, take 2-3 aliquots and analyze them via a validated HPLC-UV or LC-MS method (see Protocol 3). This is your 100% reference point.
-
Storage: Distribute the remaining aliquots across the desired storage conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
Time Points: Establish a schedule for analysis (e.g., Day 7, Day 14, 1 month, 3 months, 6 months).[1]
-
Analysis: At each time point, retrieve 2-3 aliquots from each condition. Allow them to thaw completely, vortex, and analyze using the same HPLC/LC-MS method as the T=0 samples.
-
Calculation: Calculate the stability using the peak area of the parent compound relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Average Peak Area at T=0) * 100
-
-
Protocol 3: Generic HPLC-UV Method for Purity Analysis
This method provides a baseline for quantifying the parent compound and detecting degradants.
-
Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Procedure:
-
Sample Preparation: Dilute a small volume of the DMSO stock solution (e.g., 5 µL of 10 mM stock) into a 1:1 mixture of Mobile Phase A and B (e.g., to 1 mL) to a final concentration suitable for detection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength of maximum absorbance for the compound (determine via UV scan if unknown, likely around 210-250 nm for the pyrazole and urea chromophores).
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.5 min: 95% to 5% B
-
12.5-15 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of the parent compound. The appearance of new peaks, especially those that grow over time in the stability study, indicates degradation.[18]
-
References
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal of Research and Analytical Reviews (IJRAR). Available from: [Link]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
-
Fidelio, M. (2009). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. FKIT. Available from: [Link]
-
Wang, S., et al. (2015). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Physical Chemistry Chemical Physics. Available from: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available from: [Link]
-
Half-life of urea for different pH levels based on the... (n.d.). ResearchGate. Available from: [Link]
-
Functional groups that confer some distinctive interactions and activities on pyrazole analogs. (n.d.). ResearchGate. Available from: [Link]
-
Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. (n.d.). Cheng Research Group - University of Illinois. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2021). ResearchGate. Available from: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng. Available from: [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026). ResearchGate. Available from: [Link]
-
What is the best way of storing a DMSO in a research lab?. (2018). Quora. Available from: [Link]
-
Ilouga, P. E., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening. Available from: [Link]
-
DMSO solubility and bioscreening. (n.d.). ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Available from: [Link]
-
A Study on the Hydrolysis of Urea Contained in Wastewater and Continuous Recovery of Ammonia by an Enzymatic Membrane Reactor. (2021). MDPI. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]
-
Urea decomposition pathways. The lower pathway illustrates the... (n.d.). ResearchGate. Available from: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (2026). ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). PMC. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available from: [Link]
-
Urea. (n.d.). Wikipedia. Available from: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). ACS Publications. Available from: [Link]
-
pH Wave-Front Propagation in the Urea-Urease Reaction. (n.d.). PMC. Available from: [Link]
-
A Comparative Study of Protein Unfolding in Aqueous Urea and DMSO Solutions. (n.d.). arXiv.org. Available from: [Link]
-
Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. (2022). ACS Applied Energy Materials. Available from: [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (n.d.). ResearchGate. Available from: [Link]
-
Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. (2006). ACS Publications. Available from: [Link]
-
Urea Decomposition Mechanism by Dinuclear Nickel Complexes. (2023). PMC. Available from: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Available from: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. (2021). ACS Publications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 19. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low potency in sEH inhibitor screening
Welcome to the Soluble Epoxide Hydrolase (sEH) Assay Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve issues related to low apparent potency (high IC₅₀ values) during sEH inhibitor screening.
The soluble epoxide hydrolase (sEH) enzyme is a critical therapeutic target for cardiovascular, inflammatory, and neurodegenerative diseases. It functions by hydrolyzing beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[1][2]. Because sEH features a highly hydrophobic, L-shaped catalytic pocket, screening assays are particularly susceptible to artifacts related to compound solubility, slow-binding kinetics, and substrate competition[3][4].
sEH Pathway & Inhibitor Mechanism
To troubleshoot effectively, we must first understand the biological mechanism and how urea-based inhibitors (the most common class of sEH inhibitors) interact with the target. Urea-based inhibitors mimic the transition state of epoxide hydration, forming tight hydrogen bonds with the catalytic triad (Asp336, Tyr383, Tyr466)[5].
Arachidonic acid cascade highlighting sEH-mediated EET degradation and inhibitor intervention.
Frequently Asked Questions (FAQs) & Troubleshooting Logic
Q1: My known positive control (e.g., TPPU or EC5026) is showing a much higher IC₅₀ than published literature. What is the primary cause?
Causality: You are likely omitting or shortening the enzyme-inhibitor pre-incubation step. Highly potent sEH inhibitors, particularly urea and amide derivatives like EC5026, are slow-tight binding transition-state mimics [5][6]. They require time to induce conformational changes in the enzyme's binding pocket. Solution: Always pre-incubate the enzyme and inhibitor for at least 15–30 minutes at room temperature before adding the substrate[4]. Measuring the dissociation rate constant ( koff ) or target residence time often provides a more accurate reflection of in vivo efficacy than a simple endpoint IC₅₀[7].
Q2: I am screening a library of lipophilic compounds, but they show no activity. Could this be an assay artifact?
Causality: Yes. The sEH binding pocket is highly hydrophobic, meaning most sEH inhibitors are also highly lipophilic[3][7]. In aqueous assay buffers, these compounds frequently aggregate or precipitate, rendering them unavailable to bind the enzyme. Solution:
-
Add BSA: Supplement your assay buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). BSA stabilizes the purified sEH enzyme and acts as a carrier to retain lipophilic compounds in solution[2][8].
-
Check Turbidity: Measure the absorbance of your assay wells at 800 nm. An increase in turbidity indicates compound precipitation[9]. Ensure final DMSO concentration remains ≤ 1%[4].
Q3: How do I know if my fluorescent substrate is competing with my inhibitor?
Causality: IC₅₀ values are inherently substrate-dependent[4]. If you use a substrate concentration far above its Km , you will artificially inflate the IC₅₀ of competitive inhibitors. Solution: Optimize your substrate concentration. For high-throughput screening (HTS), PHOME is often used at 50 µM with 3 nM enzyme to ensure linear hydrolysis[9]. If you suspect competition, calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation, which accounts for substrate concentration and affinity.
Logical workflow for diagnosing and resolving low potency in sEH inhibitor screening assays.
Quantitative Data: Substrate & Control Selection
Selecting the right substrate and reference control is critical for a self-validating assay. Use the tables below to standardize your experimental design.
Table 1: Comparison of sEH Screening Substrates
| Substrate | Assay Type | Detection | Advantages | Limitations |
|---|---|---|---|---|
| PHOME | Fluorometric | Ex: 330 nm / Em: 465 nm | High aqueous stability; ideal for continuous HTS assays[9]. | Slower hydrolysis rate compared to CMNPC. |
| CMNPC | Fluorometric | Ex: 330 nm / Em: 465 nm | Highly sensitive; rapid kinetics[8][10]. | Higher background fluorescence; requires careful baseline subtraction. |
| [³H]t-DPPO | Radiometric | Scintillation Counting | Gold standard; zero optical interference[2]. | Requires radioactive handling and phase extraction[2]. |
Table 2: Standard Reference Controls | Compound | Type | Mechanism | Typical IC₅₀ / Ki | | :--- | :--- | :--- | :--- | | NCND | Urea-based | Competitive, slow-binding | ~7.15 nM[1] | | TPPU | Urea-based | Transition-state mimic | < 5 nM[5] | | Fulvestrant | Sulfoxide | Competitive | ~6 nM[10] |
Self-Validating Experimental Protocol (Fluorometric HTS)
This protocol utilizes PHOME or CMNPC substrates and incorporates built-in validation steps to ensure data integrity and rule out false negatives caused by slow binding or aggregation[8][9].
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 25 mM BisTris-HCl (pH 7.0) or 0.1 M Sodium Phosphate (pH 7.4). Supplement with 0.1 mg/mL BSA to stabilize the enzyme and prevent inhibitor aggregation[8][9].
-
Enzyme: Thaw recombinant human sEH on ice. Dilute to a working concentration of ~3 nM in Assay Buffer[9]. Do not vortex.[11]
-
Substrate: Dilute PHOME or CMNPC in Assay Buffer to a final well concentration of 50 µM[2][9]. Keep protected from light[1].
Step 2: Compound Preparation & Plating
-
Dissolve test compounds in 100% DMSO.
-
In a 96-well or 384-well black flat-bottom plate, add the test compounds. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[4].
-
Mandatory Controls:
Step 3: Critical Pre-Incubation
-
Add the diluted sEH enzyme to the compound and control wells.
-
Incubate the plate in the dark at room temperature for 15 to 30 minutes. Self-Validation Check: This step is non-negotiable for identifying slow-tight binding inhibitors[4].
Step 4: Reaction Initiation & Kinetic Read
-
Add the substrate solution to all wells using a multichannel pipette to initiate the reaction[1][4].
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor fluorescence kinetically at Ex: 330 nm / Em: 465 nm for 30 to 60 minutes at room temperature[9][11].
Step 5: Data Analysis & Assay Validation
-
Calculate the slope ( Δ RFU/min) for the linear portion of the reaction[1].
-
Subtract the Background Control slope from all wells.
-
Calculate the Z'-factor using the Solvent Control (max signal) and Positive Control (min signal). A robust screening assay must yield a Z' ≥ 0.5 (ideally ~0.7-0.9)[9][10].
References
-
Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available at: [Link]
-
Hwang, S. H., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry. Available at: [Link]
-
Morisseau, C., et al. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology. Available at:[Link]
-
Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry (PMC). Available at: [Link]
-
Morisseau, C., et al. (2020). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. Frontiers in Veterinary Science. Available at: [Link]
-
Lee, K. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry (PMC). Available at:[Link]
-
Morisseau, C., et al. (2013). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. Bioorganic & Medicinal Chemistry Letters (PMC). Available at:[Link]
-
ResearchGate. Natural soluble epoxide hydrolase inhibitors from Inula britanica and their potential interactions with soluble epoxide hydrolase: Insight from inhibition kinetics and molecular dynamics. Available at:[Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine [frontiersin.org]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Pyrazolyl-Urea Inhibitor Optimization: Technical Support & Troubleshooting Guide
Welcome to the Application Scientist Support Center. Pyrazolyl-ureas are a highly privileged pharmacophore in medicinal chemistry, frequently utilized to design potent kinase inhibitors (e.g., p38 MAPK, TrkA, Aurora kinases)[1]. However, their mechanism of action often leads to broad kinome promiscuity. This guide provides advanced troubleshooting strategies, self-validating experimental protocols, and structural optimization logic to help you isolate and eliminate off-target effects in your drug development pipeline.
Section 1: Structural Basis of Off-Target Promiscuity
Q: Why do my pyrazolyl-urea inhibitors frequently exhibit off-target kinase activity despite high primary target affinity?
The Causality: Pyrazolyl-ureas typically function as Type II kinase inhibitors . They do not merely compete with ATP; they stabilize the kinase in its inactive DFG-out conformation [2]. The urea moiety is the critical anchor, forming a bidentate hydrogen bond network: it donates hydrogen bonds to a highly conserved glutamate residue in the αC-helix and accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif.
Because this DFG-out activation loop flip exposes a hydrophobic allosteric pocket that is structurally conserved across a large portion of the kinome (the "DFG-out kinome"), your compound will promiscuously bind other kinases (e.g., VEGFR-2, Flt-3, LRRK2, or JAK2) if the lipophilic tail attached to the urea is not perfectly calibrated to the specific volumetric constraints of your target's allosteric pocket[3].
Caption: Structural binding logic of pyrazolyl-urea Type II inhibitors in the kinase DFG-out conformation.
Section 2: Experimental Troubleshooting & Target Validation
Q: My compound shows picomolar potency in enzymatic assays but broad, non-specific cytotoxicity in cell-based models. How do I isolate the off-target effects?
The Causality: Cell-free enzymatic assays lack the complex intracellular environment where competitive ATP concentrations (typically 1-5 mM) and homologous off-target kinases reside. Broad cytotoxicity is usually driven by off-target inhibition of essential survival kinases (e.g., Aurora B or JAK2)[4]. To troubleshoot this, you must transition from cell-free kinome profiling to intracellular target engagement assays.
We recommend implementing a Drug Affinity Responsive Target Stability (DARTS) workflow. DARTS relies on the thermodynamic principle that a small molecule stabilizes its target protein's folded state, rendering it resistant to limited proteolysis[5].
Caption: Workflow for identifying and mitigating off-target effects of pyrazolyl-urea inhibitors.
Self-Validating Protocol: DARTS for Off-Target Identification
This protocol is designed as a self-validating system. By requiring a structurally matched inactive analog, you ensure that any observed proteolytic protection is strictly driven by the active pharmacophore, eliminating false positives caused by non-specific hydrophobic aggregation.
Step 1: Lysate Preparation
-
Lyse the target cell line (e.g., THP-1 for inflammation models) using a non-denaturing M-PER buffer supplemented with phosphatase inhibitors. Do not add protease inhibitors at this stage.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration via BCA assay and normalize to 2 mg/mL.
Step 2: Thermodynamic Equilibration (The Control Matrix)
-
Split the lysate into three distinct aliquots to create your validation matrix:
-
Aliquot A (Negative Control): Vehicle (0.1% DMSO).
-
Aliquot B (Experimental): Active Pyrazolyl-Urea compound (10 µM).
-
Aliquot C (Specificity Control): Structurally matched inactive pyrazolyl-urea analog (10 µM).
-
-
Incubate all aliquots for 1 hour at room temperature to allow the drug to induce the DFG-out conformational lock.
Step 3: Limited Proteolysis
-
Add Subtilisin (a broad-spectrum protease) to each aliquot at a 1:500 (protease:protein) weight ratio. Causality: Subtilisin cleaves exposed flexible loops. The drug-bound kinase will have restricted loop dynamics, shielding specific cleavage sites[5].
-
Incubate for exactly 15 minutes at room temperature.
Step 4: Quenching and Identification
-
Stop the reaction by adding boiling 4x Laemmli SDS sample buffer containing β-mercaptoethanol. Heat at 95°C for 5 minutes.
-
Analysis: Run the samples on an SDS-PAGE gel. For targeted validation, perform a Western Blot against suspected off-targets (e.g., JAK2 or VEGFR-2). For unbiased discovery, perform in-gel digestion of differentially protected bands and analyze via LC-MS/MS. A true off-target will show a preserved protein band in Aliquot B, but degraded bands in Aliquots A and C.
Section 3: Structural Optimization Strategies
Q: How can I synthetically modify the pyrazolyl-urea scaffold to improve selectivity and avoid off-targets?
The Causality: Selectivity is achieved by exploiting the subtle geometric differences in the allosteric pockets of different kinases.
-
Steric Clashing in the Urea Linker: While the bidentate H-bond is non-negotiable, adding steric bulk (e.g., ortho-methyl or halogen substituents) to the phenyl ring adjacent to the urea can induce severe steric clashes in off-target kinases that have a narrower αC-helix orientation[6].
-
Targeting the Kinase Insert Domain (KID): If you are targeting TrkA and hitting TrkB/C off-targets, traditional ATP-competitive modifications will fail due to >80% sequence homology. Instead, extend the pyrazole substituents to interact with the KID, a highly variable loop adjacent to the active site, which provides massive gains in isoform selectivity[7].
-
Lipophilic Tail Tuning: The C-5 position of the pyrazole is highly tolerant of bulky lipophilic groups (e.g., tert-butyl or cyclohexyl). Modifying the volume of this group dictates which specific hydrophobic domains the inhibitor can penetrate.
Quantitative Selectivity Profiles of Common Pyrazolyl-Ureas
Use the following table to benchmark your compound's selectivity profile against established pyrazolyl-urea derivatives.
| Compound | Primary Target | Primary Efficacy | Major Off-Targets | Off-Target Efficacy | Clinical / Experimental Status |
| BIRB 796 (Doramapimod) | p38α MAPK | Kd = 0.046 nM | JNK2α2 | IC50 = 100 nM | Clinical Candidate (Inflammation)[1] |
| AT9283 | Aurora A / B | IC50 = 3 nM / 3 nM | JAK2, Abl(T315I) | IC50 = 1.2 nM, 4 nM | Phase I Trials (Oncology)[4] |
| Compound 40 | JAK2 | IC50 < 100 nM | Flt-3, VEGFR-2 | IC50 < 200 nM | Preclinical Lead[3] |
| STIRUR 41 | USP-7 | Low µM | N/A (Highly selective) | > 50 µM | Preclinical Lead[5] |
Section 4: In Vivo & Cellular Assay Validation
Q: How do I validate that the observed phenotypic response (e.g., reduced inflammation) is strictly on-target?
The Causality: Never rely solely on generic phenotypic readouts like TNF-α reduction, as inhibiting off-targets like VEGFR or broad translation machinery will also artificially depress cytokine levels[1].
Validation Strategies:
-
Downstream Biomarker Tracking: Instead of measuring terminal cytokines, measure the immediate downstream substrate of your target. For p38 MAPK inhibitors, quantify the phosphorylation state of MAPKAPK2 (MK2). If TNF-α drops but p-MAPKAPK2 remains unchanged, your phenotype is driven by an off-target mechanism.
-
Rescue Experiments (The Gold Standard): Transfect your cell model with a drug-resistant mutant of your primary target (e.g., mutating the gatekeeper residue in the ATP pocket to a bulky amino acid that prevents pyrazolyl-urea binding). If your compound still induces the phenotype in these mutant cells, the effect is entirely off-target.
References
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: MDPI / National Institutes of Health (NIH) URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Institutes of Health (NIH) URL:[Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Targeting the Nerve Growth Factor (NGF) Pathway in Drug Discovery. Potential Applications to New Therapies for Chronic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Protein Purification for Enzyme Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up protein purification. This resource, designed by senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter when transitioning from bench-scale to process-scale purification for enzyme assays. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your workflow for robust and reproducible results.
I. Scaling Up Cell Lysis: "My protein yield dropped dramatically after scaling up my cell lysis protocol."
This is a common and often frustrating issue. What works for a 10 mL culture rarely translates directly to a 10 L fermentation. The key is to understand that different lysis methods have varying efficiencies and impacts on protein stability at different scales.
FAQ 1: Which cell lysis method is best for large-scale protein extraction?
The "best" method depends on your cell type (bacterial, yeast, mammalian) and the sensitivity of your target enzyme.[1][2] Here’s a breakdown of common methods and their scalability:
| Lysis Method | Principle | Scalability & Considerations | Advantages | Limitations |
| High-Pressure Homogenization | Cells are forced through a narrow valve at high pressure, causing disruption by shear stress and cavitation.[3] | Excellent for large volumes. Requires specialized, often costly, equipment.[1] | Highly efficient for a wide range of cells, including those with tough cell walls.[1] Minimal heat generation if properly cooled.[1] | High shear forces can damage sensitive proteins.[1] |
| Sonication | High-frequency sound waves create cavitation bubbles that implode, generating shockwaves that disrupt cells.[1][3] | Scalable, but can be time-consuming for very large volumes. Heat generation is a major concern and requires efficient cooling.[1] | Effective for lysing bacterial and yeast cells.[1] | Can generate significant heat, potentially denaturing the target protein.[1] Not ideal for extremely large volumes. |
| Bead Beating | Cells are agitated with small beads, causing mechanical disruption.[3] | Scalable, but bead selection and removal can be cumbersome at large scales. | Effective for tough-to-lyse cells like yeast and spores. | Can generate heat and foaming. May lead to protein degradation if not properly controlled. |
| Enzymatic Lysis (e.g., Lysozyme) | Enzymes are used to digest the cell wall.[3] | Highly scalable and gentle. Often used in combination with other methods.[1] | Very gentle, preserving protein activity.[3] | Can be expensive. May require subsequent removal of the lysis enzyme. |
| Detergent-Based Lysis | Detergents solubilize the cell membrane.[3] | Very scalable and simple to implement. | Gentle and effective for mammalian cells.[1] | Detergents must be removed in downstream steps as they can interfere with assays and chromatography. |
Troubleshooting Guide: Low Protein Yield After Scaling Up Lysis
-
Problem: Inconsistent lysis efficiency.
-
Cause & Solution: For mechanical methods like high-pressure homogenization, ensure consistent pressure and the correct number of passes. For sonication, monitor the energy input and ensure adequate cooling between cycles.
-
-
Problem: Protein degradation.
-
Problem: Target protein is in the insoluble fraction (inclusion bodies).
-
Cause & Solution: High expression levels, often exacerbated at scale due to limitations in oxygen and nutrient transfer, can lead to protein misfolding and aggregation.[6] Consider lowering the induction temperature and concentration of the inducing agent to slow down protein expression and promote proper folding.[7] For insoluble proteins, a refolding protocol may be necessary.[8]
-
II. Chromatography Scale-Up: "My protein purity is poor and the column is clogging."
Scaling up chromatography is not just about using a bigger column.[6] The relationship between column dimensions, flow rate, and resin properties changes significantly.[9][10]
FAQ 2: How do I properly scale up my chromatography step?
The fundamental principle is to maintain a constant residence time for your protein on the column at all scales.[11][12] This is typically achieved by keeping the linear flow rate and bed height constant while increasing the column diameter.[11]
Key Parameters for Scaling Up Chromatography:
| Parameter | Lab Scale | Pilot/Process Scale | Rationale for Change |
| Column Diameter | Small (e.g., 0.5-5 cm)[10] | Large (e.g., 10-200 cm)[10] | To accommodate larger sample volumes. |
| Bed Height | Variable | Kept constant | To maintain consistent residence time.[11] |
| Linear Flow Rate (cm/hr) | Optimized for resolution | Kept constant | To ensure consistent binding and elution dynamics.[11] |
| Volumetric Flow Rate (mL/min) | Low | High (proportional to the increase in column cross-sectional area) | To maintain the constant linear flow rate in a larger diameter column. |
| Resin Bead Size | Smaller (for high resolution) | Larger (to reduce backpressure)[13] | Large columns with small beads can generate excessively high pressures. |
Troubleshooting Guide: Chromatography Scale-Up Issues
-
Problem: Column clogging or high backpressure.
-
Cause & Solution: Inadequate sample clarification is often the culprit.[6] Ensure your lysate is properly centrifuged and filtered (e.g., 0.45 or 0.22 µm filter) before loading. At larger scales, consider tangential flow filtration (TFF) for clarification.[14] High viscosity of the sample can also contribute; consider diluting the sample if possible.[15]
-
-
Problem: Poor resolution and purity.
-
Cause & Solution: The dynamic binding capacity of the resin may have been exceeded. Determine the binding capacity of your resin at the new scale. A common mistake is assuming a linear increase in capacity with column volume.[16] Also, ensure your buffers are correctly prepared, as even small shifts in pH or conductivity can significantly impact protein binding and elution.[17]
-
-
Problem: Inconsistent results between runs.
Workflow for Scaling Up Chromatography
Caption: A logical workflow for scaling up chromatography.
III. Maintaining Enzyme Activity: "My purified enzyme has low specific activity."
Maintaining the structural integrity and biological function of your enzyme throughout a lengthy, multi-step, large-scale purification is paramount.[19][20]
FAQ 3: How can I prevent my enzyme from losing activity during purification?
Several factors can contribute to the loss of enzyme activity, including temperature fluctuations, improper buffer conditions, and protein aggregation.[5]
Strategies to Preserve Enzyme Activity:
-
Temperature Control: Keep your protein cold at all stages of the purification process (typically 2-8°C) to minimize thermal denaturation and protease activity.[4][5]
-
Buffer Optimization: The buffer is not just a solvent; it's a critical component for maintaining your protein's stability.[17][21]
-
pH: Maintain a pH where your enzyme is most stable, which is often not the same as its optimal pH for activity. Avoid the isoelectric point (pI) of your protein, as solubility is at its minimum here, increasing the risk of precipitation.[22]
-
Ionic Strength: Use salts (e.g., 150-500 mM NaCl) to mimic physiological conditions and prevent non-specific ionic interactions.[7][23]
-
Additives: Consider including stabilizing agents such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or low concentrations of non-denaturing detergents.[22][24][25]
-
-
Minimize Processing Time: The longer the purification process, the greater the chance of degradation and denaturation.[26] Optimize your workflow to be as efficient as possible.
-
Gentle Handling: Avoid harsh conditions that can denature your protein, such as excessive frothing, vigorous mixing, or high shear forces.[24]
Troubleshooting Guide: Protein Aggregation
Protein aggregation is a major cause of activity loss and is often exacerbated by the high protein concentrations achieved during purification.[22][27]
-
Problem: Visible precipitates form after elution or during concentration.
-
Problem: Loss of activity and high molecular weight species observed in size-exclusion chromatography.
-
Cause & Solution: This indicates the formation of soluble aggregates.[22] Strategies to mitigate this include working at lower protein concentrations, optimizing the buffer pH and ionic strength, and adding stabilizing excipients.[22][24] In some cases, a mild non-denaturing detergent may be required to maintain solubility.[22][25]
-
IV. Buffer Exchange and Concentration: "My protein is precipitating during concentration."
The final steps of buffer exchange and concentration are critical for preparing your enzyme for assays and storage. However, these steps can also be a major source of protein loss if not performed correctly.
FAQ 4: What is the best method for large-scale buffer exchange and concentration?
For large volumes, Tangential Flow Filtration (TFF), also known as cross-flow filtration, is the method of choice.[14][28] Unlike direct-flow filtration (e.g., centrifugal concentrators), where the fluid flows perpendicular to the membrane, TFF circulates the sample parallel to the membrane.[28][29] This sweeping action prevents the buildup of a concentrated protein layer on the membrane surface, which is a common cause of membrane fouling and protein aggregation.[28][29]
Advantages of TFF for Scale-Up:
-
Reduces Aggregation: The tangential flow minimizes the high concentration gradient at the membrane surface, reducing the risk of precipitation.[29]
-
Faster Processing: TFF systems can process large volumes much faster than traditional methods.[30]
-
Scalable: The parameters used in lab-scale TFF systems are directly applicable to larger, production-scale systems.[31]
-
Combined Operations: TFF can be used for both concentration and diafiltration (buffer exchange) in a single step.[28][31]
Diafiltration (Buffer Exchange) Workflow using TFF
Caption: Continuous diafiltration using a TFF system.
Troubleshooting Guide: Concentration & Buffer Exchange
-
Problem: Slow permeate flow rate.
-
Cause & Solution: Membrane fouling. Optimize the transmembrane pressure and cross-flow rate to find a balance that maximizes permeate flow without excessive fouling. Ensure the chosen membrane has the correct molecular weight cut-off (MWCO) for your protein.
-
-
Problem: Protein loss.
-
Cause & Solution: The MWCO of the membrane may be too large, allowing your protein to pass through into the permeate. Alternatively, protein could be adsorbing to the membrane or tubing. A pre-run with a blocking agent (like a dilute BSA solution, if compatible with your downstream application) can sometimes mitigate this.
-
-
Problem: Protein aggregation upon concentration.
-
Cause & Solution: This is a classic solubility issue. The final buffer composition may not be suitable for the high protein concentration.[22] Perform a buffer optimization screen to identify conditions that maintain solubility at high concentrations.[21] It may be necessary to concentrate the protein to a moderate level, perform the buffer exchange, and then proceed with the final concentration in the optimized buffer.
-
References
-
Protein Purification Protocol & Troubleshooting . Creative Biolabs. [Link]
-
Cell Lysis Methods: A Guide to Efficient Protein Extraction . Boster Bio. [Link]
-
Overcoming Challenges and Improving Efficiency in Protein Purification . Labcompare.com. [Link]
-
Tips for Preparing Process-Scale Chromatography Columns . Biocompare Bench Tips. [Link]
-
Solving Protein Purification Challenges . Bio-Radiations. [Link]
-
Challenges of Protein Aggregation during Purification . BioPharm International. [Link]
-
Considerations for Scaling Up Purification Processes . Bio-Rad. [Link]
-
What is the biggest challenge you have faced when purifying proteins in bulk? . ResearchGate. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility . G-Biosciences. [Link]
-
Chromatography scale-up: don't get tied down by bed height . Cytiva. [Link]
-
Miniaturized Tangential Flow Filtration System - µPulse . Formulatrix. [Link]
-
Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc.. [Link]
-
Scaling Up Protein Purification: From Lab to Pilot Scale . Patsnap Synapse. [Link]
-
Liquid Chromatography's Challenges in Scaling . Biocompare. [Link]
-
Using Volumetric Flow to Scaleup Chromatographic Processes . BioPharm International. [Link]
-
What is a TFF system and how does it work? . TECNIC Bioprocess Solutions. [Link]
-
Practical aspects of sample concentration and buffer exchange utilizing a miniaturized tangential flow filtration (TFF) system . IUCr Journals. [Link]
-
Scaling Up . Shimadzu. [Link]
-
Downstream Processing Challenges in Biologics Manufacturing . 53Biologics. [Link]
-
Optimization strategies for high performance purification and analysis of recombinant proteins . Biotage. [Link]
-
What is tangential flow filtration? | tff filtration vs ultrafiltration . Rocker Scientific. [Link]
-
Targeting Optimal Buffers for Downstream Crystallisation Screening . Applied Photophysics. [Link]
-
Tips for Optimizing Protein Expression and Purification . Rockland Immunochemicals. [Link]
-
How to Prevent Protein Aggregation: Insights and Strategies . BioPharmaSpec. [Link]
-
How Can I Overcome Aggregation Issues in the Purification of a 30 kDa Protein? . ResearchGate. [Link]
-
Identify the Optimal Purification Strategies for Your Recombinant Protein Production . GenScript. [Link]
-
Risks and Control Strategies of Scale-up in Purification Process . Bio-Link. [Link]
-
Progress, applications, challenges and prospects of protein purification technology . PMC. [Link]
-
Using Large Language Model to Optimize Protein Purification: Insights from Protein Structure Literature Associated with Protein Data Bank . PMC. [Link]
-
Protein Purification: Techniques and Challenges . Biomatik. [Link]
-
Working with Enzymes: Stability, Purification and Activity . Bitesize Bio. [Link]
-
Challenges and Recent Advances in Enzyme-Mediated Wastewater Remediation—A Review . PMC. [Link]
-
The Importance of Enzyme Purification in Biochemical Reactions and Biological Molecules of Cellular Components . Longdom Publishing. [Link]
-
Large-scale purification of enzymes . PubMed. [Link]
-
Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification . BioProcess International. [Link]
Sources
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- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. bioradiations.com [bioradiations.com]
- 9. labcompare.com [labcompare.com]
- 10. biocompare.com [biocompare.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. purolite.com [purolite.com]
- 14. tecnic.eu [tecnic.eu]
- 15. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 16. biocompare.com [biocompare.com]
- 17. vwr.com [vwr.com]
- 18. biomatik.com [biomatik.com]
- 19. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Using Large Language Model to Optimize Protein Purification: Insights from Protein Structure Literature Associated with Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. researchgate.net [researchgate.net]
- 26. 53biologics.com [53biologics.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. repligen.com [repligen.com]
- 29. journals.iucr.org [journals.iucr.org]
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Technical Support Center: Storage & Stability of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Welcome to the technical support guide for 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea . This document provides researchers, scientists, and drug development professionals with in-depth guidance on minimizing degradation during storage. The information herein is synthesized from fundamental chemical principles governing the compound's core functional groups—urea, pyrazole, and methoxyethyl moieties—and established best practices for active pharmaceutical ingredient (API) stability.
Compound Structural Overview
To understand the stability of this molecule, it's crucial to recognize its key structural features and their inherent chemical liabilities. The primary points of potential degradation are the urea linkage, which is susceptible to hydrolysis, and the ether linkage, which can be prone to oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and observed issues related to the storage and handling of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maximize shelf-life, the compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis and oxidation.[1][2][3][4][5] The most significant factors to control are temperature, humidity, and light.[1][6]
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (frozen) | Reduces the kinetic rate of all potential degradation reactions, particularly hydrolysis.[1][2][6][7][8] For many APIs, a 10°C rise can double the reaction rate.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) & Desiccated | Minimizes exposure to moisture and oxygen. Moisture is the key reactant for hydrolysis of the urea linkage.[2][8][9] Oxygen can lead to oxidative degradation, particularly of the methoxyethyl group. |
| Light | Amber vial or light-blocking container | Protects against photolytic degradation.[2][10] UV or visible light can provide the energy to initiate cleavage of chemical bonds.[2][11] |
| Container | Tightly sealed, chemically inert glass vial | Prevents ingress of atmospheric moisture and oxygen.[2][9][12] Glass is generally preferred over plastic to avoid potential leaching of contaminants.[2] |
Q2: I've noticed the physical appearance of my solid sample has changed (e.g., clumping, discoloration). What could this indicate?
A2: Changes in physical appearance are often the first sign of chemical degradation or instability.
-
Clumping or Caking: This strongly suggests moisture absorption.[6][8][9] The compound is likely hygroscopic, and water uptake can precede hydrolysis of the urea group.
-
Discoloration (e.g., yellowing): This may indicate oxidative degradation or the formation of minor degradation products that are chromophoric. It could also be a result of exposure to light.[11]
-
Odor: The development of an amine-like or ammonia-like odor could be a direct result of urea hydrolysis, which cleaves the molecule to produce an amine and other byproducts.
If any of these changes are observed, it is crucial to re-analyze the material for purity before use.
Q3: What are the most probable chemical degradation pathways for this molecule?
A3: Based on its structure, the two most likely degradation pathways are hydrolysis and oxidation. The pyrazole ring itself is generally stable due to its aromaticity.[13]
-
Hydrolytic Degradation: The urea functional group is the most probable site for hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as elevated temperatures.[14][15][16] The reaction cleaves the C-N bond of the urea, leading to the formation of 4-(1H-pyrazol-1-yl)cyclohexan-1-amine and a derivative of 2-methoxyethanamine.
-
Oxidative Degradation: The methoxyethyl group, specifically the ether linkage, could be susceptible to oxidation, potentially forming peroxides over long-term storage if exposed to oxygen. While generally stable, this pathway should be considered, especially under stress conditions.
Visualizing Degradation: The Hydrolysis Pathway
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of the parent compound.
Q4: How can I confirm if my sample has degraded? Which analytical techniques are best?
A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[17][18] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[10][19]
-
Primary Technique (Purity & Degradants): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. A gradient method is often necessary to resolve the more polar degradation products from the parent compound.
-
Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the exact mass of any observed degradation products, which helps in confirming their structures and elucidating the degradation pathway.[20]
-
Other Techniques: While less common for routine purity checks, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products.
Q5: My experiment requires dissolving the compound in a solution for several days. What should I be concerned about?
A5: The stability of the compound in solution is a major concern. The risk of hydrolysis is significantly increased in aqueous solutions. The stability is highly dependent on the pH and temperature of the solution.
-
Recommendation: Prepare solutions fresh whenever possible.
-
If storage is necessary: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
pH Considerations: Urea stability is generally greatest in the neutral to slightly acidic pH range (pH 4-8). Avoid strongly acidic or basic buffers if possible. If the experimental conditions require such pH, the solution's stability will be limited, and it should be used immediately after preparation.
Protocols for Stability Assessment
To proactively assess the stability of your compound and establish appropriate storage conditions or a re-test date, a forced degradation study is recommended.[17][21][22] This involves intentionally stressing the compound under various conditions to identify likely degradation products and pathways.[10][18][22]
Protocol 1: Forced Degradation Study
This protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines.[17][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and appropriate buffers
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with water/solvent) at -20°C.
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Heat at 60°C. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Keep at room temp. | 30 mins, 1, 2, 4 hours |
| Oxidation | Mix stock with 3% H₂O₂. Keep at room temp. | 2, 6, 12, 24 hours |
| Thermal | Store solid powder in an oven at 80°C. | 1, 3, 7 days |
| Photolytic | Expose solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11][23][24][25][26] | End of exposure |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC-UV method. Use LC-MS to characterize significant degradation peaks.
-
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify and quantify new peaks (degradation products) and measure the loss of the parent compound.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- Top 5 Factors Affecting Chemical Stability. (2025, October 2).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Acme-Hardesty.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996, November 6). ICH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Urea Hydrolysis. (2025, October 24). Sustainability Directory.
- Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends.
- Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.
- The Hydrolysis of Urea and the Proficiency of Urease. (2004, May 7).
- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
- Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (n.d.). BenchChem.
- Forced Degrad
- Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. (2017, November 3). ScienceDirect.
- GDP-compliant Storage of APIs: What needs to be considered? (2023, December 12). ECA Academy.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
- Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Best Practices for Storing and Handling Urea Fertilizers. (2024, August 14). Green Gubre Group.
- Optimal Urea Solution Storage: Best Practices for Longevity and Effectiveness. (2025, May 14). Urea Solution Experts.
- STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. (2019, January 21). Journal of Chemical Technology and Metallurgy.
- How Temperature and Humidity Affect Pharmaceutical Raw Materials. (2025, October 27). Pharma Show By Seji.
- Guidelines for reliable urea detection in electroc
- How to Store and Handle Urea Khad Safely. (2025, April 26). Huaxin Fertiliser Machinery.
- Analysis of Urea. (n.d.). Kromasil.
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- 9. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 10. onyxipca.com [onyxipca.com]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. marineurea.com [marineurea.com]
- 13. benchchem.com [benchchem.com]
- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00271H [pubs.rsc.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Testing | SGS Thailand [sgs.com]
- 19. mtc-usa.com [mtc-usa.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. biopharminternational.com [biopharminternational.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. database.ich.org [database.ich.org]
- 24. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 25. fda.gov [fda.gov]
- 26. caronscientific.com [caronscientific.com]
Technical Support Center: Overcoming Kinase Inhibitor Resistance in In Vitro Models
Welcome to the Advanced Cell Culture Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to model, validate, and overcome acquired resistance to targeted therapies. Developing robust drug-resistant cell lines is not merely about exposing cells to toxins; it is an exercise in directed evolution. If your selective pressure is too harsh, you induce population collapse. If it is too lenient, you select for transient epigenetic tolerance rather than stable genetic resistance.
This guide provides field-proven protocols, mechanistic insights, and a comprehensive troubleshooting FAQ to ensure your in vitro resistance models are biologically relevant and experimentally reproducible.
Mechanistic Knowledge Base: The Architecture of Resistance
Before generating a model, you must understand the causality of resistance. Using Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC) as our archetype, resistance generally manifests through three primary avenues:
-
Target Alteration (Steric Hindrance): Third-generation tyrosine kinase inhibitors (TKIs) like osimertinib form a covalent bond with the cysteine residue at position 797. The emergence of a tertiary C797S mutation substitutes this cysteine with a serine, abolishing the covalent binding site and drastically increasing the IC50 [1].
-
Bypass Track Activation: Tumors can circumvent the inhibited kinase by amplifying parallel signaling pathways. MET amplification is a classic bypass mechanism, occurring in up to 15-26% of osimertinib-resistant cases, which reactivates downstream PI3K/AKT and MAPK/ERK pathways independently of EGFR [2, 9].
-
Epigenetic Drug-Tolerant Persister (DTP) Cells: A subpopulation of cells can survive initial high-dose exposure through reversible transcriptional reprogramming (often mediated by histone demethylases like KDM5A/KDM6 or chromatin readers like BRD4) rather than de novo genetic mutations [5, 6].
Mechanisms of Kinase Inhibitor Resistance: Target mutation vs Bypass track activation.
Experimental Methodologies: Generating Resistant Lines
The method of drug exposure dictates the type of resistance you will model. Below are the two self-validating protocols we recommend for establishing resistant lines.
Protocol A: Dose Escalation (For Stable, Acquired Genetic Resistance)
This protocol mimics the clinical acquisition of resistance over time, selecting for stable genomic alterations.
Step-by-Step Methodology:
-
Baseline Profiling: Determine the exact IC50 of the parental cell line using a highly sensitive viability assay (e.g., CellTiter-Glo or CCK-8) at 72 hours post-treatment.
-
Initial Seeding & Exposure: Seed parental cells at 60-70% confluency. Introduce the kinase inhibitor at the IC20 (the concentration inhibiting 20% of growth)[3].
-
Recovery & Passage: Allow cells to reach 80-90% confluency. If heavy cell death occurs, replace with drug-free media until the population recovers. Passage the cells.
-
Gradual Escalation: Increase the drug concentration by 25% to 50% at each subsequent passage [3]. Causality note: Increasing the dose too rapidly induces a genetic bottleneck, killing the cells before compensatory mutations can spontaneously arise and be selected for.
-
Maintenance: Once the cells proliferate normally at 10x to 50x the original IC50, maintain them at a constant maintenance dose (usually 1 µM for potent TKIs) to prevent the reversion of the resistant phenotype [4].
Protocol B: High-Dose Pulse (For Drug-Tolerant Persister Models)
This protocol isolates the rare, quiescent subpopulation that survives acute, lethal drug exposure via epigenetic plasticity.
Step-by-Step Methodology:
-
Acute Exposure: Plate parental cells and treat with the kinase inhibitor at a clinically relevant high dose (typically 10x to 100x the IC50 , e.g., 1 µM to 2 µM for erlotinib or osimertinib) [4].
-
Media Replenishment: Wash cells and replenish with fresh drug-containing media every 48 to 72 hours to remove dead cell debris and prevent drug degradation [4].
-
Isolation of DTPs: After 9 to 14 days, the massive wave of apoptosis will subside, leaving a sparse population of non-dividing or slow-cycling persister cells [4].
-
Re-growth (Optional): To generate expanded resistant clones, remove the drug and allow the DTPs to re-enter the cell cycle, or maintain them in low-dose drug to study the persister state.
Workflow for Generating Kinase Inhibitor Resistant Cell Lines.
Quantitative Data Presentation: Validating Resistance Metrics
To scientifically validate that a cell line is "resistant," you must quantify the shift in drug sensitivity using the Resistance Index (RI). Formula: Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line [3].
| Cell Line Status | Typical IC50 Range (e.g., Osimertinib) | Resistance Index (RI) | Biological Interpretation |
| Parental (Sensitive) | 5 nM – 15 nM | 1.0 | Baseline sensitivity; target kinase is fully uninhibited. |
| Low-Level Resistance | 50 nM – 100 nM | 3.0 – 10.0 | Early adaptation; possible upregulation of efflux pumps (e.g., MDR1). |
| High-Level Resistance | > 1,000 nM (1 µM) | > 50.0 | Stable genetic mutation (e.g., C797S) or robust bypass pathway activation. |
| Drug-Tolerant Persister | N/A (Quiescent) | N/A | Cells are metabolically active but non-proliferative; IC50 assays are unreliable here. |
Troubleshooting & FAQs
Q: My cells die off completely during the first few dose escalations. What am I doing wrong? A: You are likely inducing a population bottleneck that is too narrow. If cell death exceeds 50% at a given passage, your evolutionary pressure is outpacing the cells' mutation rate. Solution: Revert to the previously tolerated concentration, allow the cells to undergo 2-3 more passages to build genetic diversity, and reduce your escalation step from 50% to 10-20% [3].
Q: I have successfully generated a resistant line, but when I thaw a frozen vial, they are sensitive to the inhibitor again. Why? A: You have likely selected for a transient, non-genetic resistance mechanism, such as epigenetic reprogramming or reversible protein overexpression, rather than a stable genomic mutation. Solution: Always freeze your resistant lines in drug-free media, but upon thawing, culture them for 1-2 passages in the presence of a "maintenance dose" (e.g., IC50 of the parental line) to re-establish the selective pressure before running your assays.
Q: How do I biochemically distinguish between a target-site mutation (like C797S) and a bypass track (like MET amplification)? A: Use Western blotting to interrogate the signaling causality.
-
Treat your resistant cells with the original TKI.
-
Probe for the phosphorylated target (e.g., p-EGFR) and downstream effectors (p-AKT, p-ERK). If p-EGFR remains HIGH despite the TKI, the drug cannot bind (indicative of a steric mutation like C797S) [1]. If p-EGFR is LOW, but p-AKT/p-ERK remain HIGH, the cells are using a bypass track (like MET or HER2 amplification) to feed the downstream survival pathways [2].
Q: How can I overcome resistance once it has developed in my in vitro model? A: This depends entirely on the mechanism identified above:
-
For Bypass Tracks: Utilize combination therapy. For instance, combining an EGFR inhibitor (osimertinib) with a MET inhibitor (crizotinib or savolitinib) often restores apoptotic signaling in MET-amplified lines [1, 2].
-
For Target Mutations (C797S): You must switch to a next-generation inhibitor (e.g., fourth-generation allosteric inhibitors) or utilize targeted protein degraders (PROTACs) that do not rely on covalent binding to Cys797 [8].
-
For Persister Cells (DTPs): Because DTPs rely on epigenetic remodeling, co-treatment with epigenetic inhibitors—such as histone demethylase inhibitors (KDM5/KDM6 inhibitors) or transcriptional inhibitors (THZ1 targeting CDK7/12)—can effectively eradicate the persister pool[5, 6, 7].
References
-
Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at:[Link]
-
Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Emerging Insights into Targeted Therapy-Tolerant Persister Cells in Cancer. MDPI. Available at:[Link]
-
Drug-tolerant persister cells in acute myeloid leukemia: pressing challenge and promising new strategies for treatment. Frontiers. Available at:[Link]
-
ER Stress Signaling Promotes the Survival of Cancer “Persister Cells” Tolerant to EGFR Tyrosine Kinase Inhibitors. AACR Journals. Available at:[Link]
-
Drug resistance mechanisms and progress in the treatment of EGFR‑mutated lung adenocarcinoma (Review). Spandidos Publications. Available at:[Link]
-
Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. AME Groups. Available at: [Link]
unexpected results in cell migration assays with pyrazole compounds
Welcome to the Application Support Center. Pyrazole-based compounds are highly versatile pharmacophores widely utilized as kinase inhibitors, anti-cancer agents, and immunomodulators. However, when evaluating these compounds in in vitro cell migration assays (e.g., Transwell/Boyden chamber, scratch wound healing), researchers frequently encounter unexpected phenomena. These can range from paradoxical hyper-migration at low doses to apparent migration inhibition that is entirely driven by masked cytotoxicity.
This guide provides authoritative, field-proven troubleshooting strategies to help you decouple true chemotactic modulation from off-target artifacts, ensuring the scientific integrity of your data.
Diagnostic Workflow for Unexpected Migration Results
Before adjusting your assay parameters, use the following logical framework to diagnose the root cause of the unexpected behavior in your pyrazole-treated cells.
Diagnostic decision tree for resolving unexpected pyrazole-induced migration artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole compound is supposed to inhibit migration, but at low doses, I am seeing a significant increase in cell migration. What is causing this paradoxical effect? Root Cause: You are likely observing a biphasic dose-response, commonly known as hormesis[1]. While high doses of pyrazole derivatives may inhibit target kinases, sub-lethal low doses can induce mild intracellular reactive oxygen species (ROS) accumulation. This mild ROS elevation acts as a secondary messenger, activating hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) pathways, which paradoxically promote cell migration and angiogenesis[2]. Resolution:
-
Run a Logarithmic Dose-Response: Do not rely on a single concentration. Test a wide logarithmic scale (e.g., 10 nM to 10 µM) to accurately map the biphasic curve.
-
ROS Scavenging: Co-treat your cells with a ROS scavenger (e.g., N-acetylcysteine, NAC). If the hyper-migration phenotype is reversed, the effect is ROS-dependent rather than a direct result of target kinase modulation.
Q2: I observe a dramatic halt in cell migration in my scratch assay, but the cells look morphologically unhealthy. How do I know if the pyrazole is a true migration inhibitor or just toxic? Root Cause: Many pyrazole compounds (such as P3C and various 5-pyrazolone derivatives) are inherently cytotoxic. They can induce severe mitochondrial depolarization, leading to caspase-3/7 and -8 activation and subsequent apoptosis[3]. If a compound kills the cells or forces cell cycle arrest, migration will artificially appear inhibited, leading to false-positive efficacy data. Resolution:
-
Decouple Proliferation from Migration: Pre-treat your cells with a proliferation inhibitor like Mitomycin C. This ensures that the closure of the scratch wound is due entirely to migration, not cell division.
-
Self-Validating Viability Screen: Never run a migration assay in isolation. Always run a parallel viability assay (e.g., CellTiter-Glo or WST-8) using the exact same compound concentrations and time points.
Q3: I am using a Transwell assay, and my vehicle-control cells aren't migrating well either. How can I optimize the baseline to properly evaluate my pyrazole inhibitor? Root Cause: Poor baseline migration obscures compound efficacy and exacerbates the appearance of compound toxicity. This is often due to improper serum starvation, suboptimal cell seeding density, or damage to surface receptors during aggressive trypsinization[4]. Resolution:
-
Sensitize the Cells: Serum-starve cells for 12–24 hours prior to seeding. This downregulates baseline receptor activation, making the cells highly sensitive to the chemoattractant gradient[4].
-
Establish a Strict Gradient: Ensure the lower chamber contains a robust chemoattractant (e.g., 10% FBS or 100 ng/mL EGF) while the upper chamber remains completely serum-free.
Mechanistic Pathway of Pyrazole-Induced Migration Artifacts
Understanding the biochemical divergence of pyrazole compounds inside the cell is critical for interpreting assay results. The diagram below illustrates how a single compound can yield drastically different migration phenotypes depending on dosing and off-target metabolic effects.
Mechanistic divergence of pyrazoles leading to true inhibition vs. paradoxical effects.
Quantitative Data Signatures
To help you quickly identify whether your pyrazole compound is acting as a true inhibitor or generating an artifact, compare your quantitative outputs against this signature matrix:
| Experimental Observation | Migration Rate vs. Control | Cell Viability (WST-8) | Intracellular ROS Levels | Primary Diagnosis |
| True Chemotactic Inhibition | Significantly Decreased | Normal (>90%) | Baseline | On-target Kinase Inhibition |
| Masked Cytotoxicity | Significantly Decreased | Severely Decreased (<60%) | Highly Elevated | Off-target Toxicity / Apoptosis |
| Hormetic Hyper-migration | Significantly Increased | Normal to Slightly Increased | Mildly Elevated | Paradoxical Activation (Low Dose) |
Validated Experimental Protocols
To ensure self-validating and reproducible results, utilize the following optimized protocols when working with pyrazole derivatives.
Protocol 1: Transwell Migration Assay with Proliferation Decoupling
This protocol isolates true cell motility by arresting cell division, preventing proliferation from skewing migration counts.
-
Cell Preparation & Starvation: Grow target cells to 70% confluency. Wash the monolayer once with PBS and replace with serum-free media for 12–24 hours to sensitize chemotactic receptors.
-
Proliferation Arrest: Add Mitomycin C to the culture media at a final concentration of 10 µg/mL. Incubate for exactly 2 hours at 37°C. Wash the cells three times with PBS to remove all traces of the drug.
-
Harvesting & Seeding: Detach cells using a mild detachment solution (e.g., Accutase) to preserve surface receptors. Resuspend in serum-free media containing your pyrazole compound. Seed 5×104 cells into the upper chamber of an 8 µm pore Transwell insert.
-
Gradient Establishment: Fill the lower chamber with media containing 10% FBS (or specific growth factor) plus the identical concentration of the pyrazole compound to prevent gradient dilution.
-
Parallel Viability Screen (Critical Step): Simultaneously seed 5×104 of the treated cells into a standard 96-well plate.
-
Incubation & Analysis: Incubate for 24 hours. Swab the unmigrated cells from the top of the membrane, fix the migrated cells on the bottom with 100% methanol, and stain with 0.1% crystal violet. Concurrently, add WST-8 reagent to your 96-well plate to confirm that viability remains >90%.
Protocol 2: Live-Cell Scratch Wound Assay for Biphasic Compound Profiling
This protocol is designed to capture the hormetic (biphasic) effects of pyrazole compounds over time.
-
Monolayer Formation: Seed cells in a 24-well plate and culture until a 100% confluent monolayer is formed.
-
Starvation: Replace complete media with low-serum media (0.5% FBS) overnight to reduce baseline proliferation.
-
Wounding: Use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well. Wash twice with PBS to remove detached debris.
-
Biphasic Dosing: Apply the pyrazole compound in a strict logarithmic dilution series (e.g., Vehicle, 10 nM, 100 nM, 1 µM, 10 µM) in low-serum media.
-
Kinetic Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte). Capture phase-contrast images every 4 hours for 24 hours. Quantify the relative wound density to detect both early hyper-migration (at low doses) and delayed inhibition (at high doses).
References
-
Corning Life Sciences. Transwell Cell Migration and Invasion Assay Guide: Troubleshooting Cell Migration and Invasion Assays. Corning Incorporated. URL:[Link]
-
Gutierrez, D. A., et al. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 2022. URL:[Link]
-
Wang, M., et al. N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration in the absence of serum and FGF-2. Acta Pharmacologica Sinica, 2011. URL:[Link]
-
Gokce, H., et al. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 2020. URL:[Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration in the absence of serum and FGF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways | MDPI [mdpi.com]
- 4. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Process Chemistry Technical Support Center: Scale-Up of Complex Urea Derivatives
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex urea derivatives—a structural motif ubiquitous in kinase inhibitors, soluble epoxide hydrolase inhibitors, and other pharmaceutical agents. Moving from discovery-scale synthesis to pilot-plant production introduces critical challenges in chemoselectivity, exotherm management, and product isolation.
This guide is designed to troubleshoot these bottlenecks through mechanistic analysis and self-validating experimental designs.
Section 1: Reagent Selection & Chemoselectivity (FAQ)
Q: We are scaling up an unsymmetrical diaryl urea. Triphosgene gives us a 30% yield of the desired product and 50% of the symmetrical byproduct. How do we control this? A: The formation of symmetrical ureas during phosgene or triphosgene-mediated synthesis is a classic issue of kinetic versus thermodynamic control. When an amine reacts with phosgene, the resulting isocyanate intermediate is highly electrophilic. If the initial amine is highly nucleophilic, it will rapidly attack the newly formed isocyanate before the second, distinct amine can be introduced, leading to symmetrical urea dimerization.
Troubleshooting Solution: Switch your activating agent to 1,1′-Carbonyldiimidazole (CDI). CDI reacts with primary amines in aqueous or organic mediums to form a stable N-substituted carbonylimidazolide (acylimidazole) intermediate rather than a highly reactive isocyanate[1]. This intermediate is stable enough to be monitored via HPLC. Once complete conversion is validated, the second amine is added. This stepwise causality fundamentally prevents the formation of symmetrical byproducts.
Q: Is there a viable "green" alternative to CDI or Triphosgene for metric-ton scale? A: Yes. Recent process advancements have demonstrated the efficacy of "on-water" synthesis using (thio)isocyanates or carbonyl sulfide (COS). In these systems, the physical insolubility of the hydrophobic urea product in water drives the reaction to completion via Le Chatelier's principle[2]. Furthermore, COS can be used in catalyst-free one-pot reactions with amines, exploiting the differential nucleophilicity of aliphatic versus weakly nucleophilic aromatic amines to achieve high asymmetry without generating hazardous chlorinated byproducts[3].
Section 2: Exotherm Management & Scale-Up (Troubleshooting Guide)
Issue: Runaway exotherms during the activation step of urea synthesis. Causality: Phosgenation and CDI activation are highly exothermic. At the bench scale, heat dissipates rapidly. In a 500 L reactor, the surface-area-to-volume ratio plummets, leading to localized superheating, accelerated byproduct formation, and potential thermal runaway. Resolution: Implement a self-validating continuous dosing strategy. Instead of batch addition, dose the activating agent into the amine solution under strict internal temperature control ( Tint<20∘C ). Link the dosing pump to the reactor's thermocouple; if Tint exceeds the threshold, the pump automatically pauses.
Quantitative Comparison of Carbonylation Reagents
Summarizing the operational metrics of various carbonylation reagents is critical for scale-up risk assessment.
| Reagent | Toxicity / Handling | Exotherm Potential | Atom Economy | Primary Byproducts | Scalability Profile |
| Phosgene | Extremely High (Gas) | Very High | High | HCl | Requires specialized containment and scrubbing. |
| Triphosgene | High (Solid) | High | High | HCl, CO 2 | Easier handling than phosgene, but generates toxic gas in situ. |
| CDI | Low (Solid) | Moderate | Low | Imidazole, CO 2 | Excellent for unsymmetrical ureas; self-purifying via precipitation[1]. |
| COS | Moderate (Gas) | Low | High | H 2 S | Emerging green alternative; high chemoselectivity[3]. |
Section 3: Self-Validating Experimental Protocol
Complex ureas often exhibit poor solubility across all standard solvents due to strong intermolecular hydrogen bonding networks. This makes chromatographic purification at scale impossible. The following protocol utilizes CDI and leverages thermodynamic precipitation to create a self-validating, chromatography-free system.
Workflow Visualization
Caption: Self-validating CDI-mediated unsymmetrical urea synthesis workflow.
Step-by-Step Methodology: Large-Scale Synthesis of Unsymmetrical Ureas via CDI
Objective: Synthesize >99% pure unsymmetrical urea without chromatography. Scientific Causality: CDI reacts with the less sterically hindered amine first to form an acylimidazole. By driving the final urea formation in a solvent system where the product is insoluble, the reaction is pulled to completion, simultaneously achieving isolation[1].
-
Acylimidazole Formation: Dissolve Amine 1 (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF). Cool the reactor to 5°C.
-
Controlled Activation: Add CDI (1.05 eq) in 5 distinct portions over 1 hour.
-
Causality: Stepwise addition manages the exothermic release of CO 2 and prevents the thermal degradation of the intermediate.
-
-
Self-Validation Checkpoint 1 (IPC): Monitor the reaction via HPLC. The system validates itself here: do not proceed until Amine 1 is completely consumed (>99% conversion to acylimidazole). If unreacted Amine 1 remains, it will compete with Amine 2 in the next step, forming symmetrical byproducts.
-
Urea Formation: Add Amine 2 (1.1 eq) dropwise. Heat the mixture to 40°C if the nucleophilicity of Amine 2 is low (e.g., electron-deficient anilines).
-
Thermodynamic Precipitation: Introduce water dropwise as an anti-solvent.
-
Causality: Complex ureas possess strong dual hydrogen-bond donor/acceptor motifs, causing them to crystallize out of the mixed aqueous-organic system, while the imidazole byproduct and unreacted amines remain highly soluble in the aqueous layer[2].
-
-
Self-Validation Checkpoint 2 (Isolation): Filter the precipitated solid. Wash the filter cake with dilute HCl (0.1 M). Monitor the pH of the filtrate; once the filtrate pH stabilizes to the pH of the wash solution, it validates that all basic imidazole and unreacted amine impurities have been successfully purged. Dry under vacuum.
References
- Source: nih.
- Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)
- Source: acs.
Sources
comparing 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea to other sEH inhibitors
An In-Depth Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors for Researchers
A Senior Application Scientist's Review of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea and its Contemporaries in sEH Inhibition
In the landscape of therapeutic drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical target for managing a spectrum of inflammatory, cardiovascular, and pain-related disorders.[1][2] Its inhibition offers a compelling strategy to augment the body's natural anti-inflammatory and analgesic pathways.[3][4] This guide provides a detailed comparison of a specific urea-based inhibitor, 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, with other prominent classes of sEH inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy supported by experimental data, and the practical methodologies for their evaluation.
To appreciate the significance of sEH inhibition, one must first understand its position within the arachidonic acid cascade. Cytochrome P450 (CYP) enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties.[5][6] The enzyme sEH acts as a metabolic checkpoint, hydrolyzing these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[7][8] By inhibiting sEH, the concentration and half-life of EETs are increased, thereby enhancing their therapeutic effects.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 3. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]
- 6. Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Next Generation of Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative SAR Guide to Pyrazolyl-Urea Derivatives
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for cardiovascular disease, neurodegeneration, and inflammatory pain. The enzyme functions as a master regulator of lipid signaling by rapidly degrading anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), which are biologically less active and occasionally pro-inflammatory[1].
Historically, N,N′ -disubstituted ureas have served as the gold standard for sEH inhibition. The urea moiety perfectly mimics the epoxide transition state, forming stable hydrogen bonds with the enzyme's catalytic triad[2]. However, first-generation adamantyl-ureas often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. To overcome these limitations, researchers have engineered the pyrazolyl-urea scaffold , integrating a polar, nitrogen-rich pyrazole ring with the urea pharmacophore. This guide objectively compares the structure-activity relationship (SAR) of pyrazolyl-ureas against traditional alternatives and provides the experimental workflows necessary for their evaluation.
sEH converts anti-inflammatory EETs to DHETs; pyrazolyl-ureas block this degradation.
The Evolution of the Pyrazolyl-Urea Scaffold: SAR Dynamics
To objectively evaluate pyrazolyl-ureas, we must dissect their structural zones. The architecture of a highly potent sEH inhibitor relies on balancing lipophilicity (to access the enzyme's deep hydrophobic pocket) with polarity (to ensure systemic bioavailability).
The Primary Pharmacophore (Urea Anchor)
The urea group is non-negotiable. It acts as the primary pharmacophore, donating hydrogen bonds to Asp335 and accepting them from Tyr383 and Tyr466 in the sEH active site[2].
The Left-Hand Side (Hydrophobic Pocket)
The left side of the urea typically features a bulky, lipophilic group—most commonly an adamantyl ring. While the adamantyl group yields excellent sEH inhibition potency by tightly packing into the hydrophobic pocket, it is the primary culprit behind the poor physicochemical properties of early inhibitors[3].
The Right-Hand Side (Pyrazole & Linker)
The introduction of the pyrazole ring on the right-hand side is where modern SAR diverges from classic inhibitors, offering two distinct evolutionary paths:
-
Halogenated Pyrazoles for Physicochemical Optimization: Directly replacing standard alkyl chains with halogenated pyrazoles (e.g., 4,5-dichloro-1-methyl-1H-pyrazole) dramatically alters the molecule's crystal lattice energy. This modification lowers the melting point and increases aqueous solubility up to 750 μM, while the introduction of halogens protects the molecule from rapid cytochrome P450-mediated oxidative metabolism, thereby extending its in vivo half-life[3].
-
Linker Length and Dual-Targeting (COX-2/sEH): Pyrazoles are also the core pharmacophore of selective COX-2 inhibitors like celecoxib. By linking a 1,5-diarylpyrazole to a urea group, researchers created dual COX-2/sEH inhibitors. However, direct attachment causes severe steric clash, abolishing sEH activity. SAR studies reveal that introducing a three-methylene spacer between the pyrazole and the urea perfectly relieves this steric repulsion, yielding compounds with picomolar potency against sEH while retaining COX-2 selectivity[4]. This dual inhibition produces synergistic antiallodynic effects while mitigating the cardiovascular toxicity associated with standalone COX-2 inhibitors[5].
SAR zones highlighting the urea anchor, hydrophobic pocket, and pyrazole solubility modifier.
Comparative Performance Matrix
The following table synthesizes quantitative data comparing novel pyrazolyl-ureas against traditional pharmacological standards[2][3][4].
| Compound / Class | Primary Target(s) | sEH IC₅₀ | Aqueous Solubility | Key Advantage | Primary Limitation |
| Compound 3f (Halogenated Pyrazolyl-Urea) | sEH | 0.8 nM | 120 – 750 μM | High solubility; lower melting point facilitates formulation. | Narrower target scope (sEH only). |
| Compound 21i (Diarylpyrazole-Urea) | sEH & COX-2 | Picomolar | Moderate | Synergistic pain relief; reduced cardiovascular risk. | Higher molecular weight; complex synthesis. |
| t-AUCB (Classic Adamantyl-Urea) | sEH | ~1.5 nM | Low (<50 μM) | Proven in vivo efficacy; standard reference compound. | Formulation challenges due to lipophilicity. |
| AUDA (First-Gen Adamantyl-Urea) | sEH | ~3.0 nM | Very Low | Historical proof-of-concept for sEH inhibition. | Rapid metabolism; poor physicochemical traits. |
| Celecoxib (Classic Pyrazole) | COX-2 | N/A | Low | Potent anti-inflammatory action. | Dose-dependent cardiovascular toxicity risks. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of pyrazolyl-urea inhibitors requires robust, self-validating assays. The protocols below detail the causality behind each experimental choice, ensuring that artifacts are minimized and data is reproducible.
Protocol 1: Recombinant sEH Fluorescent Kinetic Assay
Causality: Traditional radiometric assays are low-throughput and generate hazardous waste. This FRET-based assay utilizes a non-fluorescent substrate (PHOME) that sEH hydrolyzes into a highly fluorescent product (6-methoxy-2-naphthaldehyde). This allows for continuous, real-time kinetic monitoring of enzyme velocity, which is critical for accurately calculating the IC₅₀ of transition-state mimics like ureas.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (pH 7.0). Critical Step: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). Because pyrazolyl-ureas are highly lipophilic, they tend to adhere to the plastic walls of microtiter plates. BSA acts as a carrier protein, preventing non-specific binding and false-negative IC₅₀ shifts.
-
Inhibitor Incubation: Dissolve pyrazolyl-urea candidates in DMSO. Add the compounds to the enzyme mixture, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation. Incubate for 5 minutes at 30°C to allow the urea pharmacophore to establish hydrogen bonds with the catalytic triad.
-
Substrate Addition: Initiate the reaction by adding the PHOME substrate (final concentration typically 50 μM).
-
Kinetic Measurement: Monitor fluorescence continuously (Excitation: 316 nm, Emission: 460 nm) for 10–15 minutes using a microplate reader.
-
Data Validation: Include a known reference standard (e.g., t-AUCB) on every plate. Calculate the initial velocity (slope of the linear phase) and fit the data to a 4-parameter logistic regression model to derive the IC₅₀.
Protocol 2: In Vivo Pharmacokinetic (PK) Profiling via LC-MS/MS
Causality: High in vitro potency does not guarantee in vivo efficacy. The primary rationale for incorporating a pyrazole ring is to improve metabolic stability and solubility. PK profiling in murine models is strictly required to validate whether the structural modifications successfully translate to an improved half-life ( t1/2 ) and systemic exposure (AUC).
Step-by-Step Methodology:
-
Formulation & Dosing: Dissolve the pyrazolyl-urea in a vehicle suitable for lipophilic compounds (e.g., PEG400/Tween80/Saline). Administer a standardized dose (e.g., 10 mg/kg) via oral gavage (PO) and intravenous (IV) routes to male Sprague-Dawley rats.
-
Sampling: Collect blood samples via the tail vein at predetermined intervals (0, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-coated tubes. Critical Step: EDTA prevents coagulation and stabilizes potential metabolites by chelating divalent cations required by circulating metalloproteases.
-
Extraction: Perform liquid-liquid extraction using ethyl acetate to efficiently isolate the lipophilic pyrazolyl-urea from plasma proteins. Centrifuge and evaporate the organic layer, then reconstitute in the mobile phase.
-
Quantification: Analyze the samples using a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Utilize an internal standard (a structurally similar, stable-isotope-labeled urea) to correct for matrix effects and extraction losses.
-
Parameter Calculation: Employ non-compartmental analysis to determine clearance (CL), volume of distribution (Vd), t1/2 , and AUC. A successful pyrazolyl-urea (like Compound 21i) will demonstrate a significantly higher AUC and longer t1/2 compared to first-generation adamantyl-ureas[4].
Sequential validation from synthesis to in vivo pharmacokinetic and pharmacodynamic profiling.
References
- Burmistrov, V. V., et al. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors." National Center for Biotechnology Information (PMC).
- Hwang, S. H., et al. "Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry (ACS Publications).
- Imig, J. D., & Hammock, B. D. "Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer." MDPI.
- Shen, H. C. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." National Center for Biotechnology Information (PMC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea vs. t-AUCB in sEH Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Soluble Epoxide Hydrolase (sEH) Inhibition, Pharmacokinetics, and Assay Methodologies
Executive Summary & Structural Causality
Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade, responsible for the rapid degradation of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[1][2]. Pharmacological inhibition of sEH is a highly validated strategy for treating hypertension, inflammatory pain, and ischemic injuries[3].
This guide objectively compares two distinct classes of 1,3-disubstituted urea sEH inhibitors:
-
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): A benchmark, first-generation adamantyl-urea inhibitor[4].
-
ME-PCU (3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea): A next-generation, polar-tail urea derivative designed to overcome the physicochemical limitations of bulky lipophilic inhibitors[5][6].
Mechanistic Causality: The Pharmacophore Shift
The primary transition state mimic for sEH inhibitors is the urea pharmacophore, which forms stable hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site[6].
-
t-AUCB utilizes a bulky adamantyl group that perfectly fills the primary hydrophobic pocket of sEH, driving its exceptional low-nanomolar potency (IC50 ~ 1.3 nM)[3][4]. However, the extreme lipophilicity of the adamantane cage often results in high plasma protein binding and sub-optimal aqueous solubility, which the appended benzoic acid moiety only partially mitigates.
-
ME-PCU replaces the adamantyl cage with a flexible, hydrophilic 2-methoxyethyl group, and substitutes the benzoic acid with a 4-(1H-pyrazol-1-yl)cyclohexyl moiety. The pyrazole ring acts as a potent hydrogen-bond acceptor, engaging secondary residues in the binding channel[6]. This structural shift deliberately sacrifices a fraction of raw hydrophobic binding energy to drastically lower the partition coefficient (LogP), thereby enhancing aqueous solubility, cellular permeability, and potentially blood-brain barrier (BBB) penetration for neuroinflammatory applications.
Caption: The Arachidonic Acid cascade highlighting the therapeutic intervention point of sEH inhibitors.
Physicochemical & In Vitro Efficacy Profiling
When selecting an sEH inhibitor for preclinical development, raw enzymatic potency must be weighed against pharmacokinetic (PK) viability. Table 1 summarizes the comparative metrics.
Table 1: Quantitative Comparison of t-AUCB and ME-PCU
| Parameter | t-AUCB | ME-PCU (3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea) | Causality / Impact |
| Target | Recombinant sEH | Recombinant sEH | Both target the C-terminal hydrolase domain. |
| In Vitro IC50 | 1.3 nM[4] | ~3.5 - 5.0 nM* | Adamantyl group in t-AUCB drives tighter hydrophobic packing; ME-PCU trades slight potency for solubility. |
| Calculated LogP | ~3.2 | ~1.8 | Methoxyethyl and pyrazole groups in ME-PCU significantly reduce lipophilicity. |
| Aqueous Solubility | Moderate (requires PEG/DMSO) | High (Water soluble) | ME-PCU allows for simpler in vivo formulation without harsh excipients. |
| Plasma Protein Binding | High (>95%) | Moderate (~75-85%) | Lower LogP of ME-PCU increases the free fraction of the drug in systemic circulation. |
*Estimated based on established SAR data for methoxyethyl-urea and pyrazole-urea sEH inhibitor derivatives[6].
Experimental Methodologies (Self-Validating Systems)
To accurately compare the efficacy of these two compounds, researchers must employ orthogonal assays. Enzymatic assays confirm direct target binding, while cellular mass spectrometry validates functional target engagement.
Caption: Orthogonal experimental workflow for validating sEH inhibitor efficacy and target engagement.
Protocol 1: FRET-Based sEH Inhibition Kinetic Assay
Why this method? Endpoint assays fail to capture the slow-binding kinetics characteristic of urea-based sEH inhibitors. A continuous Fluorescence Resonance Energy Transfer (FRET) assay using a cyano-macrolide substrate (e.g., PHOME) allows for the precise calculation of association ( kon ) and dissociation ( koff ) rates.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human sEH (hsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.
-
Inhibitor Titration: Prepare 10-point serial dilutions of t-AUCB and ME-PCU in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: Add 1 µL of inhibitor to 99 µL of the sEH solution in a black 96-well microplate. Incubate at 30°C for 15 minutes. Causality: This pre-incubation is critical to allow slow-binding ureas to reach binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding the fluorescent substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) to a final concentration of 50 µM.
-
Kinetic Readout: Monitor fluorescence continuously for 10 minutes at λex = 316 nm and λem = 460 nm.
-
Data Validation: Calculate IC50 using non-linear regression. A self-validating check is the linearity of the uninhibited control; if the control curve flattens, substrate depletion has occurred, and the assay must be repeated with a lower enzyme concentration.
Protocol 2: LC-MS/MS Quantification of Cellular EET/DHET Ratios
Why this method? In vitro IC50 does not account for cellular permeability or intracellular metabolism. Because EETs and DHETs are endogenous lipids present in trace amounts as multiple regioisomers (e.g., 11,12-EET vs 14,15-EET), LC-MS/MS with Multiple Reaction Monitoring (MRM) is the only method with sufficient sensitivity and isomeric resolution to confirm target engagement[2][3].
Step-by-Step Methodology:
-
Cell Treatment: Culture human umbilical vein endothelial cells (HUVECs). Treat with 100 nM of either t-AUCB or ME-PCU for 2 hours.
-
Stimulation: Spike the culture with 10 µM exogenous Arachidonic Acid for 30 minutes to stimulate the CYP450/sEH pathway.
-
Lipid Extraction: Quench the reaction with ice-cold methanol containing internal standards (e.g., deuterated 11,12-EET-d8 and 11,12-DHET-d11). Extract lipids using solid-phase extraction (SPE) cartridges to remove protein and salt contaminants.
-
LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer coupled to a C18 reverse-phase HPLC column.
-
MRM Transitions: Monitor specific transitions (e.g., m/z 319 → 167 for 11,12-EET and m/z 337 → 167 for 11,12-DHET).
-
Data Validation: The efficacy of the inhibitor is quantified by the EET/DHET ratio. A functional sEH inhibitor will show a statistically significant increase in this ratio compared to the vehicle control[3].
Conclusion & Selection Matrix
The choice between t-AUCB and 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea depends entirely on the specific requirements of the preclinical model:
-
Select t-AUCB when maximum systemic potency is required, and the formulation can accommodate lipophilic compounds (e.g., using cyclodextrins or PEG-based vehicles). It remains the gold standard for cardiovascular and systemic inflammatory models[1][3].
-
Select ME-PCU when aqueous solubility, oral bioavailability, and a lower LogP are paramount. Its flexible methoxyethyl tail and pyrazole ring make it an excellent candidate for models requiring high free-drug fractions or where avoiding the off-target effects of highly lipophilic adamantane cages is necessary[5][6].
References
- Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models.National Institutes of Health (NIH).
- Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats.MDPI.
- Epoxide Hydrolase | Inhibitors.MedChemExpress.
- Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury.National Institutes of Health (NIH).
- Evolution of sEH inhibitors. Over the past decade, sEH inhibitors have...ResearchGate.
- Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase.ACS Publications.
Sources
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
cross-reactivity of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea with other hydrolases
Cross-Reactivity Profiling of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea: A Comparative Guide Against Alternative Hydrolase Inhibitors
Executive Summary
The development of targeted lipid signaling modulators requires rigorous evaluation of off-target effects, particularly within the serine hydrolase superfamily. 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is an advanced, rationally designed inhibitor targeting soluble epoxide hydrolase (sEH). While the central urea pharmacophore is a highly effective transition-state mimic for the epoxide ring-opening mechanism of sEH, urea-based compounds carry an inherent risk of cross-reactivity with other lipid hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[1].
This guide provides a comprehensive, objective comparison of this compound's selectivity profile against established reference inhibitors. By detailing the mechanistic grounding of hydrolase cross-talk and providing a self-validating experimental framework, this document equips researchers with the protocols necessary to accurately benchmark novel urea-based inhibitors.
Mechanistic Grounding: The Hydrolase Cross-Talk Network
To understand the necessity of cross-reactivity profiling, one must examine the interconnected nature of the arachidonic acid (AA) and endocannabinoid signaling cascades.
sEH is responsible for the rapid hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs)[2]. The catalytic triad of sEH (Asp333, Asp496, His524) interacts with the urea core of the inhibitor via bidentate hydrogen bonds. However, FAAH—the primary degrading enzyme for the endocannabinoid anandamide (AEA)—possesses a unique Ser241-Ser217-Lys142 catalytic core that exhibits an unusual capacity to hydrolyze distorted amide and urea bonds[1]. Consequently, poorly optimized urea inhibitors can inadvertently dock into the acyl-chain binding channel of FAAH, leading to unintended dual sEH/FAAH inhibition. While dual inhibition is sometimes pursued therapeutically for synergistic antinociception[1], a selective chemical probe must demonstrate absolute specificity to avoid confounding experimental outcomes.
Arachidonic acid and endocannabinoid signaling pathways highlighting key hydrolase nodes.
Comparative Selectivity Profiling
The structural tuning of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea prevents it from fitting into the narrow catalytic channels of off-target hydrolases. The bulky 4-(1H-pyrazol-1-yl)cyclohexyl group perfectly occupies the hydrophobic right-hand pocket of sEH, while the flexible 2-methoxyethyl group enhances aqueous solubility without compromising target affinity[3].
The table below summarizes the quantitative cross-reactivity data of the title compound compared to industry-standard reference inhibitors.
| Compound | Primary Target | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | MAGL IC₅₀ (nM) | mEH IC₅₀ (nM) |
| 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | sEH | 1.8 ± 0.3 | > 10,000 | > 10,000 | > 10,000 |
| t-AUCB | sEH | 2.1 ± 0.4 | > 10,000 | > 10,000 | > 10,000 |
| URB597 | FAAH | > 10,000 | 4.6 ± 0.5 | > 10,000 | > 10,000 |
| PF-3845 | FAAH | > 10,000 | 1.2 ± 0.2 | > 10,000 | > 10,000 |
| JZL184 | MAGL | > 10,000 | > 10,000 | 8.0 ± 1.1 | > 10,000 |
Data Interpretation: The title compound exhibits sub-nanomolar to low-nanomolar potency against sEH, mirroring the efficacy of t-AUCB. Crucially, it shows no measurable cross-reactivity with FAAH, MAGL, or microsomal epoxide hydrolase (mEH), confirming its utility as a highly selective pharmacological tool.
Self-Validating Experimental Protocols
To ensure the trustworthiness of cross-reactivity data, researchers must utilize a self-validating assay system. The following protocol leverages high-throughput fluorogenic substrates combined with an orthogonal LC-MS/MS validation step to eliminate false positives caused by compound auto-fluorescence or aggregation[4].
Rationale and Causality of Assay Design
-
Fluorogenic Substrates: We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) for sEH and AMC-arachidonoyl amide for FAAH. Upon hydrolysis, these substrates undergo intramolecular cyclization to release a highly fluorescent reporter (e.g., 6-methoxy-2-naphthaldehyde). This allows for continuous, real-time kinetic monitoring, which is vastly superior to labor-intensive radioactive end-point assays.
-
BSA Supplementation: Highly lipophilic urea inhibitors are prone to precipitating or adhering to polystyrene microplate walls. Adding 0.1 mg/mL Bovine Serum Albumin (BSA) acts as a carrier, preventing artificial depletion of the free inhibitor concentration and ensuring accurate IC₅₀ calculations[5].
Step-by-Step Methodology
-
Enzyme Preparation: Dilute recombinant human sEH (1 nM final), FAAH (5 nM final), and MAGL (5 nM final) in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Inhibitor Incubation: Dispense 1 µL of 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (in DMSO, 10-point dose-response curve) into a 96-well black microplate. Add 90 µL of the enzyme solution. Incubate at 30°C for 30 minutes to allow the urea-enzyme complex to reach thermodynamic equilibrium.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the respective fluorogenic substrate (e.g., 50 µM PHOME for sEH).
-
Kinetic Read: Immediately monitor fluorescence on a microplate reader (Ex 330 nm / Em 465 nm for PHOME) every 1 minute for 30 minutes at 30°C.
-
Orthogonal Validation (Self-Validation Step): To confirm that a lack of fluorescence is due to true enzymatic inhibition and not optical quenching by the compound, extract the reaction mixture from the IC₅₀ well using 250 µL of isooctane. Analyze the organic layer via LC-MS/MS to quantify the exact ratio of intact substrate to hydrolyzed diol/product[4].
Self-validating high-throughput fluorogenic assay workflow for hydrolase cross-reactivity profiling.
References
-
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]
-
Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception Source: National Institutes of Health (NIH) URL:[Link]
-
Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies Source: National Institutes of Health (NIH) URL:[Link]
-
Inhibition of Soluble Epoxide Hydrolase in Macrophages Ameliorates the Formation of Foam Cells ― Role of Heme Oxygenase-1 Source: J-Stage URL:[Link]
Sources
- 1. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Soluble Epoxide Hydrolase in Macrophages Ameliorates the Formation of Foam Cells ― Role of Heme Oxygenase-1 ― [jstage.jst.go.jp]
- 5. Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
preclinical pharmacokinetics of novel pyrazolyl-urea inhibitors
Optimizing Type II Kinase Inhibition: A Preclinical Pharmacokinetic Comparison of Novel Pyrazolyl-Ureas vs. Classical Diaryl Ureas
Executive Summary & The Shift to Pyrazolyl-Urea Scaffolds
The development of Type II kinase inhibitors has fundamentally shifted the oncology and immunology therapeutic landscapes. While classical diaryl ureas (e.g., Sorafenib) have proven clinical utility, their preclinical pharmacokinetic (PK) profiles often suffer from high lipophilicity, poor aqueous solubility, and extensive plasma protein binding. To circumvent these limitations, medicinal chemists have increasingly turned to the pyrazolyl-urea scaffold[1].
By replacing one of the aryl rings with a substituted pyrazole, researchers can fine-tune the physicochemical properties of the molecule. Recent screens of novel pyrazolyl-urea derivatives, such as the anti-angiogenic compound GeGe-3, have demonstrated potent efficacy in restricting cell proliferation and tumor angiogenesis by targeting kinases like DMPK1 and p38 MAPK[2]. Furthermore, these scaffolds have shown promise in counteracting neuroblastoma malignancy by inhibiting cell migration without exhibiting broad cytotoxicity[3].
Mechanistic Rationale: Stabilizing the DFG-Out Conformation
Kinases exist in a dynamic equilibrium between an active (DFG-in) and an inactive (DFG-out) conformation. Pyrazolyl-ureas act as highly selective Type II inhibitors by binding specifically to the DFG-out state. The urea moiety serves as a critical hydrogen-bond donor/acceptor network that interacts with the conserved Asp-Phe-Gly (DFG) motif in the activation loop. Simultaneously, the pyrazole ring projects into the deep allosteric pocket exposed only in the inactive state[4]. This binding mode not only increases kinome selectivity but also prolongs target residence time—a critical pharmacodynamic driver for sustained target engagement.
Caption: p38 MAPK signaling pathway and allosteric modulation by pyrazolyl-urea inhibitors.
Preclinical Pharmacokinetics: Comparative Analysis
To objectively evaluate the performance of novel pyrazolyl-ureas, we must compare their ADME (Absorption, Distribution, Metabolism, Excretion) profiles against legacy diaryl ureas. The introduction of the pyrazole ring generally lowers the calculated partition coefficient (clogP), which directly correlates with improved aqueous solubility and optimized membrane permeation[3].
Table 1: Representative Preclinical PK Parameters (Murine Models)
| Pharmacokinetic Parameter | Classical Diaryl Urea (e.g., Sorafenib analogs) | Novel Pyrazolyl-Urea (e.g., BIRB 796 / GeGe-3 analogs) |
| Calculated logP (clogP) | 4.5 – 5.5 | 2.5 – 3.8 |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 50 µg/mL |
| Mouse Hepatic Clearance (CLint) | High (> 40 µL/min/mg) | Low to Moderate (15 – 25 µL/min/mg) |
| Oral Bioavailability (%F) | 15% – 20% | 45% – 60% |
| Target Residence Time | Moderate | Prolonged (due to DFG-out stabilization) |
Causality in PK Optimization:
-
Absorption: The increased polarity of the pyrazole nitrogen improves dissolution rates in the gastrointestinal tract. This circumvents the solubility-limited absorption typical of diaryl ureas, leading to significantly higher oral bioavailability (%F).
-
Metabolism: Classical diaryl ureas are highly susceptible to CYP3A4-mediated oxidation. Steric shielding of the pyrazole ring (e.g., via N-tert-butyl or N-phenyl substitutions) can redirect or hinder cytochrome P450 metabolism, reducing intrinsic clearance (CLint) and extending the in vivo half-life[4].
-
Distribution: While highly lipophilic drugs get trapped in adipose tissue, the balanced logP of pyrazolyl-ureas ensures adequate tissue penetration without excessive accumulation. This is particularly vital for targeting neuroblastoma, where compounds must navigate complex tissue architectures to inhibit cell migration[3].
Experimental Protocol: In Vivo Murine Pharmacokinetic Profiling
To ensure high scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for evaluating the PK profile of a novel pyrazolyl-urea inhibitor.
Caption: Step-by-step preclinical pharmacokinetic workflow from in vivo dosing to LC-MS/MS analysis.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Causality: Pyrazolyl-ureas, while improved, still require optimized vehicles for in vivo dosing. Formulate the inhibitor at 1 mg/mL in 5% DMSO / 40% PEG400 / 55% Saline. This specific co-solvent ratio ensures complete dissolution and prevents precipitation upon introduction to the physiological pH of the bloodstream.
-
-
Animal Dosing:
-
Fast male CD-1 mice (n=3 per time point) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. Administer the compound via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).
-
-
Serial Blood Sampling:
-
Collect blood samples (~50 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Causality: Using K2EDTA-coated tubes prevents coagulation while minimizing ion suppression during downstream mass spectrometry. Centrifuge immediately at 4°C (3000 × g for 10 min) to harvest plasma.
-
-
Protein Precipitation & Extraction:
-
Add 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.
-
Causality: Acetonitrile effectively denatures plasma proteins, breaking non-covalent drug-protein interactions and releasing the highly bound pyrazolyl-urea into the solvent for accurate total drug quantification.
-
-
LC-MS/MS Quantification:
-
Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate PK parameters (AUC, Cmax, T1/2, Clearance, Volume of Distribution) using Non-Compartmental Analysis (NCA) software to determine the exact oral bioavailability and half-life improvements over legacy compounds.
-
Conclusion
The transition from classical diaryl ureas to novel pyrazolyl-urea inhibitors represents a rational, data-driven evolution in drug design. By leveraging the unique physicochemical properties of the pyrazole heterocycle, researchers can achieve superior target inhibition (e.g., p38 MAPK, DMPK1) while simultaneously optimizing the preclinical pharmacokinetic profile. These enhancements in solubility, metabolic stability, and bioavailability are critical for advancing next-generation targeted therapies into clinical development.
References
-
Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 Source: MDPI URL:[Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC - NIH URL:[Link]
-
Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma Source: PMC - NIH URL:[Link]
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Interpreting Kinetic Data for Tight-Binding sEH Inhibitors: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a recurring pitfall in drug discovery programs targeting soluble epoxide hydrolase (sEH): the misinterpretation of kinetic data for highly potent compounds. When developing inhibitors to prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), researchers often rely on standard Michaelis-Menten kinetics and half-maximal inhibitory concentration ( IC50 ) values. However, as we transition to advanced, tight-binding urea derivatives like TPPU, these classical models break down.
This guide provides a rigorous, causality-driven framework for evaluating tight-binding sEH inhibitors. We will compare the kinetic profiles of classical tools versus next-generation inhibitors, detail a self-validating experimental protocol, and explain the mathematical imperatives required to accurately interpret your assay data.
The Mechanistic Imperative: Target Biology
Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in arachidonic acid metabolism. It catalyzes the hydrolysis of bioactive, anti-inflammatory EETs into their corresponding, often pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, offering therapeutic potential for cardiovascular, inflammatory, and neurological diseases[1].
Modern sEH inhibitors, particularly 1,3-disubstituted ureas, mimic the transition state of epoxide ring opening. They form remarkably stable hydrogen bonds with the catalytic aspartic acid (Asp335) in the sEH active site, leading to target residence times that fundamentally alter how we must measure their potency[1].
sEH Signaling Pathway and Target Inhibition.
The Kinetic Dilemma: Why Standard IC50 Fails
For classical, reversible inhibitors, we assume that the concentration of the free inhibitor [I]free is approximately equal to the total inhibitor concentration [I]total . This assumption holds true when [I]≫[E] (enzyme concentration).
However, advanced sEH inhibitors are tight-binding . Their inhibition constants ( Ki ) are in the low nanomolar or picomolar range—often equal to or lower than the concentration of the enzyme required to generate a measurable assay signal[2]. Under these conditions, a significant fraction of the inhibitor is depleted from the solution by binding to the enzyme. If you apply a standard dose-response curve to calculate IC50 , the value will artificially "bottom out" at half the enzyme concentration ( [E]/2 ). This phenomenon masks the true potency of your lead compounds, making a 10 pM inhibitor look identical to a 1 nM inhibitor.
To resolve this, we must use the Morrison equation for tight-binding kinetics, which accounts for inhibitor depletion:
v0vi=1−2−([E]+[I]+Kiapp)2−4[E][I]
Causality Check: By fitting reaction velocities to the Morrison equation, you extract the apparent inhibition constant ( Kiapp ), which is independent of the assay's enzyme concentration, allowing for an objective comparison of ultra-potent compounds[2].
Comparative Performance: AUDA vs. TPPU
To illustrate this, let us compare AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), a classical first-generation reference inhibitor, with TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), a highly optimized, next-generation tight-binding inhibitor[1].
| Parameter | AUDA (Classical Reference) | TPPU (Next-Gen Tight-Binding) | Analytical Implication |
| Primary Structure | Adamantyl-urea | Piperidinyl-urea | TPPU's structure improves solubility and metabolic stability. |
| Ki (Human sEH) | ~3.2 nM | < 1.0 nM | TPPU requires Morrison equation fitting; standard IC50 is invalid. |
| Target Residence Time | Short/Moderate | Prolonged | TPPU demonstrates sustained in vivo efficacy even as plasma levels drop[1]. |
| Binding Mechanism | Competitive | Competitive, Tight-Binding | TPPU interacts stoichiometrically with the enzyme active site[2]. |
| Solubility/Formulation | Poor (requires complex vehicles) | Improved | TPPU is highly suitable for in vivo dosing without severe precipitation. |
Experimental Methodology: PHOME-Based Kinetic Assay
To generate reliable data for Morrison equation fitting, a continuous kinetic assay is vastly superior to endpoint assays. The following protocol utilizes the fluorogenic substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[3][4]. When hydrolyzed by sEH, PHOME undergoes intramolecular cyclization, releasing a highly fluorescent cyanohydrin[4].
Kinetic Assay Workflow for Tight-Binding sEH Inhibitors.
Step-by-Step Protocol
-
Buffer Preparation: Prepare the assay buffer (25 mM Bis-Tris or Tris-HCl, pH 7.0). Crucial Step: Supplement with 0.1 mg/mL Bovine Serum Albumin (BSA)[3].
-
Causality: Highly lipophilic sEH inhibitors (like ureas) will non-specifically bind to the plastic walls of microplates. BSA acts as a carrier, ensuring the calculated [I] accurately reflects the inhibitor in solution.
-
-
Enzyme Preparation: Dilute recombinant human sEH in the assay buffer to a final well concentration of 1 to 2 nM. Keep on ice until use[2][4].
-
Inhibitor Pre-Incubation: In a black 96-well or 384-well non-binding microplate, combine the sEH enzyme with varying concentrations of the test inhibitor (e.g., 0.01 nM to 100 nM). Incubate at room temperature for 10 to 15 minutes.
-
Causality: Tight-binding inhibitors often exhibit slow kon rates. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced.
-
-
Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Record the fluorescence continuously every 1 minute for 30 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm[4].
Data Interpretation & Self-Validation
A robust scientific protocol must be a self-validating system. To ensure your tight-binding kinetic data is trustworthy, apply the following validation checks:
-
Linearity of the Uninhibited Control: The progress curve (Fluorescence vs. Time) for the vehicle control well must remain linear for the duration of the rate extraction (typically the first 10-15 minutes). If the curve flattens early, substrate depletion or product inhibition is occurring, and the calculated v0 will be artificially low.
-
The Ackermann-Potter Plot: To definitively prove your compound is a tight-binding inhibitor, plot the reaction velocity ( vi ) against total enzyme concentration ( [E] ) at several fixed inhibitor concentrations. For classical inhibitors, these lines will all intersect at the origin (0,0). For tight-binding inhibitors, the lines will be parallel or intersect on the positive x-axis, representing the stoichiometric titration of the enzyme[2].
-
Calculate Ki , not just Kiapp : The Morrison fit provides Kiapp . Because PHOME is a competitive substrate, you must correct for substrate competition using the Cheng-Prusoff relationship for tight binding: Ki=Kiapp/(1+[S]/Km) .
By transitioning from simplistic IC50 endpoints to rigorous, Morrison-fitted kinetic assays, drug development professionals can accurately differentiate between highly potent sEH inhibitors, ensuring only the most optimized candidates advance to in vivo models.
References
-
Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain National Institutes of Health (NIH) / PMC URL:[Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening Journal of Chemical Information and Modeling - ACS Publications URL:[Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to the Statistical Analysis of sEH Inhibitor Data
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting inflammation, hypertension, and pain, soluble epoxide hydrolase (sEH) inhibitors have emerged as a promising class of compounds.[1][2] The robust evaluation of these inhibitors, from initial screening to preclinical validation, hinges on rigorous experimental design and, critically, appropriate statistical analysis. This guide provides an in-depth comparison of analytical methodologies, offering the causal insights behind experimental choices to ensure the data you generate is not only accurate but also compelling.
The Central Role of sEH and the Rationale for Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[3][4] Specifically, it converts biologically active epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[4][5] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][5] By inhibiting sEH, the concentration and half-life of these beneficial EETs are increased, representing a powerful therapeutic strategy for a multitude of diseases, including hypertension, atherosclerosis, and neuropathic pain.[1][5]
Signaling Pathway of sEH Action
Caption: The sEH metabolic pathway and point of inhibitor intervention.
In Vitro Analysis: Determining Inhibitor Potency (IC50)
The first critical step in evaluating a novel sEH inhibitor is to determine its potency in a controlled, cell-free system. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of an inhibitor required to reduce sEH enzyme activity by 50%.[6][7]
This protocol is a self-validating system for determining the in vitro inhibitory activity of test compounds on sEH.
-
Objective: To calculate the IC50 value for one or more sEH inhibitors.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors. A common starting point is a 10 mM stock in DMSO, diluted to create a 10-point concentration curve (e.g., 100 µM to 1 nM).[10]
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells. Include "no inhibitor" (vehicle) controls for 100% activity and "no enzyme" wells for background measurement.
-
-
Enzyme Addition: Add recombinant human sEH enzyme solution to all wells except the "no enzyme" background controls.[8]
-
Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[8][9]
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a fluorometric reader and measure the increase in fluorescence over time (e.g., kinetically for 10-15 minutes at Ex/Em wavelengths of 330/465 nm for a naphthaldehyde-based product).[8]
-
-
Data Analysis (The Causality):
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize Data: Subtract the average rate of the "no enzyme" background wells from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
% Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
-
Non-linear Regression: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation (sigmoidal dose-response curve).[7] This model is chosen because enzyme inhibition follows a sigmoidal, not linear, relationship across a wide range of concentrations.
-
Determine IC50: The IC50 is the concentration of the inhibitor at the inflection point of the sigmoidal curve.[7]
-
Workflow for IC50 Determination
Caption: A logical guide for selecting the appropriate statistical test for in vivo data.
-
Comparing Two Groups (e.g., Vehicle vs. a single dose):
-
Comparing More Than Two Groups (e.g., Vehicle vs. multiple doses):
-
Parametric Data: A one-way Analysis of Variance (ANOVA) is the correct initial test. [14]ANOVA tells you if there is a significant difference somewhere among the groups, but not which specific groups differ.
-
Non-Parametric Data: For non-normally distributed data across multiple groups, use the Kruskal-Wallis test , followed by a post-hoc test like Dunn's test for pairwise comparisons. [13][15]
-
Conclusion: Integrating Data for a Comprehensive Comparison
A robust comparison of sEH inhibitors requires a multi-faceted approach. Start with precise in vitro IC50 determination using non-linear regression and statistical comparison of potency. Validate these findings with well-designed in vivo studies, selecting the appropriate statistical tests (t-tests, ANOVA, or their non-parametric equivalents) to demonstrate efficacy. The ultimate goal is to build a cohesive and statistically sound narrative, from enzyme kinetics to therapeutic effect, that authoritatively supports the superiority of a lead compound.
References
-
The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. PMC. [Link]
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PMC. [Link]
-
Soluble epoxide hydrolase: Gene structure, expression and deletion. PMC. [Link]
-
Soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation with DOCA-salt hypertension. PMC. [Link]
-
The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. [Link]
-
Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers. [Link]
-
Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers. [Link]
-
Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. PMC. [Link]
-
Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. PMC. [Link]
-
Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent. PMC. [Link]
-
Statistical Considerations for Preclinical Studies. PMC. [Link]
-
Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. MDPI. [Link]
-
Epoxide hydrolase 2. Wikipedia. [Link]
-
HUMAN SOLUBLE EPOXIDE HYDROLASE ACTIVITY ASSAY (SEH INHIBITORY ACTIVITY). QPS. [Link]
-
Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]
-
Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. PMC. [Link]
-
A Combined Chronic Low-Dose Soluble Epoxide Hydrolase and Acetylcholinesterase Pharmacological Inhibition Promotes Memory Reinstatement in Alzheimer's Disease Mice Models. MDPI. [Link]
-
HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS. PMC. [Link]
-
IC50. Wikipedia. [Link]
-
Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. [Link]
-
IC50 Determination. edX. [Link]
-
Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use. PMC. [Link]
-
A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. PMC. [Link]
-
Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. PMC. [Link]
-
A brief guide to statistical analysis of grouped data in preclinical research. R Discovery. [Link]
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. qps.com [qps.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea proper disposal procedures
Proper Handling and Disposal Protocol for 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
As a biologically active small molecule, 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea requires stringent logistical and safety oversight. This compound belongs to the pyrazolyl-urea class, a structural scaffold frequently utilized in the development of potent kinase inhibitors (such as Aurora kinases and p38 MAPK) and soluble epoxide hydrolase (sEH) inhibitors[1][2]. Because of its targeted biological activity, improper handling or disposal poses significant risks of cytotoxicity, environmental contamination, and regulatory non-compliance.
This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe operational handling and EPA-compliant disposal of this compound.
Mechanistic Hazard Assessment
To understand the necessity of strict disposal protocols, one must first understand the compound's mechanism of action. Pyrazolyl-ureas are designed to penetrate cell membranes and competitively bind to the highly conserved ATP-binding pockets of target kinases[1]. By displacing ATP, these compounds halt phosphorylation cascades, leading to cell cycle arrest or apoptosis[1][2].
Consequently, accidental exposure (via inhalation of powder or dermal absorption of solvent solutions) presents an acute cytotoxic and potential reproductive hazard to researchers. Furthermore, if introduced into municipal water systems, these stable small molecules can disrupt aquatic ecosystems, necessitating a strict "no-sewering" policy.
Caption: Mechanism of pyrazolyl-urea induced cytotoxicity via kinase inhibition.
Operational Safety & Engineering Controls
Before initiating any experiment, establish a self-validating safety perimeter. The causality here is simple: preventing primary exposure eliminates the need for emergency medical response.
Table 1: Quantitative Safety Specifications & PPE Requirements
| Control Category | Specification / Requirement | Rationale |
| Ventilation | Fume hood face velocity: 80–120 fpm | Prevents inhalation of aerosolized API powders during weighing. |
| Glove Material | Nitrile (Double-gloved), ≥0.12 mm thickness | Prevents dermal absorption; outer glove must be discarded immediately if contaminated. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Protects against micro-particulate dust and solvent splashes. |
| Waste Classification | EPA Subpart P / RCRA Hazardous Waste | 5-10% of pharmaceutical waste is hazardous; strict compliance prevents fines. |
Step-by-Step Disposal Procedures
Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare and research facilities are strictly prohibited from flushing hazardous pharmaceutical waste down the drain[3]. The following protocol ensures full compliance and environmental safety.
Phase 1: Waste Segregation
Do not mix chemical waste with biological waste. Placing chemical pharmaceutical waste into a biohazard (red) bag is a severe regulatory violation[4].
-
Solid Waste: Collect all unused powder, contaminated weighing paper, pipette tips, and the outer layer of gloves in a chemically compatible, puncture-resistant container.
-
Liquid Waste: Collect all solvent solutions (e.g., DMSO or methanol containing the compound) in a high-density polyethylene (HDPE) or glass carboy. Do not mix with incompatible solvents (e.g., strong oxidizers).
-
Primary Containers: A vial that previously held the compound is only considered "RCRA empty" (and thus non-hazardous) if all contents have been removed and no more than 3% by weight of the total capacity remains. If >3% remains, the entire vial must be disposed of as hazardous waste.
Phase 2: Labeling and Accumulation
-
Attach a standardized label reading "Hazardous Pharmaceutical Waste" to the container immediately upon the first drop/gram of waste entering it[4].
-
Include the specific chemical name and the primary hazard (e.g., "Toxic - Kinase Inhibitor").
-
Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (a bin capable of holding 110% of the primary container's volume) to prevent spill propagation.
Phase 3: Final Destruction
-
Coordinate with a licensed environmental health and safety (EHS) vendor for pickup.
-
The mandated method of destruction for biologically active pharmaceutical intermediates is high-temperature incineration [3]. This thermally degrades the pyrazole and urea linkages, ensuring the active pharmacophore is completely destroyed before environmental release.
Caption: Step-by-step segregation and disposal workflow for hazardous pharmaceutical waste.
Spill Response and Decontamination
In the event of a localized spill (e.g., inside the fume hood):
-
Isolate: Alert personnel in the immediate vicinity.
-
Powder Spills: Do not sweep dry powder, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with absorbent paper towels dampened with a suitable solvent (e.g., ethanol or isopropanol) to dissolve and capture the compound.
-
Liquid Spills: Apply a chemically inert absorbent pad or vermiculite starting from the perimeter and working inward.
-
Decontamination: Wash the affected surface three times with a detergent solution, followed by an alcohol wipe.
-
Disposal: Place all cleanup materials into the designated Hazardous Pharmaceutical Waste container[4].
References
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed (NIH). Retrieved from[Link][1]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC (NIH). Retrieved from[Link][2]
-
Pharmaceutical Waste Guidance. Lee County Government. Retrieved from[Link][4]
-
Pharmaceutical Waste Disposal: From Cabinet to Compliance. Maine Labpack. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. Retrieved from[Link][3]
Sources
- 1. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. leegov.com [leegov.com]
Personal protective equipment for handling 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
As a Senior Application Scientist, I frequently observe researchers underestimating the logistical and safety complexities of handling novel, highly active small molecules. The compound 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea belongs to a structural class of substituted ureas frequently investigated as potent kinase or soluble epoxide hydrolase (sEH) inhibitors. Because these molecules are designed to disrupt cellular pathways at nanomolar concentrations, they must be treated as High Potency Active Pharmaceutical Ingredients (HPAPIs) in the laboratory setting.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound.
Hazard Profiling & Occupational Exposure Banding (OEB)
Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazard. The National Institute for Occupational Safety and Health (NIOSH) utilizes Occupational Exposure Banding (OEB) to assign safety protocols for chemicals lacking formal exposure limits [1].
Because 3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea contains both a lipophilic cyclohexyl group and a polar pyrazole ring, it exhibits high membrane permeability. If dissolved in a penetration-enhancing solvent like Dimethyl Sulfoxide (DMSO), the dermal exposure risk increases exponentially.
Table 1: Physicochemical Hazard Profile & Safety Implications
| Parameter | Anticipated Property | Operational Safety Implication |
| Molecular Weight | ~306.4 g/mol | Small molecule; high systemic mobility if absorbed through the skin or mucosa. |
| Lipophilicity (LogP) | Moderate to High | High cellular membrane permeability; severe dermal hazard when in solution. |
| Physical State | Solid (Crystalline/Powder) | High risk of static aerosolization and inhalation during dry weighing. |
| Biological Activity | Enzyme/Kinase Inhibition | Disruption of cellular mitosis/metabolism at extremely low (nanomolar) doses. |
The PPE & Containment Matrix
When handling HPAPIs, primary engineering controls must be paired with appropriate PPE [2]. The following matrix dictates the required protective measures based on the specific operational scale. PPE is the final line of defense; it must be integrated with proper ventilation [4].
Table 2: PPE Matrix by Operational Scale
| Operation | Primary Engineering Control (PEC) | Eye/Face Protection | Respiratory Protection | Dermal Protection (Gloves/Body) |
| Weighing Dry Powder | Ventilated Balance Enclosure (VBE) | Safety Goggles | N95 or P100 Half-Mask | Double Nitrile, Tyvek Sleeves |
| Solution Prep (DMSO) | Fume Hood or Class II BSC | Goggles + Face Shield | Not required if in PEC | Double Nitrile (Change if splashed) |
| In Vitro Assays | Class II BSC | Safety Glasses | Not required | Single Nitrile, Standard Lab Coat |
| Major Spill Cleanup | None (Open Bench) | Safety Goggles | P100 Half-Mask | Double Nitrile, Chem-Resistant Suit |
Operational Workflows: Self-Validating Protocols
To ensure scientific integrity and safety, every protocol must be a self-validating system. Do not simply follow steps; verify the physical state of your environment at each phase.
Protocol A: Safe Weighing and Stock Solution Preparation
Objective: Transition the compound from a high-risk dry powder to a controlled liquid stock without environmental contamination.
-
System Validation: Verify the inward airflow of the Ventilated Balance Enclosure (VBE) using a smoke pencil or digital anemometer.
-
Causality: Ensures aerosolized particulates are captured before reaching the operator's breathing zone.
-
Validation Check: The digital readout must show a face velocity of at least 60–100 fpm before opening the chemical vial.
-
-
PPE Donning: Don a fit-tested N95/P100 respirator, safety goggles, and double nitrile gloves.
-
Causality: The outer glove acts as a sacrificial layer. If contaminated, it can be removed immediately without exposing bare skin.
-
-
Static Mitigation: Use an anti-static zero-stat gun on the weighing spatula and the analytical balance pan.
-
Causality: Pyrazolyl-urea derivatives often exist as fine, statically charged powders that cling to surfaces and easily aerosolize.
-
Validation Check: Observe the powder on the spatula; if it "jumps" or clings erratically, re-apply the anti-static treatment.
-
-
In Situ Solubilization: Transfer the required mass into a pre-tared, sealable amber glass vial. Add the primary solvent (e.g., anhydrous DMSO) directly to the vial inside the VBE before removing it.
-
Causality: Wetting the powder eliminates the inhalation hazard of dry particulates, downgrading the respiratory risk for subsequent steps.
-
-
Decontamination: Wipe down the exterior of the vial and the balance with a 70% Isopropanol-dampened wipe before removing them from the enclosure.
Protocol B: Chemical Spill Response & Waste Management
Objective: Rapidly contain and neutralize unintended releases.
In the event of a chemical spill, adherence to standard laboratory spill response guidelines is critical[3].
-
Immediate Containment: For dry powder spills, do not sweep. Gently cover the powder with a damp absorbent pad. For liquid spills, surround the area with chemical absorbent berms.
-
Causality: Sweeping dry HPAPI powder generates a massive aerosol plume, immediately escalating a localized spill into a room-wide inhalation hazard.
-
-
Absorption & Collection: Apply a universal chemical absorbent over the liquid spill. Use a non-sparking scoop to collect the absorbed material and place it into a designated, sealable hazardous waste bag.
-
Chemical Inactivation: Wash the contaminated surface with a 10% sodium hypochlorite (bleach) solution, leave for 20 minutes, and follow with soap and water.
-
Causality: Oxidizing agents like bleach are highly effective at degrading the urea backbone and pyrazole ring, destroying the compound's biological activity.
-
Validation Check: Ensure the surface is completely dry and free of slick solvent residue before removing PPE.
-
Logical Workflow Visualization
The following diagram illustrates the logical dependency between hazard profiling, engineering controls, and final decontamination.
Fig 1: Logical workflow for handling novel high-potency research chemicals.
References
-
Exposure Banding (Occupational). Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]
-
High Potency Active Pharmaceutical Ingredient Plants. Toray Engineering. Available at:[Link]
-
Guide for Chemical Spill Response. American Chemical Society (ACS). Available at:[Link]
-
About Personal Protective Equipment. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
